molecular formula C45H81N13O15S B1495787 (Met(O)35)-Amyloid b-Protein (25-35) CAS No. 292147-12-7

(Met(O)35)-Amyloid b-Protein (25-35)

Cat. No.: B1495787
CAS No.: 292147-12-7
M. Wt: 1076.3 g/mol
InChI Key: WETQYZCBVZUQHK-YMORLFJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Met(O)35)-Amyloid b-Protein (25-35) is a useful research compound. Its molecular formula is C45H81N13O15S and its molecular weight is 1076.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Met(O)35)-Amyloid b-Protein (25-35) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Met(O)35)-Amyloid b-Protein (25-35) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H81N13O15S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-74(8)73)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-,74?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETQYZCBVZUQHK-YMORLFJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCS(=O)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCS(=O)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H81N13O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1076.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Redox Switch: Methionine-35 Oxidation in Amyloid Beta Neurotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for CNS Researchers & Drug Discovery

Executive Summary

In the landscape of Alzheimer’s Disease (AD) pathology, the aggregation of Amyloid Beta (A


) is a known hallmark.[1][2][3][4][5][6] However, the specific chemical mechanism driving the neurotoxicity of these aggregates remains distinct from the kinetics of fibrillization. Methionine-35 (Met35)—the sole sulfur-containing residue in the A

C-terminus—acts as a critical "redox switch."

This guide details the dualistic role of Met35:

  • The Radical Generator: Met35 undergoes one-electron oxidation to form a sulfuranyl radical (

    
    ), initiating lipid peroxidation and membrane destruction.[5]
    
  • The Aggregation Modulator: Oxidation to methionine sulfoxide (Met35-SO) significantly alters A

    
     assembly kinetics, stabilizing soluble oligomers while inhibiting fibril formation.
    

This whitepaper provides the mechanistic grounding, experimental protocols, and validation workflows necessary to investigate Met35 oxidation in therapeutic contexts.

Part 1: The Molecular Mechanism

The Sulfuranyl Radical & Lipid Peroxidation

The "Butterfield Hypothesis" posits that A


 is not merely a physical plug but a chemical reactant. The lipophilic C-terminus of A

inserts into the neuronal lipid bilayer. Here, Met35 acts as a pro-oxidant.[5]

The Reaction Cascade:

  • Radical Formation: In the presence of transition metals (Cu

    
    , Fe
    
    
    
    ), Met35 loses an electron to form the sulfuranyl radical cation (Met35-
    
    
    ).
  • Hydrogen Abstraction: This radical is highly reactive and abstracts allylic hydrogens from unsaturated membrane lipids (e.g., Arachidonic Acid).

  • Lipid Peroxidation: This triggers a chain reaction, generating lipid hydroperoxides and reactive aldehydes, specifically 4-hydroxy-2-nonenal (HNE) .

  • Neuronal Death: HNE covalently modifies key transmembrane proteins (e.g., Na

    
    /K
    
    
    
    -ATPase, Glutamate Transporters), leading to calcium dysregulation and apoptosis.
The Aggregation Paradox

Oxidation of Met35 to its sulfoxide form (Met35-SO) changes the peptide's polarity.

  • Reduced Met35: Highly hydrophobic; drives rapid

    
    -sheet stacking and fibrillization.
    
  • Oxidized Met35-SO: More polar; sterically hinders the "steric zipper" interface required for fibril growth.

  • Result: Met35-SO A

    
     aggregates slower but may stabilize small, soluble oligomers. This creates a nuance: while the sulfoxide product might appear less toxic in standard fibril assays, the process of generating it (via the radical) causes severe membrane damage.
    
Mechanistic Pathway Visualization

Met35_Pathology Abeta Aβ Peptide (Lipid Bilayer) Met35 Met35 Residue Abeta->Met35 Radical Sulfuranyl Radical (S•+) Met35->Radical 1-electron oxidation Metals Cu(II) / Fe(III) Metals->Radical Catalysis Lipids Unsaturated Lipids (Arachidonic Acid) Radical->Lipids H-abstraction Sulfoxide Methionine Sulfoxide (Met35-SO) Radical->Sulfoxide +H2O / Resolution HNE HNE (4-hydroxy-2-nonenal) Lipids->HNE Peroxidation Cascade ProteinDamage Protein Modification (Glutamate Transporters) HNE->ProteinDamage Covalent Binding Apoptosis Ca2+ Dysregulation & Apoptosis ProteinDamage->Apoptosis Oligomers Stabilized Oligomers (Slow Fibrillization) Sulfoxide->Oligomers Altered Kinetics

Figure 1: The dual pathway of Met35-mediated toxicity. The red path indicates the radical-mediated membrane damage (oxidative stress), while the dashed path shows the structural impact on aggregation kinetics.

Part 2: Experimental Protocols

Preparation of Monomeric A (Critical Pre-step)

Before testing oxidation, you must ensure the starting material is devoid of pre-formed aggregates.

  • Dissolve lyophilized A

    
    (1-42) in 100% HFIP  (1,1,1,3,3,3-hexafluoro-2-propanol) to a concentration of 1 mM.
    
  • Incubate at RT for 1 hour to disrupt hydrogen bonds.

  • Aliquot and evaporate HFIP under a stream of nitrogen gas or in a SpeedVac.

  • Store films at -80°C. This resets the peptide to a monomeric state.

Controlled Oxidation Protocol

This protocol generates Met35-SO A


 for comparative studies against native A

.

Reagents:

  • Monomeric A

    
     film
    
  • Hydrogen Peroxide (

    
    ) 30% stock
    
  • PBS (pH 7.4)

Workflow:

  • Reconstitution: Dissolve A

    
     film in DMSO (to 5 mM) then dilute to 100 
    
    
    
    M in PBS.
  • Oxidation: Add

    
     to a final concentration of 1–10 mM .
    
    • Note: High concentrations (10 mM) ensure 100% conversion to sulfoxide for structural studies. Lower concentrations (physiological range) are better for studying active radical generation.

  • Incubation: Incubate at 37°C for 4 hours.

  • Quenching: Remove excess

    
     using a PD-10 Desalting Column  or extensive dialysis against PBS. Crucial step to prevent 
    
    
    
    from interfering with downstream cell assays.
Validation: Mass Spectrometry & ThT Assay

You must validate that Met35 is oxidized and that aggregation kinetics have shifted.

A. Mass Spectrometry (ESI-MS)

  • Method: Electrospray Ionization (ESI) or MALDI-TOF.

  • Target: Look for a mass shift of +16 Da (Oxygen addition).

    • Native A

      
      (1-42) MW: ~4514.1 Da
      
    • Oxidized A

      
      (1-42) MW: ~4530.1 Da
      
  • Warning: Avoid in-source oxidation during MS analysis by using low capillary voltages.

B. Thioflavin T (ThT) Fluorescence

  • Setup: Incubate Native vs. Oxidized A

    
     (10 
    
    
    
    M) with 10
    
    
    M ThT.
  • Readout: Ex 440nm / Em 485nm over 24 hours.

  • Expected Result: Native A

    
     shows a sigmoidal growth curve (fibrils). Oxidized A
    
    
    
    shows a significantly extended lag phase and lower fluorescence plateau (inhibited fibrillization).
Experimental Workflow Diagram

Protocol_Workflow cluster_QC 4. Quality Control HFIP 1. HFIP Treatment (Monomerization) Oxidation 2. H2O2 Incubation (1-10mM, 4h) HFIP->Oxidation Quench 3. Desalting/Dialysis (Remove H2O2) Oxidation->Quench MS Mass Spec (+16 Da Shift) Quench->MS ThT ThT Assay (Lag Phase Check) Quench->ThT

Figure 2: Step-by-step workflow for synthesizing and validating Met35-oxidized Amyloid Beta.

Part 3: Data Interpretation & Therapeutic Implications

Comparative Data Profile

When analyzing results, use this reference table to interpret the phenotypic switch caused by Met35 oxidation.

FeatureNative A

(Met35)
Oxidized A

(Met35-SO)
Mechanism
Mass ~4514 Da~4530 Da (+16)Oxygen addition to Sulfur
Solubility Low (Hydrophobic)Higher (Polar Sulfoxide)Polarity of SO group
Fibrillization Fast (Sigmoidal)Slow / InhibitedSteric hindrance in

-sheet
Oligomer Stability TransientStabilizedKinetic trap
Lipid Peroxidation High (Active Radical)Low (Already Oxidized)Radical generation potential
Membrane Toxicity HighVariable*Toxicity depends on radical flux
Therapeutic Targets

Understanding this mechanism opens specific drug discovery avenues:

  • Methionine Sulfoxide Reductase (MsrA/B) Mimetics: Enzymes that reverse Met35-SO back to Met35. While this restores fibrillization potential, it may reduce the "toxic oligomer" pool or reset the redox cycle.

  • Radical Scavengers: Antioxidants specifically targeting the hydrophobic bilayer (e.g., Vitamin E) to intercept the sulfuranyl radical before it attacks lipids.

  • Substitution Mutants (Research Tools):

    • A

      
      -M35Nle (Norleucine): Isosteric to Methionine but cannot be oxidized. Used as a negative control to prove oxidative toxicity.
      
    • A

      
      -M35L (Leucine): Another oxidation-resistant variant.
      

References

  • Butterfield, D. A., & Boyd-Kimball, D. (2005).[7] The critical role of methionine 35 in Alzheimer's amyloid beta-peptide (1-42)-induced oxidative stress and neurotoxicity.[1][2][5][7][8][9][10][11][12] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

  • Hou, L., Kang, I., Marchant, R. E., & Zagorski, M. G. (2002).[12] Methionine 35 oxidation reduces fibril assembly of the amyloid abeta-(1-42) peptide of Alzheimer's disease.[11][13] Journal of Biological Chemistry.

  • Butterfield, D. A., et al. (2010). In vivo oxidative stress in brain of Alzheimer disease transgenic mice: Requirement for methionine 35 in amyloid beta-peptide of APP.[9] Free Radical Biology and Medicine.

  • Misiti, F., et al. (2010).[2][14] Oxidation of methionine 35 reduces toxicity of the amyloid beta-peptide(1-42) in neuroblastoma cells (IMR-32) via enzyme methionine sulfoxide reductase A expression and function.[2][14] Neurochemistry International.[14]

  • Chen, M., & Cook, K. D. (2007).[15] Oxidation artifacts in the electrospray mass spectrometry of Abeta Peptide. Analytical Chemistry.

Sources

biophysical properties of (Met(O)35)-Amyloid b-Protein (25-35)

Biophysical Properties of (Met(O)35)-Amyloid -Protein (25-35)[1][2][3][4][5]

Executive Summary

The amyloid


123(Met(O)35)-A

(25-35)

Unlike the wild-type (WT) peptide, which rapidly assembles into neurotoxic

Molecular Architecture & Structural Dynamics[4]

Sequence and Physicochemical Shift

The primary sequence of A

Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met14

PropertyWild-Type (WT) Met35Oxidized (Met(O)35)Biophysical Consequence
Polarity Hydrophobic (Non-polar)Amphipathic/PolarDisruption of the C-terminal hydrophobic face.
Hydropathy Index 1.9 (Met)~ -1.5 (Met-Sulfoxide)Increased solvent interaction; reduced lipid bilayer retention.
Steric Bulk Compact ThioetherExpanded SulfoxideSteric hindrance in the "steric zipper" interface of fibrils.
Chirality Achiral SulfurChiral Sulfur (R/S)Introduction of diastereomers, complicating folding landscapes.
Secondary Structure Perturbation

Wild-type A



  • Beta-Sheet Propensity: The addition of the oxygen atom disrupts the hydrophobic packing between the Met35 and Ile31/Ile32 residues on adjacent strands.

  • CD Spectroscopy Signature:

    • WT: Characteristic minimum at ~218 nm (Typical

      
      -sheet).
      
    • Met(O)35: Shift towards random coil/helix mixture (minima near 198 nm or 208/222 nm) in aqueous buffers, indicating a failure to stack effectively.

Aggregation Kinetics and Fibrillization[3][7]

The oxidation of Met35 acts as a "kinetic brake" on the fibrillation process. While WT A


Kinetic Pathway Analysis

The following diagram illustrates the divergence in aggregation pathways between the reduced and oxidized forms.

AggregationPathwaycluster_WTWild-Type Pathway (Hydrophobic Drive)cluster_OxMet(O)35 Pathway (Polar Disruption)MonomerUnfolded Monomer(Random Coil)NucleationRapid Nucleation(Steric Zipper)Monomer->Nucleation High HydrophobicityAmorphousSoluble Oligomers(Amorphous/Off-pathway)Monomer->Amorphous Met(O) PolarityFibrilMature Amyloid Fibril(Cross-Beta Sheet)Nucleation->Fibril ElongationAmorphous->Nucleation InterferenceDestabilizedDestabilized Aggregates(Fragmented/Slow Growth)Amorphous->Destabilized Slow Association

Figure 1: Divergent aggregation pathways. Met(O)35 oxidation shifts the equilibrium away from ordered fibril formation toward soluble, amorphous oligomers.

Quantitative Comparison (ThT Assay)

Thioflavin T (ThT) binding relies on the rigid

ParameterWild-Type A

(25-35)
(Met(O)35)-A

(25-35)
Lag Phase (

)
Negligible (< 10 min)Extended (> 2-4 hours)
Elongation Rate (

)
FastReduced (3-5x slower)
Max Fluorescence (

)
High (100%)Low (< 30-40% of WT)
Morphology (TEM) Long, unbranched fibrilsShort protofibrils & amorphous aggregates

Membrane Interaction: The "Expulsion" Mechanism

A critical biophysical property of A

Mechanism:

  • WT Insertion: The hydrophobic C-terminus (Gly-Leu-Met) anchors the peptide into the lipid acyl chains, facilitating pore formation.

  • Met(O) Expulsion: The sulfoxide group is too polar to reside comfortably in the hydrophobic bilayer core.

  • Result: The oxidized peptide is thermodynamically "expelled" to the membrane interface or solvent phase. This reduces its capacity to form transmembrane ion channels but may increase surface-level perturbation (detergent-like effect).

Critical Insight: While Met(O) reduces fibril toxicity, it may maintain oligomeric toxicity by accumulating at the membrane surface rather than inserting, altering membrane fluidity.

Experimental Protocols

Preparation of (Met(O)35)-A (25-35)

Note: While pre-oxidized peptides can be purchased, in-situ oxidation ensures a controlled baseline.

Reagents:

  • A

    
    (25-35) (Lyophilized, >95% purity)
    
  • Hydrogen Peroxide (H

    
    O
    
    
    , 30%)
  • Hexafluoroisopropanol (HFIP)[1][5]

  • PBS (pH 7.4)

Workflow:

  • Disaggregation: Dissolve 1 mg of WT A

    
    (25-35) in 200 
    
    
    L HFIP to disrupt pre-existing aggregates. Incubate for 2 hours at RT. Evaporate HFIP under a nitrogen stream to form a clear film.
  • Oxidation: Resuspend the film in 1% H

    
    O
    
    
    (in PBS or water) at a concentration of 1 mM.
  • Incubation: Incubate at 37°C for 2-4 hours. (Mass spectrometry should confirm a mass shift of +16 Da).

  • Purification (Optional but Recommended): Lyophilize to remove H

    
    O
    
    
    .
  • Reconstitution: Dissolve the oxidized film in DMSO (to 5 mM stock) and dilute into experimental buffer immediately prior to use.

Thioflavin T (ThT) Aggregation Assay

This protocol validates the "Kinetic Brake" effect of oxidation.

  • Preparation: Prepare 50

    
    M solutions of WT and Met(O)35 peptides in PBS (pH 7.4).
    
  • Dye Addition: Add ThT to a final concentration of 20

    
    M.
    
  • Incubation: Plate 100

    
    L per well in a black 96-well plate. Seal to prevent evaporation.[4]
    
  • Measurement: Incubate at 37°C with quiescent conditions (or mild shaking). Read fluorescence every 10 mins (

    
     nm, 
    
    
    nm) for 24 hours.
  • Validation: The Met(O)35 sample must show a significantly flattened curve compared to the sigmoid WT curve.

Implications for Drug Development[3]

The biophysical profile of (Met(O)35)-A

  • Antioxidant Therapy: Preventing the oxidation of Met35 is often cited as a goal to prevent ROS generation. However, biophysically, the reduced (WT) form is the rapid aggregator.

  • Aggregation Inhibition: Paradoxically, promoting Met35 oxidation (or mimicking its polarity with isosteres) could be a strategy to destabilize fibrils. Drug developers should note that agents binding to the hydrophobic C-terminus of WT A

    
     may fail to bind the oxidized variant due to the steric and polar shift of the sulfoxide.
    

References

  • Methionine 35 oxidation reduces fibril assembly of the amyloid abeta-(1-42) peptide of Alzheimer's disease. Source: Biochemistry / NIH PubMed [Link]

  • Met35 Oxid

    
    25-35 Peptide Aggregation within the Dimyristoylphosphatidylcholine Bilayer. 
    Source: Journal of Physical Chemistry B / NIH PubMed
    [Link]
    
  • Effect of methionine-35 oxidation on the aggreg

    
     peptide. 
    Source: Biophysical Chemistry / NIH PubMed
    [Link]
    
  • Conformations and biological activities of amyloid beta peptide 25-35. Source: Current Protein & Peptide Science [Link][6]

  • Amyloid

    
    -Peptide 25–35 Self-Assembly and Its Inhibition. 
    Source: Journal of Physical Chemistry B
    [Link]
    

The Redox Switch: Mechanisms of Met35-Dependent Aβ(25-35) Neurotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic role of Methionine-35 (Met35) in Amyloid-β (Aβ) induced neurotoxicity.

Editorial Note on Scientific Consensus: The notation (Met(O)35)-Aβ(25-35) refers to the peptide where Methionine-35 has been pre-oxidized to methionine sulfoxide.[1] The prevailing scientific consensus (established by Butterfield, Varadarajan, and others) is that pre-oxidation of Met35 significantly attenuates or abolishes the oxidative neurotoxicity of the peptide.[2] Therefore, this guide frames the "Mechanism of Death" as the active redox cycling of the unoxidized Met35, using the sulfoxide form Met(O) as the critical negative control that validates the Free Radical Stress theory.[2]

Technical Whitepaper | Version 2.0

Executive Summary

The Aβ(25-35) fragment represents the biologically active, toxic core of the full-length Aβ(1-42) peptide.[3] Its neurotoxicity is uniquely dependent on the redox state of the Methionine residue at position 35 (Met35).[1][2][4]

The mechanism of neuronal death is driven by a peptidyl-radical cycle .[2] The unoxidized sulfur atom in Met35 acts as an electron donor, generating sulfuranyl radicals (


) that catalyze the production of reactive oxygen species (ROS).[2]
  • Wild-Type Aβ(25-35): Highly neurotoxic; induces lipid peroxidation and apoptosis via radical generation.

  • (Met(O)35)-Aβ(25-35): The sulfoxide form.[1][4][5] Generally considers "detoxified" regarding oxidative stress because the sulfur lone pair is already engaged with oxygen, preventing radical formation.[2] However, it alters aggregation kinetics, stabilizing specific soluble oligomers that may exert mild non-oxidative synaptic stress.[2]

The Molecular Engine: The Met35 Radical Cycle

The lethality of Aβ(25-35) is not merely structural; it is chemical.[2] The hydrophobic C-terminus inserts into the neuronal lipid bilayer, positioning Met35 in a prime environment to initiate lipid peroxidation.[2][5]

The Radical Generation Pathway

The mechanism follows the "Butterfield Model" of oxidative stress:

  • One-Electron Oxidation: The sulfur atom of Met35 undergoes a one-electron oxidation (likely facilitated by transition metals like Cu²⁺ or Fe³⁺, though Aβ(25-35) can act independently in bilayers).

  • Sulfuranyl Radical Formation: This yields the cationic sulfuranyl radical (

    
    ).[2]
    
  • Chain Reaction: The radical abstracts a hydrogen atom from unsaturated membrane lipids (LH), creating a lipid carbon radical (

    
    ).[2]
    
  • ROS Cascade:

    
     reacts with molecular oxygen to form lipid peroxyl radicals (
    
    
    
    ), leading to 4-hydroxynonenal (HNE) production, Ca²⁺ dysregulation, and eventual apoptosis.[2]
Why (Met(O)35) Attenuates Toxicity

When Met35 is oxidized to sulfoxide (


), the sulfur atom becomes an electrophile rather than a nucleophile.[2] It loses the ability to donate the electron required to form the 

radical.[2] Consequently, the ROS cascade is short-circuited.[2]

Visualization: The Radical Stress Pathway

The following diagram illustrates the divergence between the toxic radical cycle of Wild-Type Aβ and the inert nature of the Sulfoxide form.

Met35_Mechanism cluster_lipid Neuronal Lipid Bilayer cluster_outcome WT_Met WT Aβ(25-35) (Reduced Met35) Met_Radical Sulfuranyl Radical (MetS•+) WT_Met->Met_Radical 1e- Oxidation (ROS/Metals) Met_Ox (Met(O)35)-Aβ (Sulfoxide Form) WT_Met->Met_Ox Pre-Oxidation (H2O2 Treatment) Lipid_Perox Lipid Peroxidation (HNE Formation) Met_Radical->Lipid_Perox H+ Abstraction from Lipids Death Neuronal Death (Apoptosis/Necrosis) Lipid_Perox->Death Met_Ox->Met_Radical Blocked Pathway (No Lone Pair) Survival Neuronal Survival (Attenuated Toxicity) Met_Ox->Survival

Figure 1: The Met35 Radical Cycle.[2] Red arrows indicate the toxic pathway driven by unoxidized Met35.[2] Green indicates the inert sulfoxide state.[2]

Comparative Data: WT vs. Met(O)35

The following table summarizes the physicochemical differences that dictate the differential toxicity.

FeatureWild-Type Aβ(25-35)(Met(O)35)-Aβ(25-35)Mechanistic Implication
Redox State Reduced Thioether (-S-)Sulfoxide (-S=O)WT can generate radicals; Met(O) cannot.
Aggregation Rapid Fibrillization (β-sheet)Slow / AmorphousMet(O) disrupts the hydrophobic packing required for fibrils.[2]
Lipid Interaction Deep InsertionSurface / ExpelledMet(O) is more polar, reducing membrane penetration.[2]
ROS Generation High (DCFH-DA +++)NegligibleValidates the radical-dependent mechanism.
Toxicity (MTT) High LethalityLow / NoneMet(O) serves as the negative control for oxidative stress.[2]

Experimental Protocols

To validate the mechanism in your own laboratory, you must synthesize the sulfoxide form and compare it side-by-side with the wild type.[2]

Protocol: Controlled Oxidation of Aβ(25-35)

This protocol converts WT peptide to the sulfoxide form for use as a control.[2]

  • Solubilization: Dissolve Aβ(25-35) (1 mM) in deionized water or PBS (pH 7.4).

  • Oxidation: Add Hydrogen Peroxide (H₂O₂ ) to a final concentration of 1% (v/v) or equimolar ratios depending on sensitivity required.[2]

  • Incubation: Incubate at 37°C for 2–4 hours.

  • Quenching: Add Catalase (100 U/mL) to remove excess H₂O₂.

  • Validation (Critical): Verify conversion using Mass Spectrometry (MALDI-TOF or ESI).

    • Target: Look for a mass shift of +16 Da (Oxygen addition).[2]

    • WT Mass: ~1060.27 Da[6]

    • Met(O) Mass: ~1076.27 Da

Protocol: Comparative Cytotoxicity Assay

Objective: Prove that preventing radical formation (via Met(O)) rescues neurons.[2]

  • Culture: Plate primary cortical neurons or SH-SY5Y cells (10,000 cells/well) in 96-well plates.

  • Treatment Groups:

    • Vehicle Control[2]

    • WT Aβ(25-35) (10 µM - 25 µM)

    • (Met(O)35)-Aβ(25-35) (10 µM - 25 µM)

  • Duration: Incubate for 24 hours.

  • Readout:

    • MTT Assay: Measures mitochondrial reductase activity (viability).[2]

    • DCFH-DA Assay: Measures intracellular ROS.

  • Expected Result: WT induces ~40-60% cell death and high ROS.[2] Met(O) should show >90% viability and baseline ROS.[2]

Experimental Workflow Diagram

This workflow ensures the rigorous validation of the Met35 mechanism.

Workflow Peptide Aβ(25-35) Stock H2O2 H2O2 Treatment Peptide->H2O2 Oxidation Neurons Neuronal Culture Peptide->Neurons Treat (WT) MassSpec Mass Spec (+16 Da Check) H2O2->MassSpec Validation MassSpec->Neurons Treat (Met(O)) Assay_ROS ROS Assay (DCFH-DA) Neurons->Assay_ROS Assay_Viability Viability (MTT/LDH) Neurons->Assay_Viability

Figure 2: Validation workflow for Met35-mediated toxicity.

References

  • Butterfield, D. A., & Kanski, J. (2002). Methionine residue 35 is critical for the oxidative stress and neurotoxic properties of Alzheimer's amyloid beta-peptide 1-42.[2][7][8] Peptides. Link

  • Varadarajan, S., et al. (2001). Different mechanisms of oxidative stress and neurotoxicity for Alzheimer's A beta(1-42) and A beta(25-35). Journal of the American Chemical Society.[2] Link

  • Clementi, M. E., et al. (2005). Abeta(31-35) and Abeta(25-35) fragments of amyloid beta-protein induce cellular death through apoptotic signals: Role of the redox state of methionine-35.[4] FEBS Letters. Link

  • Misiti, F., et al. (2004). Oxidation of methionine 35 reduces toxicity of the amyloid beta-peptide(1-42) in neuroblastoma cells (IMR-32). Biochimica et Biophysica Acta. Link

  • Hou, L., et al. (2002). Methionine 35 oxidation reduces fibril assembly of the amyloid abeta-(1-42) peptide of Alzheimer's disease.[2][9] Journal of Biological Chemistry. Link

Sources

in vivo models for studying (Met(O)35)-Amyloid b-Protein (25-35) effects

Technical Guide: In Vivo Modeling of (Met(O)35)-Amyloid -Protein (25-35) Effects

Executive Summary: The Redox-Dependency Hypothesis

This guide details the experimental framework for investigating the specific neurotoxic contributions of Methionine-35 (Met35) within the Amyloid


A


1Methionine Sulfoxide (Met(O)35)

This guide provides a rigorous, comparative in vivo protocol to validate this "Redox-Dependency Hypothesis," using stereotaxic intracerebroventricular (i.c.v.) infusion in rodent models.

Part 1: The Biochemistry of the Model

The Mechanism: Why Met(O)35 Matters

The critical distinction in this model is the oxidation state of the sulfur atom in Met35.

  • Wild-Type A

    
    (25-35):  Contains reduced Methionine. It rapidly forms 
    
    
    -sheet aggregates and generates ROS (hydrogen peroxide, lipid peroxides) upon interaction with lipid bilayers and transition metals (Cu, Fe).
  • Oxidized (Met(O)35)-A

    
    (25-35):  Contains Methionine Sulfoxide.[2][3] This modification increases polarity, hinders 
    
    
    -sheet fibrillization, and prevents the formation of the sulfuranyl radical, theoretically nullifying the peptide's oxidative neurotoxicity.
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of the reduced vs. oxidized peptide.

RedoxPathwayAB_WTAβ(25-35) [Reduced Met]AggRapid Fibrillization(β-sheet)AB_WT->AggSelf-AssemblyRadicalSulfuranyl RadicalGenerationAB_WT->Radical+ Cu/FeAB_OXAβ(25-35) [Met(O) Sulfoxide]SolubleSoluble/Amorphous(Poor Aggregation)AB_OX->SolublePolarity IncreaseSilentRedox Silent(No Radical)AB_OX->SilentStable SulfurLPOLipid Peroxidation(Membrane Damage)Agg->LPOSafeMembrane IntegrityPreservedSoluble->SafeRadical->LPOSilent->SafeToxNeurotoxicity &Cognitive DeficitLPO->ToxNoToxAttenuated ToxicitySafe->NoTox

Caption: Divergent pathological cascades of Reduced vs. Oxidized A

Part 2: Peptide Preparation Protocols

The validity of this in vivo model rests entirely on the chemical purity of the injected species. You must prepare three distinct solutions.

Reagents
  • Peptide: A

    
    (25-35) (Sequence: Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met).[4][5]
    
  • Solvent: Sterile double-distilled water (ddH2O) or Phosphate Buffered Saline (PBS).

  • Oxidant: 30% Hydrogen Peroxide (H2O2).

  • Quencher: Catalase (from bovine liver).

Protocol A: Preparation of Aggregated Wild-Type (Toxic Control)
  • Dissolve A

    
    (25-35) in sterile ddH2O to a concentration of 1 mg/mL (approx. 1 mM) .
    
  • Incubate at 37°C for 4 days to induce aggregation (fibril formation).

  • Validation: Verify aggregation via Thioflavin T (ThT) fluorescence assay or Electron Microscopy (EM) prior to injection.

Protocol B: Preparation of (Met(O)35)-A (25-35)

Note: This must be prepared fresh or aliquoted immediately to prevent further degradation.

  • Dissolve A

    
    (25-35) in PBS (pH 7.4) to 1 mM .
    
  • Add H2O2 to a final concentration of 10 mM (10x molar excess).

  • Incubate at 37°C for 4 hours .

  • Add Catalase (100 U/mL) to quench the reaction and remove residual H2O2 (crucial to prevent direct H2O2 toxicity in the brain).

  • Validation: Confirm oxidation via Mass Spectrometry (shift of +16 Da) or HPLC (shift in retention time).

Part 3: The In Vivo Stereotaxic Model

Animal Selection
  • Species: Male Swiss Albino mice or C57BL/6 mice (8–10 weeks old).

  • Rationale: Rodents demonstrate robust spatial memory deficits (hippocampal-dependent) in response to A

    
    (25-35).
    
Stereotaxic Coordinates (Intracerebroventricular - i.c.v.)

Targeting the lateral ventricle allows the peptide to diffuse into the hippocampus and cortical areas.

CoordinateValue (Relative to Bregma)
Anterior-Posterior (AP) -0.5 mm
Medial-Lateral (ML) ± 1.0 mm
Dorsal-Ventral (DV) -2.5 mm
Surgical Workflow
  • Anesthesia: Ketamine (100 mg/kg) + Xylazine (10 mg/kg) IP.

  • Fixation: Secure mouse in stereotaxic frame; ensure flat skull alignment.

  • Incision: Midline scalp incision to expose Bregma.

  • Injection:

    • Use a Hamilton syringe (10 µL) with a 26G needle.

    • Volume: 3–5 µL per mouse.

    • Rate: 1 µL/min (slow infusion is critical to prevent tissue damage).

    • Wait: Leave needle in place for 5 minutes post-injection to prevent backflow.[6]

  • Recovery: Suture scalp; monitor animal on heating pad until ambulatory.

Experimental Groups
  • Sham: Injection of PBS + Catalase (Vehicle).

  • Toxic Group: Aggregated A

    
    (25-35) (Reduced).
    
  • Experimental Group: (Met(O)35)-A

    
    (25-35).
    

Part 4: Readouts & Validation

To prove the hypothesis, you must demonstrate that the Toxic Group fails, while the Experimental (Oxidized) Group resembles the Sham group.

Behavioral Assays (Cognitive Function)

Conduct testing 7–14 days post-injection.

TestParameter MeasuredExpected Outcome (Toxic Group)Expected Outcome (Met(O) Group)
Y-Maze Spontaneous Alternation %Significant Decrease (<50%)Preserved (Similar to Sham)
Morris Water Maze Escape Latency (Time to Platform)Increased (Learning Deficit)Normal (Fast Learning)
Novel Object Recognition Discrimination IndexLow (Cannot distinguish novel)High (Prefers novel)
Biochemical Validation (Oxidative Stress Markers)

Sacrifice animals immediately after behavior (Day 15). Dissect the Hippocampus .

  • Lipid Peroxidation (MDA Assay):

    • Mechanism:[2][3][7][8] A

      
       radicals attack membrane lipids.
      
    • Result: High Malondialdehyde (MDA) in Toxic Group; Low in Met(O) Group.

  • Mitochondrial Function (MTT Reduction in slices):

    • Mechanism:[2][3][7][8] A

      
       enters mitochondria and disrupts the Electron Transport Chain.
      
    • Result: Reduced formazan production in Toxic Group; Normal in Met(O) Group.

Experimental Workflow Diagram

Workflowcluster_0Phase 1: Preparation (Day -4 to 0)cluster_1Phase 2: Surgery (Day 0)cluster_2Phase 3: Analysis (Day 7-15)PrepWTAggregated Aβ(25-35)(Reduced, 4 days 37°C)SurgeryStereotaxic i.c.v. Injection(AP -0.5, ML ±1.0, DV -2.5)PrepWT->SurgeryPrepOXMet(O)35-Aβ(25-35)(H2O2 + Catalase)PrepOX->SurgeryBehaviorBehavioral Testing(Y-Maze, MWM)Surgery->BehaviorRecovery (7 Days)BiochemSacrifice & Assay(MDA, GSH, SOD)Behavior->Biochem

Caption: Temporal workflow for the comparative in vivo assessment of A

References

  • Varadarajan, S., et al. (2001). Different mechanisms of oxidative stress and neurotoxicity for Alzheimer's A beta(1-42) and A beta(25-35).[2][3][7][9] Journal of the American Chemical Society.[2][7] Link

  • Butterfield, D. A., & Boyd-Kimball, D. (2005).[2][7] The critical role of methionine 35 in Alzheimer's amyloid beta-peptide (1-42)-induced oxidative stress and neurotoxicity.[4][10] Biochimica et Biophysica Acta (BBA). Link

  • Misiti, F., et al. (2004).[3] Methionine 35 oxidation reduces toxic and pro-apoptotic effects of the amyloid beta-protein fragment (31-35) on isolated brain mitochondria.[3] Neuroscience. Link

  • Maurice, T., et al. (1996). Amnesia induced in mice by centrally administered beta-amyloid peptides involves cholinergic dysfunction. Brain Research. Link

  • Clementi, M. E., et al. (2005).[3] Abeta(31-35) and Abeta(25-35) fragments of amyloid beta-protein induce cellular death through apoptotic signals: Role of Met-35 oxidation.[3] FEBS Letters. Link

Technical Guide: The Discovery and Characterization of Oxidized Amyloid Beta Species

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Methionine-35 Oxidation, Metal-Catalyzed Reactive Oxygen Species (ROS), and Oligomeric Toxicity.

Executive Summary

For decades, the "Amyloid Cascade Hypothesis" posited that insoluble amyloid-beta (A


) plaques were the primary drivers of Alzheimer’s Disease (AD).[1] However, early research (circa 1999–2005) uncovered a critical divergence: the most toxic species were not the inert plaques, but soluble, oxidized oligomers.

This guide reconstructs the pivotal discovery of Methionine-35 (Met35) oxidation —a post-translational modification that fundamentally alters A


 aggregation kinetics and neurotoxicity. We will explore the chemical mechanisms, the "aggregation paradox," and the retrospective experimental protocols that defined this era of discovery.

Part 1: The Chemical Basis of A Oxidation

The A


 peptide (specifically A

1-42) contains a single methionine residue at position 35.[2][3][4][5] In the lipophilic environment of the neuronal membrane, this residue acts as a "redox switch."
The Met35 Sulfoxide Mechanism

Methionine is unique among amino acids due to its sulfur atom, which is highly susceptible to oxidation.

  • One-Electron Oxidation: Met35 loses an electron to form a sulfuranyl radical cation (

    
    ). This is a transient, highly reactive species often generated by copper-bound A
    
    
    
    .
  • Two-Electron Oxidation: The sulfur atom is oxygenated to form Methionine Sulfoxide (Met-S=O) . This adds 16 Daltons to the peptide's molecular mass and changes the side chain from hydrophobic to polar.

Why this matters: The polarity shift disrupts the hydrophobic packing required for


-sheet fibrillization, trapping the peptide in a soluble, highly toxic oligomeric state.
Visualization: The Oxidative Pathway

The following diagram illustrates the transition from native A


 to the oxidized species via metal catalysis.[6]

G NativeAB Native Aβ (Met35) MetalComplex Aβ-Cu(II) Complex NativeAB->MetalComplex + Cu(II)/Fe(III) OxidizedAB Oxidized Aβ (Met35-Sulfoxide) NativeAB->OxidizedAB H2O2 (Direct) ROS Fenton Chemistry (OH• Generation) MetalComplex->ROS Reductant (Ascorbate) ROS->OxidizedAB Oxygen Transfer

Figure 1: The oxidative pathway of Amyloid Beta.[7] Metal coordination (Cu/Fe) facilitates radical generation, converting hydrophobic Met35 to polar Met35-sulfoxide.

Part 2: The Aggregation Paradox

One of the most counter-intuitive findings in early A


 research was that oxidation prevents plaque formation but increases toxicity. 
Mechanistic Divergence

Native A


 peptides stack like "zippers" to form insoluble fibrils (plaques). When Met35 is oxidized to a sulfoxide, the added oxygen atom creates steric hindrance and polarity incompatibility, preventing the "zipper" from closing.

The Result: The peptide cannot form fibrils. Instead, it stabilizes into soluble oligomers (dimers, trimers, dodecamers). These oligomers are small enough to diffuse into synaptic clefts and disrupt long-term potentiation (LTP).

Comparative Data: Native vs. Oxidized A [6][7][8]
FeatureNative A

1-42
Oxidized A

1-42 (Met35-SO)
Primary Structure Met35 (Hydrophobic)Met35-Sulfoxide (Polar)
Mass Shift Baseline+16 Da
Aggregation Kinetics Fast (Hours to Fibrils)Slow/Stalled (Trapped as Oligomers)
Solubility Low (Precipitates)High (Remains in Supernatant)
Thioflavin T Signal High (Binds

-sheets)
Low (Poor

-sheet stacking)
Toxicity Profile Low (Inert Plaque)High (Membrane Peroxidation)

Part 3: Retrospective Experimental Protocols

To validate the presence and impact of oxidized A


, researchers utilized a combination of controlled oxidation and mass spectrometry.[6] Below are the reconstructed protocols based on the foundational work of Butterfield, Bush, and Atwood.
Protocol A: Controlled Synthesis of Oxidized A

Purpose: To generate a pure population of Met35-oxidized peptides for toxicity assays.

  • Solubilization: Dissolve lyophilized A

    
    1-42 in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to monomerize the peptide. Evaporate HFIP to form a peptide film.
    
  • Oxidation Reaction:

    • Resuspend peptide film in Phosphate Buffered Saline (PBS), pH 7.4.

    • Add Hydrogen Peroxide (

      
      ) to a final concentration of 3% (approx. 0.9 M).
      
    • Incubate: 2 hours at 37°C. Note: This mimics the harsh oxidative environment of the AD brain.

  • Quenching: Add lyophilized Catalase (100 U/mL) or dilute significantly to stop the reaction.

  • Validation: The solution must remain clear (soluble). If turbidity occurs, the oxidation was incomplete, allowing aggregation.

Protocol B: Mass Spectrometry Detection (+16 Da Shift)

Purpose: To definitively confirm the conversion of Met to Met-Sulfoxide.

Instrument: Electrospray Ionization Mass Spectrometry (ESI-MS). Note: ESI is preferred over MALDI for this application as it is "softer" and preserves the oxidation state.

Workflow:

  • Sample Prep: Desalt the quenched A

    
     sample using C4 ZipTips. Elute in 50% Acetonitrile/0.1% Formic Acid.
    
  • Direct Infusion: Inject into the ESI source at a flow rate of 5

    
    L/min.
    
  • Analysis:

    • Look for the +3 charge state of A

      
      1-42.
      
    • Native m/z: Approx 1505.3

    • Oxidized m/z: Approx 1510.6 (+5.3 m/z shift

      
       3 charges 
      
      
      
      +16 Da).
  • Self-Validation: If the peak splits (doublet), you have a mixture. Complete oxidation should yield a single shifted peak.

Visualization: The Experimental Workflow

Protocol Step1 1. Monomerization (HFIP Treatment) Step2 2. Controlled Oxidation (3% H2O2, 37°C, 2hr) Step1->Step2 Step3 3. Quenching (Catalase Addition) Step2->Step3 Step4 4. Analysis Selection Step3->Step4 PathA Path A: Kinetics (Thioflavin T Assay) Step4->PathA Measure Aggregation PathB Path B: Validation (ESI-MS +16Da) Step4->PathB Confirm Structure

Figure 2: Step-by-step workflow for synthesizing and validating oxidized amyloid beta species.

Part 4: Toxicity Mechanisms (The "Peptidyl Radical")

Why is the oxidized oligomer toxic? The consensus from early research points to Lipid Peroxidation .

The hydrophobic C-terminus of A


 inserts into the neuronal lipid bilayer. When Met35 is oxidized (or cycling between redox states via copper coordination), it generates secondary radicals that attack the unsaturated fatty acids of the membrane (specifically arachidonic acid).

Consequences:

  • 4-HNE Production: Lipid peroxidation produces 4-hydroxynonenal (4-HNE), a toxic aldehyde that covalently modifies ion channels.

  • Calcium Dysregulation: Modified ion channels allow massive influx of

    
    , triggering apoptosis.
    

References

  • Butterfield, D. A., & Boyd-Kimball, D. (2005). The critical role of methionine 35 in Alzheimer's amyloid beta-peptide (1-42)-induced oxidative stress and neurotoxicity.[3] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

  • Hou, L., et al. (2002). Methionine 35 oxidation reduces fibril assembly of the amyloid abeta-(1-42) peptide of Alzheimer's disease.[2] Journal of Biological Chemistry.

  • Varadarajan, S., et al. (1999). Methionine residue 35 is important in amyloid beta-peptide-associated free radical oxidative stress.[4][5] Brain Research Bulletin.

  • Barnham, K. J., et al. (2004). Metal-Catalyzed Oxidative Damage and Oligomerization of the Amyloid-β Peptide of Alzheimer's Disease.[8] Australian Journal of Chemistry.[8]

  • Palmblad, M., et al. (2002). Liquid chromatography/tandem mass spectrometry characterization of oxidized amyloid beta peptides. Journal of Mass Spectrometry.

Sources

Topic: Elucidating the Interaction of Oxidized Amyloid-Beta Fragment (Met(O)35)-Aβ(25-35) with Cellular Membranes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Foreword: A Senior Application Scientist's Perspective

The study of amyloid-beta (Aβ) peptide's interaction with neuronal membranes lies at the heart of Alzheimer's disease (AD) research. While full-length Aβ peptides are central to the amyloid cascade hypothesis, significant insights can be gained from studying neurotoxic fragments, particularly Aβ(25-35). This undecapeptide is not merely a convenient model; it is a potent neurotoxic entity in its own right, capable of inducing membrane disruption and cell death.[1][2][3]

A critical, yet often debated, aspect of Aβ toxicity is the oxidative state of Methionine-35 (Met35).[4] This residue is highly susceptible to oxidation, converting it to methionine sulfoxide (Met(O)).[5][6] The central question we address in this guide is: How does this specific post-translational modification alter the peptide's interaction with and disruption of cellular membranes? Understanding this is not an academic exercise; it has profound implications for developing therapeutics that target the peptide-membrane interface.

This guide is structured not as a rigid manual, but as a logical progression of inquiry. We will move from the foundational steps of preparing the key players—the peptide and the model membrane—to the sophisticated biophysical techniques used to observe their interaction, and finally, to the synthesis of this data into a mechanistic understanding. Our focus is on the causality behind each experimental choice, ensuring that the described workflows are self-validating systems for generating robust and interpretable data.

Section 1: The Reactants - Peptide Synthesis and Model Membrane Preparation

Peptide: Synthesis and Characterization of Aβ(25-35) and (Met(O)35)-Aβ(25-35)

The Aβ(25-35) fragment (GSNKGAIIGLM) is typically synthesized using solid-phase peptide synthesis (SPPS).[3][7] The choice between Fmoc and Boc chemistry is often one of laboratory preference and available equipment, though Fmoc is more common for this sequence.

Causality in Synthesis: The synthesis of the oxidized form, (Met(O)35)-Aβ(25-35), requires a deliberate choice. One can either incorporate Fmoc-Met(O)-OH directly during synthesis or perform a post-synthetic oxidation of the purified Aβ(25-35) peptide, typically using a mild oxidant like hydrogen peroxide (H₂O₂).[5][8] Direct incorporation is often preferred as it yields a more homogenous product and avoids potential side-chain modifications that can occur during post-synthetic oxidation.

Protocol Validation (Trustworthiness):

  • Purification: Following cleavage from the resin, the crude peptide must be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9] The goal is >95% purity.

  • Characterization: The final product's identity and purity must be confirmed by mass spectrometry (MALDI-TOF or ESI-MS) to verify the correct molecular weight for both the reduced and oxidized forms.[8]

Preparation for Assay: Lyophilized peptides are often stored at -20°C or -80°C. To prepare for experiments, they are typically dissolved in a structure-breaking solvent like hexafluoroisopropanol (HFIP) to erase any pre-existing aggregation state, then lyophilized again.[10] The final working stock is often prepared in DMSO or a suitable buffer immediately before use.[9][10]

Membrane: Preparation of Model Lipid Vesicles

To study peptide-membrane interactions in a controlled system, we use model membranes, most commonly Large Unilamellar Vesicles (LUVs).[11][12]

Causality in Lipid Selection: The choice of lipid composition is critical for mimicking a neuronal membrane.

  • Zwitterionic Lipids: Phosphatidylcholine (PC) lipids like POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) represent the neutral outer leaflet of a typical cell membrane.[13]

  • Negatively Charged Lipids: The inclusion of phosphatidylserine (PS) or phosphatidylglycerol (PG) introduces a negative charge, which is known to enhance the binding of cationic Aβ peptides through electrostatic interactions.[13][14]

  • Cholesterol: As a key component of neuronal membranes, cholesterol modulates membrane fluidity and order, which can significantly impact peptide insertion and aggregation.[15][16][17]

A common and physiologically relevant starting point is a mixture of POPC/POPS/Cholesterol.

Protocol for LUV Preparation (Extrusion Method):

  • Lipid Film Formation: Dissolve lipids in chloroform/methanol in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin, uniform lipid film. Place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with the desired buffer (e.g., PBS or Tris buffer, pH 7.4) to form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This step helps to increase the lamellarity and encapsulation efficiency.

  • Extrusion: Extrude the suspension 11-21 times through a polycarbonate membrane with a defined pore size (typically 100 nm) using a mini-extruder. This process yields LUVs with a uniform size distribution.[18]

  • Characterization: Confirm vesicle size and polydispersity using Dynamic Light Scattering (DLS).[12]

Section 2: Biophysical Interrogation of the Peptide-Membrane Interaction

The following techniques provide a multi-faceted view of the interaction, from initial binding and conformational changes to the ultimate disruption of the membrane.

Experimental Workflow Overview

The overall workflow involves preparing the peptide and liposomes, then using a suite of biophysical techniques to probe their interaction at different levels.

G cluster_prep Preparation cluster_analysis Biophysical Analysis cluster_synthesis Interpretation Peptide Peptide Synthesis (Aβ(25-35) & Met(O) form) Purify RP-HPLC Purification & MS Verification Peptide->Purify CD Circular Dichroism (Conformational Change) Purify->CD Fluoro Fluorescence Assay (Membrane Permeabilization) Purify->Fluoro ITC Isothermal Titration Calorimetry (Binding Affinity) Purify->ITC AFM Atomic Force Microscopy (Membrane Morphology) Purify->AFM Liposome LUV Preparation (Lipid Film -> Extrusion) Liposome->CD Liposome->Fluoro Liposome->ITC Liposome->AFM Mechanism Mechanistic Model (Pore vs. Detergent) CD->Mechanism Fluoro->Mechanism ITC->Mechanism AFM->Mechanism G cluster_peptide cluster_membrane Membrane Disruption Mechanisms Monomer Soluble Monomers (Met(O) or Met) Oligomer Membrane-Bound Oligomers Monomer->Oligomer Binds & Aggregates Fibril Surface Fibrils Oligomer->Fibril Elongates Pore Pore Formation (Ion Dysregulation) Oligomer->Pore Inserts Detergent Fragmentation (Detergent-like Effect) Fibril->Detergent Extracts Lipids

Caption: Proposed mechanisms of Aβ-induced membrane disruption.

Section 4: Detailed Experimental Protocol: Calcein Leakage Assay

This protocol provides a self-validating system for measuring membrane permeabilization, including essential controls.

Reagents and Materials
  • Buffer: 10 mM Tris, 150 mM NaCl, pH 7.4 (filtered and degassed).

  • LUVs: 100 nm LUVs (e.g., POPC/POPS 7:3) prepared as in Section 1.2.

  • Calcein-Encapsulated LUVs: Prepare LUVs by hydrating the lipid film with 50 mM Calcein in Tris buffer.

  • Column: Sephadex G-50 or similar size-exclusion column to separate free calcein from encapsulated calcein. [18]* Peptide Stocks: 1 mM stocks of Aβ(25-35) and (Met(O)35)-Aβ(25-35) in DMSO.

  • Lysis Agent: 10% (v/v) Triton X-100 solution.

  • Instrumentation: Fluorescence plate reader or spectrofluorometer (Excitation: 495 nm, Emission: 515 nm).

Step-by-Step Methodology
  • Preparation of Calcein-LUVs: a. Prepare lipid film and hydrate with 50 mM calcein buffer. b. Perform 5-10 freeze-thaw cycles. c. Extrude through a 100 nm membrane. d. Separate the resulting LUVs from unencapsulated calcein by running the suspension through a size-exclusion column, eluting with the Tris buffer. [18]Collect the faster-eluting, turbid fractions containing the LUVs. e. Determine the final lipid concentration of the purified LUV suspension (e.g., using a phosphate assay).

  • Assay Setup (96-well plate format): a. In a black, flat-bottom 96-well plate, add buffer to bring the final volume of each well to 100 µL. b. Add the calcein-LUV suspension to each well to a final lipid concentration of 50-100 µM. c. Define Controls:

    • Negative Control (0% Leakage): Wells with LUVs and buffer/DMSO only. This establishes the baseline fluorescence (F₀).
    • Positive Control (100% Leakage): Wells with LUVs that will be lysed at the end of the experiment with Triton X-100. d. Initiate the kinetic read on the plate reader, measuring fluorescence every 1-2 minutes. e. After 5-10 minutes of baseline reading, inject the peptide stocks to achieve the desired final concentrations (e.g., 1-20 µM). f. Continue monitoring the fluorescence signal for 60-120 minutes or until the signal plateaus. g. At the end of the run, inject 10 µL of 10% Triton X-100 into all wells to lyse the vesicles and release all remaining calcein. This reading establishes the maximum fluorescence (Fₘₐₓ). [19]
  • Data Analysis: a. For each time point (t), calculate the percentage of leakage using the following formula: % Leakage(t) = [(F(t) - F₀) / (Fₘₐₓ - F₀)] * 100 b. Plot % Leakage as a function of time for each peptide concentration. c. Compare the kinetics and final leakage percentages between Aβ(25-35) and (Met(O)35)-Aβ(25-35).

Section 5: Data Synthesis and Interpretation

To effectively compare the membrane interactions of reduced and oxidized Aβ(25-35), the quantitative data from all experiments should be summarized.

ParameterBiophysical TechniqueAβ(25-35) (Representative Value)(Met(O)35)-Aβ(25-35) (Representative Value)Interpretation
Secondary Structure Circular Dichroism~40% β-sheet in presence of LUVs~15% β-sheet in presence of LUVsOxidation hinders the membrane-induced conformational shift to an aggregation-prone β-sheet structure. [20]
Binding Affinity (Kₐ) ITC5 x 10⁵ M⁻¹1 x 10⁵ M⁻¹Oxidation reduces the binding affinity of the peptide for the membrane surface.
Membrane Permeabilization Calcein Leakage Assay75% leakage @ 10 µM after 1 hr20% leakage @ 10 µM after 1 hrThe reduced ability to bind and adopt a toxic conformation translates directly to lower membrane disruption activity.
Membrane Morphology AFM (on supported bilayer)Visible pores and bilayer defectsMinimal changes to bilayer integrityDirect visualization confirms the attenuated disruptive capacity of the oxidized peptide.

References

  • Taylor & Francis. (n.d.). Biophysical characterization of peptide–membrane interactions. Retrieved from [Link]

  • Páll, T., Juhász, G., Juhász, T., Zarándi, M., Penke, B., & Fülöp, L. (2012). Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide. PMC. Retrieved from [Link]

  • Di Noto, L., Tundo, G. R., Sbardella, D., Ciaccio, C., Coletta, A., Marini, S., & Coletta, M. (2011). Methionine 35 oxidation reduces toxic effects of the amyloid beta-protein fragment (31-35) on human red blood cell. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). The Application of Biophysical Techniques to Study Antimicrobial Peptides. Retrieved from [Link]

  • Reddy, V. P., & Perry, G. (2012). Methionine-35 of Aβ(1–42): Importance for Oxidative Stress in Alzheimer Disease. PMC. Retrieved from [Link]

  • Schöneich, C. (2002). Redox processes of methionine relevant to beta-amyloid oxidation and Alzheimer's disease. Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • Di Somma, A., Avitabile, A., Cirillo, A., & Romanelli, A. (2020). Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells. PMC. Retrieved from [Link]

  • Aisenbrey, C., & Bechinger, B. (2018). Membrane Active Peptides and Their Biophysical Characterization. PMC. Retrieved from [Link]

  • Cheignon, C., Tomas, M., Bonté, F., & Kavian, N. (2018). Role of Oxidative Stress, Methionine Oxidation and Methionine Sulfoxide Reductases (MSR) in Alzheimer's Disease. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Understanding Aβ Peptide Binding to Lipid Membranes: A Biophysical Perspective. Retrieved from [Link]

  • Peters, C., Bascuñán, D., Opazo, C., & Aguayo, L. G. (2016). Differential Membrane Toxicity of Amyloid-β Fragments by Pore Forming Mechanisms. Journal of Alzheimer's Disease. Retrieved from [Link]

  • Sci-Hub. (n.d.). Two-Step Mechanism of Membrane Disruption by Aβ through Membrane Fragmentation and Pore Formation. Retrieved from [Link]

  • ACS Publications. (2022). Amyloid β Dodecamer Disrupts the Neuronal Membrane More Strongly than the Mature Fibril: Understanding the Role of Oligomers in Neurotoxicity. Retrieved from [Link]

  • Nishad, P. K., & Bagchi, S. (2021). Met35 Oxidation Hinders Aβ25-35 Peptide Aggregation within the Dimyristoylphosphatidylcholine Bilayer. PubMed. Retrieved from [Link]

  • Subczynski, W. K., & Mainali, L. (2019). Interaction of the β Amyloid - Aβ(25-35) - Peptide with Zwitterionic and Negatively Charged Vesicles with and without Cholesterol. PMC. Retrieved from [Link]

  • Abramov, A. Y., Berezhnov, A. V., & Fedotova, E. I. (2014). Interaction of neurons and astrocytes underlies the mechanism of Aβ-induced neurotoxicity. Biochemical Society Transactions. Retrieved from [Link]

  • MDPI. (n.d.). Amyloid-Mediated Mechanisms of Membrane Disruption. Retrieved from [Link]

  • Ysselstein, D., DeHay, M., & Krainc, D. (2020). Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein. PMC. Retrieved from [Link]

  • RSC Publishing. (2020). Modelling of interactions between Aβ(25–35) peptide and phospholipid bilayers: effects of cholesterol and lipid saturation. Retrieved from [Link]

  • ResearchGate. (n.d.). Membrane leakage assay. Retrieved from [Link]

  • ACS Publications. (n.d.). Amyloid β Peptide Conformational Changes in the Presence of a Lipid Membrane System. Langmuir. Retrieved from [Link]

  • Furtado, D., Tofoleanu, F., & Kunnemeyer, R. (2021). Amyloid-beta peptide (25-35) triggers a reorganization of lipid membranes driven by temperature changes. PubMed. Retrieved from [Link]

  • Frontiers. (n.d.). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Retrieved from [Link]

  • Polavarapu, P. L., & Zhao, C. (2005). Structure of Aβ(25–35) Peptide in Different Environments. PMC. Retrieved from [Link]

  • RSC Publishing. (2023). Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes. Retrieved from [Link]

  • Santini, C., Sagnella, A., & Iannuzzi, M. (2018). Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer's Disease Process and Treatment. PMC. Retrieved from [Link]

  • Ysselstein, D., DeHay, M., & Krainc, D. (2020). Calcein Release Assay to Measure Membrane Permeabilization by Recombinant Alpha-Synuclein. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Membrane activity of free peptides in the calcein leakage assay at different pH values. Retrieved from [Link]

  • Hamad Bin Khalifa University. (n.d.). The synthesis of some peptides related to the amyloid β peptide 25-35: Use of N-(2-hydroxy-4-methoxybenzyl) protection. Retrieved from [Link]

  • ResearchGate. (2021). How is amyloid-β 25-35 peptide prepared?. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Controlled Preparation of (Met(O)35)-Aβ(25-35) Oligomers and Fibrils

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Preparing (Met(O)35)-Aβ(25-35) Oligomers and Fibrils Content Type: Application Note & Detailed Protocol Audience: Researchers, Scientists, Drug Development Professionals

Abstract & Scientific Rationale

The amyloid-beta fragment Aβ(25-35) represents the biologically active "toxic core" of the full-length Aβ(1-42) peptide.[1][2] While Aβ(25-35) aggregates rapidly due to its high hydrophobicity, the oxidation of Methionine-35 (Met35) to Methionine-Sulfoxide (Met(O)35) significantly alters its biophysical properties.

Why this protocol matters: Oxidative stress is a hallmark of Alzheimer’s Disease (AD). Met35 is the critical residue for Aβ-associated free radical generation.[3] However, oxidation of Met35 generally hinders fibrillization , stabilizing the peptide in low-molecular-weight oligomeric states or amorphous aggregates rather than classic amyloid fibrils. Consequently, standard Aβ(25-35) aggregation protocols often fail when applied to the oxidized form without modification.

This guide provides a validated workflow to:

  • Chemically oxidize Aβ(25-35) to (Met(O)35)-Aβ(25-35).

  • Isolate stable oligomeric species.

  • Force fibrillization (where possible) for comparative structural studies.

Experimental Workflow (Visualized)

The following diagram outlines the critical decision points and processing steps to generate specific aggregate species.

G Start Lyophilized Aβ(25-35) (Wild Type) HFIP 1. Monomerization (HFIP Treatment) Start->HFIP Remove pre-aggregates Oxidation 2. Chemical Oxidation (H2O2 Treatment) HFIP->Oxidation 30% H2O2 Lyophilize 3. Solvent Removal (Lyophilization) Oxidation->Lyophilize Remove oxidant Split Resuspension Choice Lyophilize->Split Dry Film OligomerPath Oligomerization (PBS/Media, 4°C) Split->OligomerPath Low Temp No Agitation FibrilPath Fibrillization (Acidic/Agitation, 37°C) Split->FibrilPath High Temp Agitation Oligomers Target: (Met(O)35)-Oligomers (Soluble, Low MW) OligomerPath->Oligomers 24-48 hrs Fibrils Target: (Met(O)35)-Fibrils (Morphologically distinct/Amorphous) FibrilPath->Fibrils 72+ hrs (Slow kinetics)

Figure 1: Workflow for the differential preparation of oxidized Aβ(25-35) species. Note the divergence in incubation conditions required to force fibrillization in the oxidized peptide.

Reagents & Equipment

ComponentSpecificationPurpose
Aβ(25-35) Peptide Synthetic, >95% PurityStarting material (Sequence: GSNKGAIIGLM).[4]
HFIP 1,1,1,3,3,3-Hexafluoro-2-propanolDisaggregates pre-existing clusters to ensure monomeric start.
H2O2 30% (w/w) Hydrogen PeroxideOxidizing agent for Met35.
DMSO Dimethyl Sulfoxide (Anhydrous)Initial solvent for peptide film reconstitution.[5]
F-12 Media Phenol-red freeBuffer for oligomer stabilization (mimics physiological salt).
HCl 10 mM Hydrochloric AcidAcidic solvent to promote fibrillization.[6][7]

Detailed Protocols

Phase 1: Monomerization (Critical Pre-treatment)

Causality: Synthetic peptides often contain "seeds" of aggregates from the lyophilization process. Skipping this step leads to high batch-to-batch variability.

  • Dissolve: Add HFIP to the lyophilized Aβ(25-35) to a final concentration of 1 mM (approx. 1 mg/mL).

  • Incubate: Vortex gently and incubate at Room Temperature (RT) for 60 minutes in a fume hood. Ensure the solution is completely clear.

  • Aliquot: Divide into working aliquots (e.g., 0.1 mg per tube) in microcentrifuge tubes.

  • Evaporate: Evaporate HFIP using a SpeedVac (centrifugal concentrator) or a gentle stream of nitrogen gas until a thin, clear peptide film remains.

  • Storage: Store films at -80°C. These are now "seed-free" monomers.

Phase 2: Chemical Oxidation of Met35

Mechanism: H2O2 converts the hydrophobic thioether of Methionine to a hydrophilic sulfoxide (Met-S=O). This polarity shift disrupts the hydrophobic packing required for rapid fibrillization.

  • Reconstitute: Take a monomerized film (from Phase 1). Dissolve in 1% H2O2 (diluted in deionized water) to a peptide concentration of 1 mM.

    • Note: Alternatively, use 2.7% H2O2 if rapid oxidation is required, but 1% is gentler and sufficient for this fragment.

  • Incubate: Incubate at 37°C for 30–60 minutes.

  • Quench/Remove: To remove H2O2 (which is toxic to cells in downstream assays), lyophilize the solution immediately.

    • Alternative: If lyophilization is unavailable, add Catalase (100 U/mL) to quench, but this introduces an exogenous protein contaminant. Lyophilization is preferred.

  • Result: You now have a dry film of (Met(O)35)-Aβ(25-35) .

Phase 3: Preparation of Oligomers

Target State: Soluble, low-molecular-weight aggregates (dimers/trimers) that are stable and diffusible.

  • DMSO Solubilization: Dissolve the oxidized peptide film in anhydrous DMSO to 5 mM. Vortex thoroughly.

  • Dilution: Rapidly dilute to 100 µM using cold PBS or Phenol-red free F-12 media .

    • Why F-12? The ionic strength and composition of F-12 media have been shown to stabilize oligomeric species better than pure water.

  • Incubation: Incubate at 4°C for 24 hours .

    • Crucial difference: Unlike WT Aβ(25-35) which aggregates in minutes at 37°C, the oxidized form requires this cold incubation to form stable oligomers without precipitating amorphously.

  • Validation: Centrifuge at 14,000 x g for 10 mins. Collect the supernatant . This contains the soluble oligomers.[5][7]

Phase 4: Preparation of Fibrils (Challenging)

Target State: Insoluble, beta-sheet rich structures.[1][4][7] Note: (Met(O)35) significantly inhibits fibrillization.[8] You may obtain "protofibrils" or "amorphous aggregates" rather than long, straight fibrils.

  • DMSO Solubilization: Dissolve oxidized peptide film in DMSO to 5 mM.

  • Acidic Dilution: Dilute to 100 µM using 10 mM HCl .

    • Mechanism:[9][10][11] Acidic pH promotes protonation and can overcome the electrostatic repulsion introduced by the sulfoxide group, forcing aggregation.

  • Incubation: Incubate at 37°C for 72 hours with gentle shaking (300 rpm).

    • Comparison: WT Aβ(25-35) forms fibrils in <1 hour. The oxidized form requires days.

  • Validation: The solution may turn slightly turbid. Do not centrifuge if you want the total fibril population.

Quality Control & Characterization

MethodExpected Result: WT Aβ(25-35)Expected Result: (Met(O)35)-Aβ(25-35)
Thioflavin T (ThT) High Fluorescence (Rapid increase)Low/Delayed Fluorescence (Oxidation disrupts ThT binding sites)
TEM / AFM Long, unbranched fibrilsShort protofibrils, amorphous clumps, or spherical oligomers
Western/Dot Blot Smear (High MW aggregates)Distinct bands at Low MW (Monomer, Dimer, Trimer)
Solubility Highly InsolubleMore Soluble (Due to polar Sulfoxide)

Troubleshooting Tip: If ThT signal is absent, do not assume aggregation failed. Met(O)35 aggregates often do not bind ThT well due to structural changes. Rely on Dot Blot (using A11 antibody for oligomers) or TEM for verification.

References

  • Butterfield, D. A., & Boyd-Kimball, D. (2005). The critical role of methionine 35 in Alzheimer's amyloid beta-peptide (1-42)-induced oxidative stress and neurotoxicity.[12] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

  • Bitan, G., et al. (2003). Amyloid β-protein (Aβ) assembly: Aβ40 and Aβ42 oligomerize through distinct pathways. Proceedings of the National Academy of Sciences. Link

  • Misiti, F., et al. (2010).[12] Oxidation of methionine 35 reduces toxicity of the amyloid beta-peptide(1-42) in neuroblastoma cells (IMR-32) via enzyme methionine sulfoxide reductase A expression and function. Neurochemistry International. Link

  • Palmblad, M., et al. (2002).[8] Oxidation of Methionine 35 Attenuates Formation of Amyloid β-Peptide 1–40 Oligomers.[8] Journal of Biological Chemistry. Link

  • Stine, W. B., et al. (2011). Preparing Synthetic Aβ in Different Aggregation States. Methods in Molecular Biology. Link

Sources

Application Notes and Protocols: Utilizing (Met(O)35)-Aβ(25-35) in Primary Neuron Cultures for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the oxidized amyloid-beta fragment, (Met(O)35)-Aβ(25-35), in primary neuron cultures. This document delves into the scientific rationale, detailed experimental protocols, and data interpretation to facilitate the investigation of neurodegenerative mechanisms relevant to Alzheimer's disease (AD).

Introduction: The Significance of Methionine Oxidation in Amyloid-Beta Pathology

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, leading to the formation of senile plaques and subsequent neuronal death. The Aβ(25-35) fragment is a particularly toxic portion of the full-length Aβ peptide and is known for its rapid aggregation and neurotoxic properties.[1][2][3][4] A key residue within this fragment, methionine-35 (Met35), is highly susceptible to oxidation, a process implicated in the oxidative stress observed in the AD brain.[5][6][7] The oxidation of Met35 to methionine sulfoxide results in the formation of (Met(O)35)-Aβ(25-35).

Understanding the impact of this specific modification is crucial, as studies have shown that the oxidation state of Met35 can influence the peptide's aggregation, toxicity, and interaction with cellular components.[5][6][8][9][10][11] Some studies suggest that oxidation of Met35 may reduce the toxicity of Aβ, while others point to a more complex role in neurodegeneration.[5][6][8][10] Therefore, studying the effects of (Met(O)35)-Aβ(25-35) in primary neuron cultures provides a valuable in vitro model to dissect the molecular mechanisms underlying Aβ-induced neurotoxicity and the role of oxidative stress in AD pathogenesis.

Scientific Principles: Causality Behind Experimental Choices

The protocols outlined in this guide are designed to provide a robust and reproducible system for investigating the effects of (Met(O)35)-Aβ(25-35) on primary neurons. The choice of experimental parameters is grounded in established scientific principles:

  • Primary Neuron Cultures: These cultures provide a more physiologically relevant model compared to immortalized cell lines, as they retain many of the morphological, physiological, and biochemical characteristics of neurons in the brain.

  • Peptide Preparation and Aggregation: The neurotoxicity of Aβ peptides is critically dependent on their aggregation state.[3][12] The protocol for preparing (Met(O)35)-Aβ(25-35) is designed to generate consistent and well-characterized peptide aggregates for experimental use.

  • Dose-Response and Time-Course Studies: Determining the optimal concentration and incubation time of (Met(O)35)-Aβ(25-35) is essential for observing reproducible neurotoxic effects. These parameters can vary depending on the specific neuronal culture system and the research question.

  • Assessment of Neuronal Viability and Apoptosis: A multi-faceted approach is employed to assess neuronal health. This includes assays that measure metabolic activity (MTT), membrane integrity (LDH), and DNA fragmentation (TUNEL), providing a comprehensive picture of the cellular response to the peptide.

  • Investigation of Signaling Pathways: Aβ peptides are known to activate specific signaling cascades that lead to neuronal apoptosis.[13][14] This guide includes methods to probe key pathways, such as the c-Jun N-terminal kinase (JNK) and caspase cascades, which are implicated in Aβ-induced neuronal death.[13][14][15][16][17]

Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of (Met(O)35)-Aβ(25-35) in primary neuron cultures.

G cluster_0 Peptide Preparation cluster_1 Primary Neuron Culture cluster_2 Treatment and Incubation cluster_3 Assessment of Neurotoxicity P1 Dissolve (Met(O)35)-Aβ(25-35) in appropriate solvent P2 Incubate for aggregation (e.g., 37°C for several days) P1->P2 T1 Treat mature neurons with aggregated (Met(O)35)-Aβ(25-35) P2->T1 N1 Isolate and culture primary neurons N2 Allow neurons to mature in vitro N1->N2 N2->T1 T2 Incubate for a defined period (e.g., 24-48 hours) T1->T2 A1 MTT Assay (Metabolic Activity) T2->A1 A2 LDH Assay (Membrane Integrity) T2->A2 A3 TUNEL Assay (Apoptosis) T2->A3 A4 Western Blot (Signaling Pathways) T2->A4

Caption: Experimental workflow for studying (Met(O)35)-Aβ(25-35) neurotoxicity.

Detailed Protocols

Protocol 1: Preparation and Aggregation of (Met(O)35)-Aβ(25-35)

This protocol describes the preparation of aggregated (Met(O)35)-Aβ(25-35) for use in primary neuron cultures.

Materials:

  • (Met(O)35)-Aβ(25-35) peptide (lyophilized powder)

  • Sterile, distilled water or cell culture medium (serum-free)[18]

  • Sterile microcentrifuge tubes

Procedure:

  • Reconstitution: Dissolve the lyophilized (Met(O)35)-Aβ(25-35) peptide in sterile, distilled water or serum-free cell culture medium to create a stock solution (e.g., 1 mM).[18] Gently vortex to ensure complete dissolution.

  • Aggregation: To induce aggregation, incubate the peptide solution at 37°C for a defined period (e.g., 4 to 7 days).[18] The optimal aggregation time may need to be determined empirically.

  • Storage: Store the aggregated peptide solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: For some experimental paradigms, researchers may choose to dissolve the peptide in solvents like DMSO or HFIP before dilution in culture medium to achieve different aggregation states.[19][20] It is crucial to include appropriate vehicle controls in all experiments.

Protocol 2: Treatment of Primary Neuron Cultures

This protocol outlines the application of aggregated (Met(O)35)-Aβ(25-35) to primary neuron cultures.

Materials:

  • Mature primary neuron cultures (e.g., cortical or hippocampal neurons)

  • Aggregated (Met(O)35)-Aβ(25-35) solution

  • Control vehicle (the solvent used to dissolve the peptide)

  • Complete neuron culture medium

Procedure:

  • Culture Preparation: Ensure primary neuron cultures are mature and healthy before treatment (typically 7-10 days in vitro).

  • Treatment: Dilute the aggregated (Met(O)35)-Aβ(25-35) stock solution to the desired final concentration in pre-warmed, complete neuron culture medium. Common working concentrations range from 1 µM to 50 µM.[1][18][21]

  • Application: Carefully remove a portion of the existing culture medium from each well and replace it with the medium containing the peptide or vehicle control.

  • Incubation: Incubate the treated cultures for the desired period (e.g., 24 to 48 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol 3: Assessment of Neuronal Viability - MTT Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[22][23][24]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of MTT in sterile PBS (e.g., 5 mg/mL).

  • Incubation with MTT: Following treatment with (Met(O)35)-Aβ(25-35), add MTT solution to each well to a final concentration of 0.5 mg/mL.[25]

  • Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.[24]

Protocol 4: Assessment of Cell Membrane Integrity - LDH Assay

The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[23][26]

Materials:

  • LDH cytotoxicity assay kit (commercially available kits are recommended)

  • 96-well plate reader

Procedure:

  • Sample Collection: After the treatment period, carefully collect the culture supernatant from each well.

  • Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture and incubating for a specific time.

  • Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to control wells (spontaneous release) and wells with maximum LDH release (induced by a lysis buffer).

Protocol 5: Detection of Apoptosis - TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[27][28][29]

Materials:

  • TUNEL assay kit (commercially available kits are recommended)

  • Fixation and permeabilization reagents (e.g., paraformaldehyde and Triton X-100)

  • Fluorescence microscope

Procedure:

  • Fixation and Permeabilization: Following treatment, fix the cells with a suitable fixative and then permeabilize them to allow entry of the labeling reagents.[30]

  • TUNEL Reaction: Follow the manufacturer's protocol for the TUNEL assay kit. This involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.

  • Visualization: Visualize the labeled cells using a fluorescence microscope. Apoptotic cells will exhibit nuclear fluorescence.

  • Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (e.g., stained with DAPI).

Signaling Pathway Analysis

The neurotoxic effects of Aβ peptides are often mediated by the activation of specific intracellular signaling cascades.

G Abeta (Met(O)35)-Aβ(25-35) JNK JNK Pathway Activation Abeta->JNK Caspase8 Caspase-8 Activation Abeta->Caspase8 Caspase3 Caspase-3 Activation JNK->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Aβ-induced apoptotic signaling pathways in neurons.

Key pathways to investigate include:

  • JNK Pathway: Aβ peptides have been shown to activate the JNK signaling pathway, which plays a crucial role in neuronal apoptosis.[13][14][15][16][17] Activation of JNK can be assessed by Western blotting using antibodies specific for the phosphorylated (active) form of JNK and its downstream target, c-Jun.

  • Caspase Cascade: Aβ-induced apoptosis often involves the activation of a cascade of cysteine proteases called caspases.[21][31][32][33] The activation of key executioner caspases, such as caspase-3, can be detected by Western blotting for the cleaved (active) form of the enzyme or by using fluorometric activity assays.

Data Presentation and Interpretation

For clear and concise presentation of results, all quantitative data should be summarized in tables.

Table 1: Recommended Concentration Ranges and Incubation Times

ParameterRecommended RangeNotes
(Met(O)35)-Aβ(25-35) Concentration 1 µM - 50 µMOptimal concentration should be determined by a dose-response experiment.[1][18][21]
Incubation Time 24 - 48 hoursTime-course experiments are recommended to identify the optimal time point for observing neurotoxicity.

Table 2: Interpretation of Assay Results

AssayEndpoint MeasuredInterpretation of Changes with (Met(O)35)-Aβ(25-35) Treatment
MTT Mitochondrial reductase activityA decrease in absorbance indicates reduced metabolic activity and cell viability.[22][34]
LDH Lactate dehydrogenase releaseAn increase in absorbance indicates loss of cell membrane integrity and cytotoxicity.
TUNEL DNA fragmentationAn increase in the number of TUNEL-positive cells indicates an increase in apoptosis.[27][35]
Western Blot Protein expression/phosphorylationIncreased phosphorylation of JNK or cleavage of caspase-3 suggests activation of these pro-apoptotic pathways.[14]

Conclusion

The use of (Met(O)35)-Aβ(25-35) in primary neuron cultures offers a powerful tool to investigate the role of methionine oxidation in amyloid-beta neurotoxicity. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can generate reliable and reproducible data to advance our understanding of Alzheimer's disease and facilitate the development of novel therapeutic strategies.

References

  • Activation of caspase-3 in beta-amyloid-induced apoptosis of cultured rat cortical neurons. PubMed. [Link]

  • Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide. PMC. [Link]

  • Aβ 17–42 in Alzheimer's disease activates JNK and caspase‐8 leading to neuronal apoptosis. Brain | Oxford Academic. [Link]

  • Amyloid Beta Peptide-Induced Cerebral Neuronal Loss Is Mediated By Caspase-3 In Vivo. Journal of Neuropathology & Experimental Neurology | Oxford Academic. [Link]

  • β-Amyloid Induces Neuronal Apoptosis Via a Mechanism that Involves the c-Jun N-Terminal Kinase Pathway and the Induction of Fas Ligand. PMC. [Link]

  • β-Amyloid-Induced Neuronal Apoptosis Involves c-Jun N-Terminal Kinase-Dependent Downregulation of Bcl-w. PMC. [Link]

  • Methionine 35 oxidation reduces toxic effects of the amyloid beta-protein fragment (31-35) on human red blood cell. PubMed. [Link]

  • Aβ31–35-induced neuronal apoptosis is mediated by JNK-dependent extrinsic apoptosis pathway. PMC - NIH. [Link]

  • Methionine-35 of Aβ(1–42): Importance for Oxidative Stress in Alzheimer Disease. PMC. [Link]

  • Beta-amyloid-induced activation of caspase-3 in primary cultures of rat neurons. PubMed. [Link]

  • Redox processes of methionine relevant to beta-amyloid oxidation and Alzheimer's disease. PubMed. [Link]

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC. [Link]

  • Aβ 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc-. MDPI. [Link]

  • Role of JNK in neurodegenerative diseases. IntechOpen. [Link]

  • Role of Oxidative Stress, Methionine Oxidation and Methionine Sulfoxide Reductases (MSR) in Alzheimer's Disease. PMC. [Link]

  • TUNEL assay. Wikipedia. [Link]

  • Detection of apoptosis by TUNEL assay. PubMed. [Link]

  • Inhibition of amyloid-β aggregation and caspase-3 activation by the Ginkgo biloba extract EGb761. PNAS. [Link]

  • TUNEL Assay for Analyzing Apoptosis & Cell Death. Opentrons.com. [Link]

  • Rapid aggregation and assembly in aqueous solution of Aβ (25-35) peptide. Indian Academy of Sciences. [Link]

  • Effect of the aggregation state of amyloid-beta (25-35) on the brain oxidative stress in vivo. Nature. [Link]

  • Caspase-3-mediated cleavage of amyloid precursor protein and formation of amyloid Beta peptide in traumatic axonal injury. PubMed. [Link]

  • Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis. PMC. [Link]

  • Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer's Disease Process and Treatment. ACS Publications - American Chemical Society. [Link]

  • Detection of apoptosis in human brainstem by TUNEL assay. PubMed. [Link]

  • Assessment of cell viability in primary neuronal cultures. PubMed - NIH. [Link]

  • Assessment of Cell Viability in Primary Neuronal Cultures | Request PDF. ResearchGate. [Link]

  • How is amyloid-β 25-35 peptide prepared?. ResearchGate. [Link]

  • Met35 and Amyloid β-Protein Oligomerization. CORE. [Link]

  • Aβ25–35 Suppresses Mitochondrial Biogenesis in Primary Hippocampal Neurons. PMC. [Link]

  • Attenuated amyloid-β aggregation and neurotoxicity owing to methionine oxidation. KOPS. [Link]

  • Attenuated amyloid-β aggregation and neurotoxicity owing to methionine oxidation. KOPS - University of Konstanz. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

  • A Molecular Switch in Amyloid Assembly: Met35 and Amyloid β-Protein Oligomerization. Journal of the American Chemical Society. [Link]

Sources

mass spectrometry methods for identifying oxidized Aβ peptides in samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Profiling of Oxidized Amyloid-Beta Alloforms by LC-MS/MS

Executive Summary

The oxidation of Amyloid-Beta (Aβ) peptides, particularly at Methionine-35 (Met35), is a critical variable in Alzheimer’s Disease (AD) pathology.[1][2] Oxidized Aβ (Aβ-Met35[O]) exhibits altered aggregation kinetics and neurotoxicity profiles compared to its native counterpart. However, precise identification is plagued by a "Schrödinger's Oxidation" paradox: electrospray ionization (ESI) and prolonged sample preparation can artificially induce the very oxidation researchers seek to measure.

This guide details a high-fidelity Immunoprecipitation-LC-MS/MS (IP-LC-MS/MS) workflow designed to:

  • Preserve Native States: Minimize ex vivo oxidation using a rapid, low-temperature, alkaline-elution protocol.

  • Unequivocally Identify Oxidation: Utilize orthogonal discrimination via Mass Shift (+16 Da), Retention Time Shift (Early Elution), and Diagnostic Neutral Loss (-64 Da).

  • Validate Findings: Employ a differential alkylation strategy to distinguish biological oxidation from procedural artifacts.

Technical Background: The Physics of Aβ Oxidation

FeatureNative Aβ (Met35)Oxidized Aβ (Met35-Sulfoxide)Impact on Analysis
Mass Shift Baseline (M)M + 15.9949 DaEasily resolved by High-Res MS.
Polarity HydrophobicMore Hydrophilic (Polar)Elutes EARLIER on Reversed-Phase (C18).
Fragmentation Standard b/y ionsNeutral Loss of 64 Da (CH₃SOH)"Smoking Gun" diagnostic ion.
Aggregation Rapid FibrillizationSlowed/InhibitedSoluble oligomers may persist longer in supernatant.

Key Mechanism: The oxidation of the thioether sulfur in Methionine forms a sulfoxide (R-S(=O)-R'). This increases the polarity of the C-terminal hydrophobic domain (residues 29-42), causing a distinct shift in chromatographic behavior.

Workflow Visualization

The following diagram outlines the critical decision points and flow for differentiating native from oxidized species.

Abeta_Oxidation_Workflow Sample Biological Sample (CSF/Plasma) IP IP Enrichment (mAb 6E10/4G8) *4°C, Fast Protocol* Sample->IP Protease Inhibitors Elution Alkaline Elution (NH4OH) *Prevents Aggregation* IP->Elution LC LC Separation (C18, High pH) Elution->LC Direct Injection MS High-Res MS/MS (Orbitrap/Q-TOF) LC->MS ESI (Soft) Analysis Data Analysis MS->Analysis Native Native Aβ (Mass: M) (RT: Late) Analysis->Native No Mass Shift Oxidized Oxidized Aβ (Mass: M+16) (RT: Early) Analysis->Oxidized +16 Da Shift Artifact Artifact Check (Differential Alkylation) Oxidized->Artifact Validate?

Caption: Workflow for isolation and discrimination of oxidized Aβ species. Green path indicates native detection; Red path indicates oxidized detection.

Core Protocol 1: Artifact-Free Sample Preparation

Objective: Extract Aβ peptides without inducing artificial oxidation.

Reagents:

  • Capture Antibody: 6E10 or 4G8 (biotinylated) coupled to Streptavidin Magnetic Beads.

  • Wash Buffer: 0.1% Triton X-100 in PBS (Degassed).

  • Elution Buffer: 50 mM Glycine (pH 2.8) OR 0.3% Ammonium Hydroxide (pH 10.5) .

    • Expert Insight: Alkaline elution (NH₄OH) is superior for Aβ. It keeps the peptide soluble and minimizes acid-catalyzed aggregation or hydrolysis artifacts.

Step-by-Step:

  • Preparation: Degas all buffers with N₂ or Helium for 15 mins to remove dissolved oxygen. Pre-chill all tubes/buffers to 4°C.

  • Incubation: Add 50 µL of antibody-beads to 500 µL sample (Plasma/CSF). Incubate for 1 hour at 4°C with rotation.

    • Warning: Do not incubate overnight. Long incubations significantly increase artifactual oxidation (Met -> Met-SO).

  • Washing: Wash beads 3x with 200 µL ice-cold Wash Buffer. Perform washes rapidly (<30 sec each).

  • Elution: Add 50 µL of 0.3% NH₄OH (Alkaline) . Vortex for 1 min.

  • Collection: Magnetically separate beads. Transfer supernatant to a glass vial (low adsorption).

  • Stabilization: Immediately analyze or freeze at -80°C. Do not dry down if possible, as redissolving Aβ is difficult and promotes aggregation.

Core Protocol 2: LC-MS/MS Acquisition

Objective: Chromatographic separation and mass spectral confirmation.

Liquid Chromatography (LC) Parameters:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.05% NH₄OH in Water (pH ~10).

  • Mobile Phase B: 100% Acetonitrile.

    • Why High pH? Aβ peptides have better peak shape and recovery at high pH.

  • Gradient: 5% B to 40% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (MS) Parameters:

  • Mode: Positive Ion, High Resolution (e.g., 70,000 or 120,000 resolution).

  • Targeted Inclusion List:

    • Aβ 1-40 (Native): m/z 1083.3 (4+), 866.8 (5+)

    • Aβ 1-40 (Oxidized): m/z 1087.3 (4+), 870.0 (5+) (Shift = +16 Da / z)

    • Aβ 1-42 (Native): m/z 1129.3 (4+), 903.6 (5+)

    • Aβ 1-42 (Oxidized): m/z 1133.3 (4+), 906.8 (5+)

Data Interpretation Logic:

  • Retention Time Check:

    • Extract Ion Chromatograms (XIC) for Native and Oxidized m/z.

    • Rule: The Oxidized peak MUST elute 0.5 – 1.5 minutes earlier than the Native peak. If they co-elute, the "oxidation" is likely an in-source ESI artifact occurring inside the probe, not in the sample.

  • Neutral Loss Confirmation:

    • Examine MS/MS spectra of the +16 Da precursor.

    • Look for the loss of 64 Da (Methanesulfenic acid).[2][3]

    • Example: Precursor m/z 1087.3 (4+) -> Product m/z corresponding to (Precursor - 64 Da)/4.

Validation Protocol: The "MObBa" Strategy

Objective: Prove that oxidation was present IN VIVO, not created during prep.

If artifactual oxidation is suspected, use the Methionine Oxidation by Blocking with Alkylation (MObBa) approach [1, 3].[4]

  • Blockade: Treat the sample (before digestion or IP) with Iodoacetamide (IAA) at low pH (pH 4.0).

    • Mechanism:[1][2][5] IAA alkylates unoxidized Methionine to form Carbamidomethyl-Methionine (+57 Da).

    • Specificity: Oxidized Methionine (Met-SO) is not alkylated by IAA.

  • Analysis:

    • Native Met appears as +57 Da (Alkylated).

    • Oxidized Met appears as +16 Da (Sulfoxide).[6]

    • Artifact Met (oxidized during MS) would have appeared as +16 Da, but since it was alkylated first, it is "locked" as +57 Da.

  • Result: Any signal remaining at +16 Da represents true biological oxidation that existed before the IAA blockade.

Summary of Diagnostic Ions

Peptide SpeciesCharge StateTheoretical m/zDiagnostic Feature
Aβ 1-40 Native 4+1083.3Reference RT
Aβ 1-40 Oxidized 4+1087.3RT shift (Earlier), NL -64 Da
Aβ 1-42 Native 4+1129.3Reference RT
Aβ 1-42 Oxidized 4+1133.3RT shift (Earlier), NL -64 Da

References

  • Ghaemmaghami, S., et al. (2023).[4][7] Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[8] Link

  • Horton, R.A., et al. (2006). Liquid chromatography/tandem mass spectrometry characterization of oxidized amyloid beta peptides as potential biomarkers of Alzheimer's disease. Rapid Communications in Mass Spectrometry. Link

  • Thermo Fisher Scientific. (2016). The Use of Methionine Sulfoxide Reductases to Reverse Oxidized Methionine for Mass Spectrometry Applications. Application Note. Link

  • Korecka, M., et al. (2020). An automated clinical mass spectrometric method for identification and quantification of variant and wild-type amyloid-β 1-40 and 1-42 peptides in CSF. Alzheimer's & Dementia: Diagnosis, Assessment & Disease Monitoring. Link

  • Lagerwerf, F.M., et al. (1996).[9] Identification of oxidized methionine in peptides. Rapid Communications in Mass Spectrometry. Link

Sources

live-cell imaging techniques for (Met(O)35)-Aβ(25-35) internalization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Visualizing the Cellular Trojan Horse: Advanced Live-Cell Imaging Techniques for Tracking (Met(O)35)-Aβ(25-35) Internalization

Abstract

The amyloid-beta (Aβ) peptide fragment Aβ(25-35), particularly with an oxidized methionine at position 35 ((Met(O)35)-Aβ(25-35)), is a potent neurotoxic agent implicated in the pathology of Alzheimer's disease (AD). Its toxicity is intrinsically linked to its interaction with and subsequent internalization by neuronal cells. Understanding the dynamics of this process is paramount for developing therapeutic interventions. This guide provides a comprehensive overview and detailed protocols for utilizing live-cell fluorescence microscopy to investigate the internalization of (Met(O)35)-Aβ(25-35), offering researchers a robust framework to explore its pathogenic mechanisms.

Introduction: The Significance of Methionine Oxidation and Aβ(25-35) Internalization

Alzheimer's disease is characterized by the extracellular deposition of amyloid-β plaques.[1] The Aβ(25-35) fragment is considered a core biologically active and toxic region of the full-length Aβ peptide.[2] The methionine residue at position 35 (Met35) is particularly susceptible to oxidation, a process exacerbated by the high levels of reactive oxygen species (ROS) observed in the AD brain.[3][4][5] This oxidation to methionine sulfoxide (Met(O)) is not a mere byproduct of oxidative stress; it fundamentally alters the peptide's properties, promoting aggregation and cytotoxicity.[6]

The internalization of Aβ peptides into neurons is a critical early event in the neurotoxic cascade.[7][8] Once inside, these peptides can disrupt cellular homeostasis, impair mitochondrial function, and trigger apoptotic pathways.[9] Therefore, directly observing the uptake of (Met(O)35)-Aβ(25-35) in living cells provides invaluable insights into:

  • The kinetics and efficiency of internalization.

  • The specific endocytic pathways involved.[1][3]

  • The subcellular fate of the peptide.

  • The mechanism of action for potential therapeutic agents that may block this uptake.

This document outlines the principles and step-by-step protocols for fluorescently labeling (Met(O)35)-Aβ(25-35) and employing confocal microscopy to visualize its journey into living cells.

Core Principles & Experimental Design

Visualizing peptide internalization requires a carefully orchestrated experiment. The fundamental components are a fluorescently tagged peptide, a suitable live-cell imaging platform, and a relevant cell model.

Fluorescent Labeling Strategy: Minimizing Perturbation

The choice of fluorophore and labeling strategy is critical. The goal is to create a bright, photostable probe without significantly altering the peptide's native conformation or biological activity.[10][11]

  • N-Terminal Labeling: For Aβ(25-35), N-terminal labeling is strongly recommended. The C-terminal region is hydrophobic and crucial for aggregation and membrane interaction. Modifying the N-terminus is less likely to interfere with these properties.[10][12]

  • Choice of Fluorophore: Small, bright, and photostable fluorophores are ideal. Dyes like Fluorescein isothiocyanate (FITC), or more advanced dyes like the Alexa Fluor™ series (e.g., Alexa Fluor™ 488), offer excellent performance for live-cell imaging.

  • Purity is Paramount: Following labeling, the peptide must be purified using techniques like High-Performance Liquid Chromatography (HPLC) to remove unconjugated dye and unlabeled peptide, ensuring a homogenous and well-characterized reagent.

Imaging Modality: The Power of Confocal Microscopy

Confocal laser scanning microscopy is a powerful technique for this application as it provides optical sectioning, effectively removing out-of-focus light to generate high-resolution images of specific focal planes within the cell.[13][14] This is essential to distinguish between peptides bound to the cell surface and those that have been truly internalized.[15]

Cell Model Selection

The choice of cell line is dependent on the research question.

  • Neuroblastoma Cell Lines (e.g., SH-SY5Y, Neuro-2a): These are human-derived cell lines that are easy to culture and transfect. They are widely used as models for neuronal function and Aβ toxicity.[16]

  • Primary Neurons: For studies requiring a more physiologically relevant context, primary hippocampal or cortical neurons are the gold standard, though they are more challenging to culture.[7][17]

Detailed Protocols & Methodologies

Protocol 1: N-Terminal Fluorescent Labeling of (Met(O)35)-Aβ(25-35)

This protocol describes the labeling of pre-oxidized Aβ(25-35) with an amine-reactive dye.

Materials:

  • (Met(O)35)-Aβ(25-35) peptide (custom synthesis)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • HPLC system with a C18 column

Procedure:

  • Peptide Preparation: Dissolve (Met(O)35)-Aβ(25-35) in a minimal amount of DMSO to create a stock solution (e.g., 1-2 mM).

  • Dye Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO to a concentration of ~10 mg/mL.

  • Conjugation Reaction: a. In a microcentrifuge tube, dilute the peptide stock solution with 0.1 M sodium bicarbonate buffer to a final concentration of ~1 mg/mL. b. Add the dissolved dye to the peptide solution at a 1.5 to 2-fold molar excess. c. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: a. Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) or proceed directly to HPLC. b. Purify the labeled peptide using reverse-phase HPLC with a C18 column. Use a gradient of water/0.1% TFA (Solvent A) and acetonitrile/0.1% TFA (Solvent B). c. Collect fractions corresponding to the fluorescently labeled peptide peak and confirm the mass using mass spectrometry.

  • Quantification and Storage: Lyophilize the pure, labeled peptide. Determine the final concentration using the fluorophore's extinction coefficient. Store at -80°C as a desiccated powder or in small aliquots of a DMSO stock solution.

Expert Insight: The oxidation of Met35 can be performed post-synthesis using a mild oxidizing agent like hydrogen peroxide, but starting with a custom-synthesized (Met(O)35) peptide ensures a homogenous starting material.

Protocol 2: Cell Culture and Preparation for Live Imaging

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Glass-bottom imaging dishes (35 mm)

  • Poly-D-lysine

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Dish Coating: Coat glass-bottom dishes with 0.1 mg/mL Poly-D-lysine for 1 hour at 37°C to enhance cell adherence. Rinse thoroughly with sterile water and let dry.

  • Cell Seeding: Seed SH-SY5Y cells onto the coated dishes at a density that will result in 50-70% confluency on the day of imaging.[18] This density minimizes cell-cell contact, allowing for clear visualization of individual cells, while ensuring cells are healthy.

  • Cell Culture: Culture the cells for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

Protocol 3: Live-Cell Confocal Imaging of Peptide Internalization

This protocol outlines a time-lapse experiment to track the uptake of fluorescently labeled (Met(O)35)-Aβ(25-35).

Workflow Overview

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Fluorescently-Labeled (Met(O)35)-Aβ(25-35) C Equilibrate Cells in Imaging Medium A->C B Culture SH-SY5Y Cells on Glass-Bottom Dish B->C D Add Labeled Peptide to Cells C->D E Acquire Time-Lapse Images (Confocal Microscopy) D->E F Identify and Segment Cells E->F G Quantify Intracellular Fluorescence (Puncta Analysis) F->G

Caption: Experimental workflow for live-cell imaging of peptide internalization.

Materials:

  • Prepared cells on glass-bottom dishes

  • Fluorescently labeled (Met(O)35)-Aβ(25-35) stock solution (in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM or phenol red-free medium)

  • Confocal microscope equipped with an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Microscope Setup: Turn on the confocal microscope, lasers, and environmental chamber, allowing them to warm up and stabilize.

  • Cell Preparation: a. Wash the cells twice with warm PBS. b. Replace the culture medium with pre-warmed live-cell imaging medium. c. Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate for at least 15-20 minutes.

  • Image Acquisition Setup: a. Using a 40x or 63x oil-immersion objective, locate a field of healthy, sub-confluent cells. b. Set the appropriate laser line and emission filters for your fluorophore (e.g., 488 nm excitation for Alexa Fluor™ 488). c. Adjust laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity. Take a "pre-treatment" (t=0) image.

  • Peptide Addition: Add the fluorescently labeled (Met(O)35)-Aβ(25-35) to the imaging medium to achieve the desired final concentration (e.g., 1-5 µM). Mix gently.

  • Time-Lapse Imaging: Immediately begin acquiring images.

    • Temporal Resolution: Capture images every 2-5 minutes for a total duration of 1-2 hours.

    • Spatial Resolution: Acquire a Z-stack (e.g., 5-10 slices, 0.5 µm step size) at each time point to ensure internalized vesicles are captured.

  • Data Saving: Save the time-lapse series for subsequent analysis.

Protocol 4: Elucidating the Internalization Pathway via Co-localization

To determine the mechanism of uptake, co-labeling with markers for specific endocytic compartments is necessary.

Internalization Pathway Hypothesis

G cluster_main cluster_endo Endocytic Pathway ext Extracellular Space pep (Met(O)35)-Aβ(25-35) cyt Cytoplasm ee Early Endosome (Rab5 positive) pep->ee Internalization le Late Endosome (Rab7 positive) ee->le lyso Lysosome (LAMP1 positive) le->lyso

Caption: Hypothesized endo-lysosomal pathway for Aβ peptide internalization.

Methodology:

  • Transfection (for fluorescent proteins): 24-48 hours prior to imaging, transfect cells with plasmids encoding fluorescently-tagged markers (e.g., Rab5-RFP, Rab7-RFP, or LAMP1-RFP).

  • Live-Staining (for dyes): Alternatively, use live-cell stains like LysoTracker™ Red DND-99 to label lysosomes immediately before imaging.

  • Two-Color Imaging: During the live-cell imaging experiment (Protocol 3), set up the confocal microscope to sequentially acquire images in two channels: one for the labeled peptide (e.g., green channel) and one for the endocytic marker (e.g., red channel).

  • Analysis: Analyze the resulting images for co-localization (yellow pixels in a merged image), which indicates the presence of the peptide within that specific organelle. Quantify the degree of co-localization over time using methods like Pearson's Correlation Coefficient.

Data Presentation & Quantitative Analysis

Image Analysis Steps:

  • Pre-processing: Apply a background subtraction algorithm to the images.

  • Cell Segmentation: Create a Region of Interest (ROI) around each cell to define its boundary.

  • Puncta Analysis: Use an automated thresholding method (e.g., Otsu's method) to identify and count intracellular fluorescent puncta (vesicles containing the peptide).

  • Quantification: For each cell at each time point, measure:

    • Total integrated fluorescence intensity within the cell ROI.

    • The number of internalized puncta.

    • The average intensity of each punctum.

Table 1: Example Quantitative Data Summary

Time Point (min)Mean Intracellular Fluorescence (A.U. ± SEM)Mean Number of Puncta per Cell (± SEM)
0150.5 ± 10.21.2 ± 0.3
15875.3 ± 55.815.6 ± 2.1
301982.1 ± 120.432.8 ± 3.5
603540.6 ± 215.745.1 ± 4.2
1204105.2 ± 250.141.5 ± 3.9 (Plateau/Decline)

Trustworthiness Check: A critical control is to perform the experiment at 4°C. Low temperatures inhibit active, energy-dependent processes like endocytosis.[15] A significant reduction in peptide uptake at 4°C strongly supports an endocytic mechanism.

Troubleshooting & Expert Recommendations

IssuePotential CauseRecommended Solution
No/Weak Signal Inefficient labeling; Low peptide concentration; Detector settings too low.Confirm labeling efficiency via spectrometry. Increase peptide concentration. Optimize detector gain and laser power.
High Background Unconjugated dye in peptide prep; Autofluorescence; Non-specific binding.Re-purify labeled peptide via HPLC. Use a phenol red-free imaging medium. Include a wash step after peptide addition and before imaging.
Rapid Photobleaching High laser power; Excessive exposure time.Reduce laser power to the lowest possible level for a good signal. Use a more photostable dye. Decrease the frequency of image acquisition.
Cell Death/Morphology Changes Phototoxicity; Peptide-induced cytotoxicity.Reduce laser power and exposure. Confirm that the DMSO concentration from the peptide stock is non-toxic (<0.1%). Perform a separate cell viability assay (e.g., MTT) at the used concentration.

References

  • Gao, Y., Wennmalm, S., Winblad, B., Schedin-Weiss, S., & Tjernberg, L. O. (2021). Live Cell FRET Imaging Reveals Amyloid β-Peptide Oligomerization in Hippocampal Neurons. International Journal of Molecular Sciences, 22(9), 4530. [Link]

  • Gao, Y., Wennmalm, S., Winblad, B., Schedin-Weiss, S., & Tjernberg, L. O. (2021). Live Cell FRET Imaging Reveals Amyloid β-Peptide Oligomerization in Hippocampal Neurons. PubMed, 33926107. [Link]

  • Gonzalez-Gonzalez, S., et al. (2020). Affected albumin endocytosis as a new neurotoxicity mechanism of amyloid beta. Scientific Reports. [Link]

  • Gao, Y., et al. (2021). Live Cell FRET Imaging Reveals Amyloid β-Peptide Oligomerization in Hippocampal Neurons. Preprints.org. [Link]

  • Gao, Y., Wennmalm, S., Winblad, B., Schedin-Weiss, S., & Tjernberg, L. O. (2021). Live Cell FRET Imaging Reveals Amyloid β-Peptide Oligomerization in Hippocampal Neurons. SciLifeLab Publications. [Link]

  • Yang, A., et al. (2014). Structural evolution and membrane interactions of Alzheimer's amyloid-beta peptide oligomers: New knowledge from single-molecule fluorescence studies. PubMed Central. [Link]

  • Chatterjee, D., & Lajoie, J. M. (2021). New strategies for fluorescently labeling proteins in the study of amyloids. PMC - NIH. [Link]

  • Springer Nature Experiments. (n.d.). Cellular Uptake of Peptides by Confocal Microscopy. [Link]

  • Narayan, P., et al. (2013). Single Molecule Characterization of the Interactions between Amyloid‑β Peptides and the Membranes of Hippocampal Cells. ElectronicsAndBooks. [Link]

  • Leshchyns'ka, I., et al. (2010). Preparation of fluorescently-labeled amyloid-beta peptide assemblies: the effect of fluorophore conjugation on structure and function. PMC. [Link]

  • Salnikov, V., et al. (2022). Confocal Laser Scanning Microscopy and Model Membranes to Study Translocation Mechanisms of Membrane Active Peptides. MDPI. [Link]

  • Ziegler, A. (2008). Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. PMC - NIH. [Link]

  • Fülöp, L., Penke, B., & Zarándi, M. (2001). Synthesis and fluorescent labeling of beta‐amyloid peptides. Semantic Scholar. [Link]

  • Bechara, C., et al. (2015). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. PMC. [Link]

  • Lee, J. C., et al. (2022). Real-Time Detection and Visualization of Amyloid-β Aggregates Induced by Hydrogen Peroxide in Cell and Mouse Models of Alzheimer's Disease. ACS Publications. [Link]

  • Calvo-Rodriguez, M., et al. (2024). Real-time imaging of mitochondrial redox reveals increased mitochondrial oxidative stress associated with amyloid β aggregates in vivo in a mouse model of Alzheimer's disease. PMC. [Link]

  • Connolly, M. D. C., et al. (2023). Imaging Amyloid-β Membrane Interactions: Ion-Channel Pores and Lipid-Bilayer Permeability in Alzheimer's Disease. PubMed. [Link]

  • Lin, Y., et al. (2019). Early stage β-amyloid-membrane interactions modulate lipid dynamics and influence structural interfaces and fibrillation. PMC. [Link]

  • Kania, E., et al. (2023). Endocytosis and Alzheimer's disease. PMC - NIH. [Link]

  • Das, U., et al. (2014). Axonal amyloid precursor protein and its fragments undergo somatodendritic endocytosis and processing. Molecular Biology of the Cell. [Link]

  • Lee, J. C., et al. (2022). Real-Time Detection and Visualization of Amyloid-β Aggregates Induced by Hydrogen Peroxide in Cell and Mouse Models of Alzheimer's Disease. PMC. [Link]

  • Tsuchida, M., et al. (2021). Amyloid Beta-Peptide 25–35 (Aβ25–35) Induces Cytotoxicity via Multiple Mechanisms. J-Stage. [Link]

  • Mañucat-Tan, N., et al. (2023). Hypochlorite-induced oxidation promotes aggregation and reduces toxicity of amyloid beta 1-42. Research @ Flinders. [Link]

  • Suzuki, Y., et al. (2020). Three-dimensional real time imaging of amyloid β aggregation on living cells. PMC. [Link]

  • Connolly, M. D. C., et al. (2023). Imaging Amyloid‐β Membrane Interactions: Ion‐Channel Pores and Lipid‐Bilayer Permeability in Alzheimer's Disease. ResearchGate. [Link]

  • Iannuzzi, C., et al. (2021). Monitoring the Conformational Changes of the Aβ(25−35) Peptide in SDS Micelles: A Matter of Time. PMC. [Link]

  • Zhang T. (2019). Biophysical characterization of the interaction between amyloid-β (1-42) protein and ligands. Jülich FZJ. [Link]

Sources

how to create a stable (Met(O)35)-Amyloid b-Protein (25-35) solution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering a Stable (Met(O)35)-Amyloid


-Protein (25-35) Solution 

Executive Summary & Scientific Rationale

The Amyloid


 (25-35) fragment (A

25-35) represents the biologically active, neurotoxic core of the full-length Alzheimer’s peptide.[1][2] While the wild-type peptide is notorious for "instantaneous" aggregation, the oxidation of Methionine at position 35 to Methionine Sulfoxide (Met(O)35) fundamentally alters its biophysical landscape.

The Stability Paradox: Unlike the reduced form, which aggregates via rapid hydrophobic collapse, (Met(O)35)-A


(25-35)  exhibits significantly slower fibrillization kinetics (approx. 3-fold reduction in rate). The addition of the oxygen atom to the sulfur center introduces polarity to the hydrophobic C-terminus, disrupting the "head-to-tail" 

-sheet interface required for rapid fibril elongation.

Objective: This guide provides a rigorous protocol to create a stable, reproducible solution of (Met(O)35)-A


(25-35). "Stability" in this context is defined as the maintenance of a soluble, low-molecular-weight (LMW) oligomeric state, preventing uncontrolled precipitation and ensuring consistent bioactivity.

Critical Materials & Pre-requisites

ComponentGrade/SpecPurpose
Peptide (Met(O)35)-A

(25-35) >95% Purity
Target molecule. Can be purchased pre-oxidized or oxidized in-house (see Appx A).
Solvent A 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)The "Reset" Button: Dissolves pre-existing seeds/aggregates.
Solvent B Dimethyl Sulfoxide (DMSO), Anhydrous, SterileStock Solvent: Maintains solubility and prevents immediate re-aggregation.
Buffer PBS (pH 7.4), sterile, filtered (0.22

m)
Working Medium: Physiological conditions for assay.
Vessels Low-Protein Binding (Siliconized) TubesPrevents peptide loss to plastic walls.

Phase 1: The "Reset" Protocol (HFIP Pre-treatment)

Why this matters: Lyophilized peptides often contain pre-formed "seeds" of aggregates from the freeze-drying process. Dissolving directly in buffer yields heterogeneous, unstable solutions. HFIP pretreatment is non-negotiable for reproducibility.

  • Dissolution: Dissolve the lyophilized (Met(O)35)-A

    
    (25-35) powder in cold HFIP to a concentration of 1.0 mg/mL .
    
    • Note: Work in a fume hood. HFIP is volatile and corrosive.

  • Incubation: Vortex gently and incubate at room temperature (RT) for 60 minutes . This ensures complete disruption of

    
    -sheets into random coils/ 
    
    
    
    -helices.
  • Aliquot & Evaporation:

    • Aliquot the solution into low-binding tubes based on desired experimental mass (e.g., 0.1 mg per tube).

    • Evaporate the HFIP using a SpeedVac (centrifugal concentrator) or a gentle stream of Nitrogen gas (

      
      ).
      
    • Result: A transparent peptide film.

  • Storage: Store films at -80°C with desiccant. These are stable for 6-12 months.

Phase 2: Solubilization & Stabilization (The DMSO Stock)

Why this matters: The oxidized methionine increases polarity, but the peptide remains amphiphilic. DMSO acts as a chaotic solvent that shields the hydrophobic domains (Ile31, Ile32) from premature stacking.

  • Retrieval: Bring the peptide film to RT before opening to prevent moisture condensation.

  • Reconstitution: Add anhydrous DMSO to the film to achieve a 5 mM stock concentration.

    • Calculation Example: For 0.1 mg peptide (MW

      
       1076 Da), add 
      
      
      
      18.6
      
      
      L DMSO.
  • Sonication: Bath sonicate for 5–10 minutes. Ensure no visible particulate remains.

    • Checkpoint: The solution must be crystal clear. Any turbidity indicates incomplete solubilization or contamination.

Phase 3: Creating the Working Solution (Dilution Strategy)

Why this matters: The transition from DMSO to aqueous buffer is the "shock" phase where aggregation initiates. For Met(O)35, this process is slower, allowing for a stable working window if handled correctly.

Protocol for Stable Oligomers:

  • Preparation: Pre-chill the PBS (or culture media) to 4°C if slowing kinetics is desired, or warm to 37°C for immediate bioactivity.

  • Dilution: Rapidly dilute the DMSO stock into the buffer to the final working concentration (typically 10–50

    
    M ).
    
    • Critical Rule: Keep final DMSO concentration

      
       (v/v) to avoid solvent toxicity in cell assays.
      
  • Mixing: Pipette up and down gently 5 times. DO NOT VORTEX at high speed. Shear stress induces fibrillization.

  • Stability Window:

    • Reduced A

      
      (25-35):  Aggregates in < 20 minutes.
      
    • Oxidized (Met(O)35): Remains stable as soluble oligomers for 2–6 hours at RT before significant precipitation occurs.

Visualizing the Workflow & Kinetics

The following diagram illustrates the workflow and the kinetic difference that provides the "stability" advantage of the oxidized form.

G cluster_0 Phase 1: Pre-treatment cluster_1 Phase 2: Solubilization cluster_2 Phase 3: Aqueous Stability Powder Lyophilized (Met(O)35)-Aβ HFIP HFIP Solution (Monomer Reset) Powder->HFIP Dissolve Film Peptide Film (Stored -80°C) HFIP->Film Evaporate DMSO DMSO Stock (5 mM, Stable) Film->DMSO Reconstitute Buffer PBS Dilution (10-50 µM) DMSO->Buffer Dilute State Soluble Oligomers (Met(O) Stabilized) Buffer->State Kinetic Delay (Met(O) Effect) Fibrils Insoluble Fibrils (Precipitate) State->Fibrils Slow Aggregation (>6 Hours)

Caption: Workflow for generating stable Met(O)35-A


(25-35). Note the kinetic delay in Phase 3 due to oxidation.

Quality Control & Validation

To ensure your solution is truly stable and not aggregating prematurely, use these validation methods:

A. Thioflavin T (ThT) Fluorescence Assay

ThT binds to


-sheet rich fibrils.[3] A stable Met(O) solution should show low fluorescence  compared to the reduced form.
  • Protocol: Mix 10

    
    M peptide with 20 
    
    
    
    M ThT. Ex: 440nm / Em: 485nm.
  • Expected Result: Met(O)35 will show a prolonged lag phase (low signal) compared to Wild-Type.

B. Mass Spectrometry (Verification of Oxidation)

Confirm you are working with the oxidized species (+16 Da mass shift).[4]

  • WT A

    
    (25-35) MW:  ~1060.27 Da[2]
    
  • Met(O)35-A

    
    (25-35) MW:  ~1076.27 Da
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Immediate Precipitation Salt Shock or High Conc.Dilute DMSO stock into water first, then add 10x PBS. Keep conc. < 50

M.
High ThT Signal (t=0) Pre-existing SeedsRepeat HFIP "Reset" (Phase 1). Ensure HFIP is fresh.
Cell Toxicity Variability Solvent EffectEnsure final DMSO < 1% (0.1% is ideal). Run a DMSO-only vehicle control.
No Bioactivity Over-oxidationIf oxidizing in-house, ensure

is removed (Catalase) or use pre-oxidized peptide.

References

  • Varadarajan, S., et al. (2001). Methionine residue 35 is important in amyloid beta-peptide-associated free radical oxidative stress.[5] Brain Research Bulletin. Link

  • Misiti, F., et al. (2004). Oxidation of methionine 35 reduces toxicity of the amyloid beta-peptide(25-35) in neuroblastoma cells (SH-SY5Y). Neurochemistry International. Link

  • Pike, C.J., et al. (1995). Structure-activity analyses of beta-amyloid peptides: contributions of the beta 25-35 region to aggregation and neurotoxicity.[1][5][6][7] Journal of Neurochemistry. Link

  • Bhouri, R., et al. (2013). Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide.[4][5][6][7][8] Biochemical and Biophysical Research Communications. Link

  • Stine, W.B., et al. (2011). In Vitro Characterization of Conditions for Amyloid-β Peptide Oligomerization and Fibrillogenesis. Journal of Biological Chemistry. Link

Sources

Application Note: Mechanistic Investigation of Aβ(25-35) Induced Oxidative Stress via Met35 Redox State

[1]

Introduction & Mechanism

The neurotoxicity of the Aβ(25-35) fragment—the biologically active core of the full-length Aβ(1-42)—is heavily dependent on the redox state of Methionine-35.[1][2][3]

  • Wild-Type (Reduced) Aβ(25-35): The sulfide thioether group (-S-) of Met35 facilitates the reduction of transition metals (e.g., Cu²⁺ to Cu⁺) or undergoes one-electron oxidation to form a sulfuranyl radical cation (MetS•⁺). This initiates a chain reaction of lipid peroxidation and ROS generation (H₂O₂ production).

  • Oxidized (Met(O)35)-Aβ(25-35): When Met35 is oxidized to a sulfoxide (-S=O), the sulfur atom loses its ability to easily donate electrons or stabilize a radical cation. Consequently, this modification often abolishes or significantly delays fibrillization and ROS production, making it a critical tool for validating oxidative stress mechanisms.

Mechanistic Pathway (Graphviz Diagram)

Met35_Redox_PathwayReduced_AbReduced Aβ(25-35)(Met35-S-CH3)Metal_RedMetal Reduction(Cu²⁺ → Cu⁺)Reduced_Ab->Metal_Red Electron DonorRadicalSulfuranyl Radical(MetS•⁺)Metal_Red->Radical 1e- OxidationROSROS Generation(•OH, H₂O₂)Radical->ROS Fenton ChemistryStressOxidative Stress& NeurotoxicityROS->StressOxidized_AbOxidized (Met(O)35)-Aβ(25-35)(Met35-S=O)InertRedox Inert(No Radical Formation)Oxidized_Ab->Inert Stabilized OxygenProtectionAttenuated Toxicity(Negative Control)Inert->Protection

Caption: Contrast between the pro-oxidant pathway of reduced Aβ(25-35) and the inert nature of the oxidized sulfoxide form.

Experimental Protocol

A. Reagents & Materials[10][11]
  • Peptides:

    • Inducer: Aβ(25-35) Wild-Type (Reduced). Sequence: GSNKGAIIGLM.[1]

    • Control/Comparator: (Met(O)35)-Aβ(25-35). Sequence: GSNKGAIIGL-Met(O).

    • Source: Commercial synthesis (e.g., Bachem, AnaSpec) is recommended over manual oxidation to ensure 100% sulfoxide purity without sulfone contaminants.

  • Solvents:

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (Sigma).

    • Sterile Deionized Water (ddH₂O) or PBS (pH 7.4).

    • DMSO (anhydrous, cell culture grade).

  • Assay Kits:

    • DCFDA / H₂DCFDA (Cellular ROS).

    • TBARS Assay (Lipid Peroxidation).

    • MTT or CellTiter-Glo (Viability).

B. Peptide Solubilization & Preparation (Critical Step)

Aβ(25-35) aggregates extremely rapidly compared to Aβ(1-42). Proper handling is vital to ensure consistent starting states.

Step 1: Pre-treatment (Monomerization)

Perform this for BOTH Reduced and Oxidized peptides to ensure identical starting conditions.

  • Dissolve lyophilized peptide in 100% HFIP to a concentration of 1 mg/mL.

    • Why: HFIP breaks down pre-existing secondary structures (aggregates) and ensures a monomeric solution.

  • Vortex briefly and incubate at Room Temperature (RT) for 1–2 hours.

  • Aliquot into microcentrifuge tubes (e.g., 0.1 mg per tube).

  • Evaporate HFIP completely using a SpeedVac or a gentle stream of nitrogen gas in a fume hood. A clear peptide film will remain.

  • Store films at -80°C (stable for 6 months).

Step 2: Reconstitution (Day of Experiment)
  • DMSO Dissolution: Add anhydrous DMSO to the peptide film to achieve a 5 mM stock solution .

    • Calculation: For 0.1 mg Aβ(25-35) (MW ~1060 g/mol ), add ~18.8 µL DMSO.

  • Sonicate: Bath sonicate for 5–10 minutes to ensure complete solubilization.

  • Buffer Dilution: Immediately dilute the DMSO stock into sterile ddH₂O or PBS to a working stock of 1 mM .

    • Note: Aβ(25-35) forms toxic aggregates "instantaneously" or within minutes/hours in aqueous buffer. Unlike Aβ(1-42), it generally does not require a long "aging" period (24h) to become toxic, but aging for 24h at 37°C is standard to maximize fibril content if studying fibril-specific toxicity.

C. Cell Treatment Workflow
  • Cell Model: SH-SY5Y (Neuroblastoma), PC12, or Primary Cortical Neurons.

  • Seeding: Seed cells in 96-well plates (e.g., 20,000 cells/well) and allow adherence for 24h.

GroupTreatment CompositionPurpose
Vehicle Control Media + DMSO/PBS (matching % volume)Baseline ROS/Viability
Positive Control Reduced Aβ(25-35) (10–50 µM)Induces Oxidative Stress
Experimental (Met(O)35)-Aβ(25-35) (10–50 µM)Tests effect of Met oxidation
Rescue Control Reduced Aβ(25-35) + NAC (1 mM)Validates ROS mechanism

Protocol:

  • Remove culture media.

  • Add fresh media containing the specific peptide treatment.

  • Incubation: 24 hours at 37°C, 5% CO₂.

D. Readout 1: ROS Detection (DCFDA Assay)
  • After 24h treatment, wash cells 1x with warm PBS.

  • Add 20 µM DCFDA solution (in phenol-red free media or PBS).

  • Incubate for 30–45 minutes at 37°C in the dark.

  • Wash cells 1x with PBS to remove extracellular dye.

  • Measure fluorescence immediately: Ex/Em = 485/535 nm .

    • Expected Result: Reduced Aβ(25-35) will show high fluorescence (ROS). (Met(O)35) should show significantly lower fluorescence (similar to Vehicle).

E. Readout 2: Lipid Peroxidation (TBARS)
  • Lyse cells using RIPA buffer.

  • Mix lysate with TBA reagent (Thiobarbituric Acid).

  • Boil at 95°C for 60 minutes.

  • Cool and measure absorbance at 532 nm .

    • Significance: Met35-dependent radicals specifically target lipid bilayers. The Reduced form should spike MDA levels; the Oxidized form should not.

Experimental Workflow Diagram

Experimental_WorkflowStartLyophilized Peptide(Reduced vs Met(O)35)HFIPHFIP Pre-treatment(Monomerization)Start->HFIPStockReconstitution(DMSO -> PBS)HFIP->StockTreatmentCell Treatment(24h @ 37°C)Stock->TreatmentAssay_ROSDCFDA Assay(ROS Levels)Treatment->Assay_ROSAssay_ViabilityMTT/LDH Assay(Cell Death)Treatment->Assay_ViabilityResult_RedReduced Aβ:High ROS / High ToxicityAssay_ROS->Result_Red Reduced FormResult_OxMet(O)35 Aβ:Low ROS / Low ToxicityAssay_ROS->Result_Ox Oxidized Form

Caption: Step-by-step workflow from peptide solubilization to differential readout analysis.

Troubleshooting & Self-Validation

  • Aggregation Variability: Aβ(25-35) aggregation is less sensitive to pH than Aβ(1-42) but highly concentration-dependent. Always verify the concentration using a BCA assay or UV absorbance (ε275 for Tyrosine is absent, so use peptide bond absorbance at 205 nm or commercial quantitation kits).

  • Contamination Check: If your (Met(O)35) group shows high toxicity, check for:

    • Contamination with Reduced form: Mass spectrometry is the only way to verify purity.

    • High Concentration Artifacts: At very high concentrations (>100 µM), Aβ can cause osmotic or non-specific physical damage unrelated to oxidative stress.

  • Serum Interference: Serum albumin can bind Aβ. For oxidative stress assays, consider treating in low-serum (0.5% FBS) or serum-free media to maximize peptide-cell interaction.

References

  • Butterfield, D. A., & Boyd-Kimball, D. (2005). The critical role of methionine 35 in Alzheimer's amyloid β-peptide (1–42)-induced oxidative stress and neurotoxicity.[2] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

  • Clementi, M. E., et al. (2005).[1] Aβ(31–35) and Aβ(25–35) fragments of amyloid beta-protein induce cellular death through apoptotic signals: Role of the redox state of methionine-35.[1][4][5] FEBS Letters. Link

  • Misiti, F., et al. (2010).[2] Oxidation of methionine 35 reduces toxicity of the amyloid beta-peptide(1–42) in neuroblastoma cells (IMR-32) via enzyme methionine sulfoxide reductase A expression and function.[3] Neurochemistry International.[2][3] Link

  • Varadarajan, S., et al. (2001). Methionine residue 35 is important in amyloid beta-peptide-associated free radical oxidative stress.[2][4] Brain Research Bulletin. Link

  • Gessel, M. M., et al. (2012). Met35 oxidation reduces fibril assembly of the amyloid abeta-(1-42) peptide of Alzheimer's disease.[6] Biochemistry. Link

Application Note: Protocol for Assessing Synaptic Toxicity of (Met(O)35)-Aβ(25-35)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The amyloid-beta fragment Aβ(25-35) (GSNKGAIIGLM) represents the biologically active core of the full-length Aβ(1-42) peptide. It retains the unique ability to aggregate rapidly and induce neurotoxicity, yet it lacks the N-terminal region. A critical determinant of this toxicity is the Methionine-35 (Met35) residue.[1][2][3]

The "Redox Potential Hypothesis" suggests that Met35 acts as a redox switch. In its reduced state, Met35 facilitates the generation of sulfur-centered radicals (MetS


), driving oxidative stress and synaptic failure. However, when Met35 is oxidized to Methionine Sulfoxide (Met(O)35) , this radical cycling is theoretically hindered.

Why this protocol matters: Standard Aβ toxicity assays often overlook the oxidation state of Met35. This protocol is designed to rigorously assess the specific synaptic toxicity of (Met(O)35)-Aβ(25-35) compared to its wild-type (reduced) counterpart. It distinguishes between aggregation-driven mechanical toxicity and oxidative-stress-driven synaptic dysfunction.

Mechanism of Action: The Redox Switch

Understanding the pathway is prerequisite to executing the protocol.

G cluster_0 Peptide State cluster_1 Synaptic Pathology WT_Ab Reduced Aβ(25-35) (Met35) Radical Sulfuranyl Radical (MetS•+) WT_Ab->Radical 1-electron oxidation Ox_Ab Oxidized Aβ(25-35) (Met(O)35) Ox_Ab->Radical Blocked Pathway ROS ROS Surge (H2O2, OH•) Radical->ROS Redox Cycling Ca_Influx Ca2+ Dysregulation (NMDAR Overactivation) ROS->Ca_Influx Membrane LPO Mito Mitochondrial Dysfunction ROS->Mito ETC Inhibition Spine_Loss Dendritic Spine Retraction Ca_Influx->Spine_Loss Calpain/Caspase Activation Mito->Spine_Loss ATP Depletion

Figure 1: The Met35 Redox Switch Pathway. Wild-type Aβ(25-35) generates sulfur radicals leading to ROS and synaptic loss. Oxidation to sulfoxide (Met(O)35) is hypothesized to block the initial radical generation step.

Phase 1: Peptide Preparation & Quality Control

Critical Causality: Aβ(25-35) aggregates within minutes to hours.[4] The oxidized form aggregates more slowly.[5] Inconsistent preparation is the #1 cause of experimental failure. You must control the oxidation state before the peptide touches a neuron.

Synthesis of (Met(O)35)-Aβ(25-35)

Note: While commercial Met(O)35-Aβ is available, in-house oxidation ensures freshness and verification of the redox state.

Reagents:

  • Aβ(25-35) (Wild-type, lyophilized).[6]

  • Hydrogen Peroxide (H

    
    O
    
    
    
    ), 30% (molecular biology grade).
  • Catalase (from bovine liver).

  • HFIP (1,1,1,3,3,3-hexafluoro-2-propanol).

Protocol:

  • Disaggregation: Dissolve 1 mg Aβ(25-35) in HFIP to remove pre-existing aggregates. Sonicate for 10 min. Evaporate HFIP under N

    
     stream to form a peptide film.
    
  • Oxidation Reaction:

    • Resuspend peptide film in PBS (pH 7.4) to 1 mM.[7]

    • Add H

      
      O
      
      
      
      to a final concentration of 3% (approx. 0.88 M) or use a stoichiometric excess (100x molar excess relative to peptide).
    • Incubate: 2 hours at 37°C.

    • Control: Incubate a separate aliquot in PBS without H

      
      O
      
      
      
      (Wild-Type Control).
  • Quenching:

    • Add Catalase (100 U/mL) to degrade remaining H

      
      O
      
      
      
      . Incubate 10 min.
    • Alternative: If using HPLC purification (recommended), inject directly onto C18 column.

  • Verification (Mandatory):

    • Mass Spectrometry: The oxidized peptide (Met-Sulfoxide) will show a mass shift of +16 Da (1060.27 Da → 1076.27 Da).

    • HPLC: Met(O)35 is more polar; it will elute earlier than reduced Met35 on a C18 reverse-phase column.

Aggregation State Management
  • Reduced Aβ(25-35): Aggregates immediately. Use within 30 mins for "soluble oligomer" studies or age 24h for "fibril" studies.

  • Oxidized Aβ(25-35): Aggregation is attenuated.[8] Requires longer aging (48-72h) to form fibrils.

  • Directive: For synaptic toxicity, we target oligomers . Use peptides aged for 1 hour (Reduced) vs 1 hour (Oxidized) to compare initial insults.

Phase 2: Synaptic Toxicity Assays

Model System: Primary Hippocampal Neurons (Rat/Mouse), DIV 14-21. Rationale: Mature synapses (spines) are required. Cell lines (SH-SY5Y) lack the synaptic density for this specific protocol.

Assay A: ROS Generation (The Proximal Cause)

Does the oxidized peptide fail to generate ROS?

  • Probe: DCFDA (2',7'-dichlorofluorescin diacetate).

  • Workflow:

    • Wash neurons with HBSS (phenol-red free).

    • Load neurons with 5 µM DCFDA for 30 min at 37°C.

    • Wash 2x with HBSS.

    • Treatment: Add 20 µM (Met(O)35)-Aβ vs. 20 µM Wild-Type Aβ.

    • Measurement: Kinetic read (Ex/Em: 485/535 nm) every 5 min for 2 hours.

  • Expected Outcome: Wild-type induces rapid ROS slope. Met(O)35 should show baseline ROS (similar to vehicle).

Assay B: Synaptic Density Profiling (The Structural Defect)

Does the peptide strip synapses despite lack of cell death?

Markers:

  • PSD-95: Post-synaptic density (Excitatory scaffold).

  • Synaptophysin: Pre-synaptic vesicle protein.

Protocol:

  • Treatment: Treat DIV 18 neurons with 10-25 µM peptides for 24 hours .

  • Fixation: 4% Paraformaldehyde / 4% Sucrose (preserves spine morphology) for 15 min.

  • Immunostaining:

    • Primary: Anti-PSD-95 (1:500) + Anti-MAP2 (1:1000, dendrite marker).

    • Secondary: Alexa-488 (PSD-95) + Alexa-594 (MAP2).

  • Analysis:

    • Image distal dendrites (>50 µm from soma).

    • Count PSD-95 puncta per 10 µm dendrite length.

Assay C: Mitochondrial Function (MTT/ATP)

Aβ(25-35) is a known mitochondrial toxin.

  • Treatment: 24 hours.

  • Readout: MTT reduction (measure of dehydrogenase activity) or ATP Luminescence.

  • Self-Validating Control: If Met(O)35 is non-toxic, viability should remain >90%. If Wild-Type is toxic, viability typically drops to 60-70%.

Data Interpretation & Troubleshooting

Quantitative Expectations
ParameterWild-Type Aβ(25-35)(Met(O)35)-Aβ(25-35)Interpretation
Mass Spec 1060.3 Da1076.3 Da (+16)Successful Oxidation
Aggregation (ThT) High fluorescence (fast)Low/Delayed fluorescenceOxidation hinders stacking
ROS (DCFDA) High (>200% control)Baseline (~100% control)Radical source removed
Synaptic Density Reduced (~50% puncta)Preserved (~90% puncta)Toxicity is Met35-dependent
Cell Viability ReducedPreservedOxidation is neuroprotective
Troubleshooting Guide
  • Issue: Both peptides show equal toxicity.

    • Root Cause:[5][9][10] Incomplete oxidation of Met35 (did you check MS?) OR the concentration is too high (>50 µM), causing non-specific pore formation rather than specific synaptic failure.

  • Issue: No toxicity in Wild-Type.

    • Root Cause:[5][9][10] Peptide aggregated before addition. Aβ(25-35) fibrils are less toxic than oligomers in some acute assays. Ensure fresh preparation from HFIP film.[7]

  • Issue: High background ROS in Met(O)35.

    • Root Cause:[5][9][10] Failure to remove H

      
      O
      
      
      
      from the oxidation step. Ensure Catalase step is effective.

References

  • Butterfield, D. A., & Boyd-Kimball, D. (2005). The critical role of methionine 35 in Alzheimer's amyloid beta-peptide (1-42)-induced oxidative stress and neurotoxicity.[1][3] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

  • Misiti, F., et al. (2004).[8] Methionine 35 oxidation reduces toxic and pro-apoptotic effects of the amyloid beta-protein fragment (31-35) on isolated brain mitochondria. Neuroscience.

  • Clementi, M. E., et al. (2005).[4][8] Substitution of methionine 35 inhibits apoptotic effects of Abeta(31-35) and Abeta(25-35) fragments of amyloid-beta protein in PC12 cells. Medical Science Monitor.

  • Pike, C. J., et al. (1995).[9][11] Structure-activity analyses of beta-amyloid peptides: contributions of the beta 25-35 region to aggregation and neurotoxicity.[3][12] Journal of Neurochemistry.

  • Varadarajan, S., et al. (2001). Methionine residue 35 is important in amyloid beta-peptide-associated free radical oxidative stress.[12] Brain Research Bulletin.

Sources

Troubleshooting & Optimization

troubleshooting inconsistent results in cell viability assays with MetO-Aβ

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers encountering variability with Methionine-oxidized Amyloid Beta (MetO-Aβ) assays. It prioritizes mechanistic understanding of the "Met35 paradox" and assay artifacts over generic cell culture advice.

Topic: Troubleshooting Inconsistent Results in Cell Viability Assays with MetO-Aβ Role: Senior Application Scientist Status: Active Guide

The Core Conflict: Why MetO-Aβ Fails Standard Assays

If you are seeing inconsistent toxicity data with MetO-Aβ compared to wild-type Aβ1-42, you are likely encountering the "Met35 Paradox."

Methionine 35 is the critical redox center of the Aβ peptide. When oxidized to methionine sulfoxide (MetO), two biophysical changes occur that directly sabotage standard viability protocols:

  • Altered Aggregation Kinetics: MetO-Aβ aggregates significantly slower than wild-type Aβ. It often stalls at the dimer/trimer stage and resists forming the hydrophobic "paranuclei" required for rapid membrane insertion. If you use the same incubation timeline for MetO-Aβ as you do for WT-Aβ (e.g., 24 hours), you may be comparing two completely different structural species.

  • Tetrazolium Artifacts (MTT/MTS): Aβ peptides can accelerate the exocytosis of formazan crystals or alter mitochondrial reductase activity independent of cell death. This leads to false "toxicity" signals in MTT assays even when cells are viable.

Diagnostic Workflow: Isolate the Variable

Before adjusting your pipette, trace the error source using this logic flow.

TroubleshootingLogic Start Symptom: Inconsistent MetO-Aβ Viability Data Check1 Is the 'toxicity' only visible in MTT/MTS? Start->Check1 Artifact Suspect Assay Artifact (Formazan Exocytosis) Check1->Artifact Yes Check2 Is MetO-Aβ showing NO toxicity? Check1->Check2 No Solution1 Switch to ATP or LDH Assay Artifact->Solution1 Kinetics Suspect Aggregation Delay Check2->Kinetics Yes Check3 High Well-to-Well Variability? Check2->Check3 No Solution2 Extend incubation (48-72h) or Increase Concentration Kinetics->Solution2 Prep Suspect Peptide Handling Check3->Prep Yes Solution3 Review HFIP/NaOH Monomerization Protocol Prep->Solution3

Figure 1: Decision tree for diagnosing inconsistent MetO-Aβ viability results. Blue nodes represent diagnostic questions; dashed nodes represent validated solutions.

Frequently Asked Questions (Technical Deep Dive)

Q1: Why does my MetO-Aβ show high toxicity in MTT assays but no cell death in microscopy?

A: You are likely observing MTT Formazan Exocytosis , not cell death.[1] Aβ peptides can stimulate the exocytosis of reduced formazan crystals from the cell to the culture medium. In standard protocols where the medium is aspirated before solubilization, you inadvertently remove the formazan signal, leading to a calculation of "low viability."

  • Validation: Inspect the media before aspiration. If you see purple needle-like crystals floating in the supernatant or stuck to the cell surface (but not inside), this is the artifact.

  • Fix: Switch to a Luminescent ATP Assay (e.g., CellTiter-Glo) or an LDH Release Assay . These measure membrane integrity and energy pools, avoiding the mitochondrial reductase interference.

Q2: My MetO-Aβ preparation seems inactive compared to the Wild-Type. Did the oxidation fail?

A: It is more likely that the oxidation succeeded, and that is why it is "inactive." Oxidation of Met35 disrupts the hydrophobic face of the Aβ helix, significantly retarding fibrillization.

  • The Science: Wild-type Aβ42 forms toxic oligomers within minutes to hours. MetO-Aβ42 may remain as monomers or dimers for days. If your assay window is 24 hours, the MetO-Aβ may simply not have aggregated into a toxic species yet.

  • Protocol Adjustment: Verify the oxidation state using Mass Spectrometry (MALDI-TOF). MetO-Aβ should show a mass shift of +16 Da (or +32 Da for sulfone) relative to WT. If confirmed, extend your cell incubation time to 48–72 hours to allow for slower aggregation kinetics.

Q3: How do I ensure my MetO-Aβ is truly monomeric before starting?

A: Pre-existing aggregates are the #1 cause of batch-to-batch variability. You must "reset" the peptide using strong solvents.

  • The Standard: HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) is required to dissolve pre-seeded fibrils.

  • The Trap: Simply dissolving lyophilized powder in DMSO is insufficient; it often leaves "seeds" that accelerate aggregation unpredictably.

Validated Experimental Protocols

Protocol A: MetO-Aβ Monomerization & Preparation

Purpose: To create a homogenous, seed-free starting material.

Materials:

  • Lyophilized MetO-Aβ1-42 (or WT Aβ to be oxidized).

  • HFIP (Sigma-Aldrich).

  • DMSO (Anhydrous, sterile).

  • Ham’s F-12 (phenol red-free) or PBS.

Workflow:

  • Solubilization: Dissolve 1 mg of peptide in HFIP to a concentration of 1 mM. Incubate at Room Temperature (RT) for 1 hour. This breaks beta-sheets.

  • Film Formation: Aliquot the solution into microcentrifuge tubes. Evaporate the HFIP in a fume hood overnight or use a SpeedVac. You should be left with a clear peptide film. Store at -80°C.

  • Reconstitution (Day of Assay):

    • Add dry DMSO to the film to achieve 5 mM (ensure completely dissolved).

    • Sonicate in a water bath for 10 minutes.

    • Dilute immediately into cold buffer/media to the desired working concentration (typically 100 µM stock).

Protocol B: Orthogonal Viability Check (LDH + ATP)

Purpose: To distinguish true toxicity from metabolic artifacts.

ParameterMTT/MTS (Metabolic)LDH (Membrane Integrity)ATP (Energy Pool)
Mechanism Reductase activity (Mitochondria)Enzyme leakage into mediaATP quantitation
Aβ Interference HIGH (Exocytosis/Redox)LOW LOW
Sensitivity ModerateModerateHigh
Recommendation Avoid for MetO-Aβ Recommended Gold Standard

Step-by-Step:

  • Plate Setup: Seed SH-SY5Y or PC12 cells at 10,000 cells/well in 96-well plates. Differentiate if required.

  • Treatment: Add MetO-Aβ (pre-aggregated or monomeric) at 1–20 µM. Include a Vehicle Control (DMSO match).[2]

  • Incubation: 24h, 48h, and 72h timepoints.

  • Readout 1 (LDH): Transfer 50 µL of supernatant to a new plate. Add LDH reaction mix. Read Absorbance at 490 nm.[3]

  • Readout 2 (ATP): Lyse the remaining cells in the original plate using ATP reagent (e.g., CellTiter-Glo). Read Luminescence.

  • Analysis: True toxicity will show High LDH and Low ATP . If ATP is low but LDH is low, suspect metabolic arrest (cytostasis) rather than necrosis.

Visualizing the Preparation Workflow

Use this diagram to audit your current peptide handling process.

PeptideWorkflow Powder Lyophilized Peptide HFIP HFIP Treatment (Dissolve Aggregates) Powder->HFIP 1 hr RT Film Evaporation (Peptide Film) HFIP->Film SpeedVac DMSO DMSO Reconstitution (5 mM Stock) Film->DMSO Sonicate QC QC Check (Mass Spec / Western) DMSO->QC Verify MetO Assay Cell Assay QC->Assay Dilute

Figure 2: Critical path for MetO-Aβ preparation. The HFIP step is mandatory to remove pre-seeded aggregates that cause inconsistency.

References

  • Bitan, G. et al. (2003). "Amyloid β-protein (Aβ) assembly: Aβ40 and Aβ42 oligomerize through distinct pathways." Proceedings of the National Academy of Sciences.

  • Butterfield, D. A. & Kanski, J. (2002).[4] "Methionine residue 35 is critical for the oxidative stress and neurotoxic properties of Alzheimer's amyloid β-peptide." Peptides.

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

  • Liu, Y. et al. (2010). "Minocycline recovers MTT-formazan exocytosis impaired by amyloid beta peptide."[1] Neurochemical Research.

  • BenchChem Technical Support. (2025). "Troubleshooting Cell Viability Issues in Cytotoxicity Assays."

Sources

optimizing concentration of (Met(O)35)-Aβ(25-35) for neurotoxicity studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amyloid-β Applications Guide ID: TS-AB-MET35-OPT Subject: Optimizing Concentration & Handling of (Met(O)35)-Aβ(25-35) for Neurotoxicity Studies

Executive Summary: The "Oxidation Paradox"

Before optimizing concentrations, you must address the fundamental chemical nature of your peptide.[1] (Met(O)35)-Aβ(25-35) contains a methionine sulfoxide residue at position 35.[1]

  • Native Aβ(25-35): Highly neurotoxic.[1][2][3] Toxicity is largely driven by the redox cycling of the sulfur atom in Methionine-35, which generates reactive oxygen species (ROS) and initiates lipid peroxidation [1, 2].[1]

  • Oxidized (Met(O)35)-Aβ(25-35): The sulfur atom is already oxidized.[1] It cannot undergo the redox cycling required to generate ROS.[1] Consequently, this peptide is significantly less toxic or non-toxic in standard assays [3, 4].[1]

Critical Application Note: If you are trying to induce toxicity with (Met(O)35)-Aβ(25-35), you are fighting the molecule's chemistry.[1] This variant is best utilized as a negative control to prove that the toxicity observed in your Native Aβ(25-35) samples is oxidative-stress dependent.

Part 1: Mechanism of Action (The "Why")[1]

To interpret your data, you must visualize the divergence in toxicity pathways.[1]

G Start Aβ(25-35) Peptide Selection Native Native Met35 (Reduced Sulfur) Start->Native Oxidized (Met(O)35) (Methionine Sulfoxide) Start->Oxidized Redox Redox Cycling (Met35 Radical Generation) Native->Redox Cu(II) binding / e- transfer Membrane Membrane Insertion (Physical Disruption) Native->Membrane NoRedox No Redox Cycling (Sulfur Blocked) Oxidized->NoRedox Oxidized->Membrane Slower Aggregation? ROS ROS Production (H2O2, OH•) Redox->ROS Attenuated ATTENUATED Toxicity (Background/Physical only) NoRedox->Attenuated Toxicity HIGH Neurotoxicity (Apoptosis/Necrosis) ROS->Toxicity Lipid Peroxidation Membrane->Toxicity Ion Dyshomeostasis Membrane->Attenuated Minor Effect

Figure 1: Divergent toxicity pathways.[1] Native Met35 drives ROS-mediated death, while Met(O)35 blocks this pathway, resulting in significantly attenuated toxicity.[1]

Part 2: Preparation & Solubilization Protocol

Inconsistent toxicity data often stems from "hot spots" of pre-aggregated peptide in your stock solution.[1] You must monomerize the peptide first.[1]

Reagents Required:

  • (Met(O)35)-Aβ(25-35) Lyophilized Powder[1]

  • HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) – Critical for breaking pre-existing sheets[1]

  • Anhydrous DMSO (Dimethyl sulfoxide)[1]

  • Sterile PBS or Phenol-free Culture Media

Step-by-Step Workflow
  • Disaggregation (The HFIP Wash):

    • Dissolve lyophilized peptide in 100% HFIP to a concentration of 1 mg/mL.

    • Vortex and incubate at Room Temperature (RT) for 60 minutes.

    • Why? This erases "structural memory" and ensures you start with monomers [5].[1]

    • Evaporate HFIP in a fume hood (overnight) or using a SpeedVac.[1][4] You will be left with a clear peptide film.[1][4]

    • Storage: Films can be stored at -80°C with desiccant.[1]

  • Reconstitution (The Stock):

    • Dissolve the peptide film in anhydrous DMSO to 5 mM.[1][5]

    • Sonicate in a water bath for 5-10 minutes to ensure complete solubilization.

  • Experimental Dilution:

    • Dilute the DMSO stock directly into culture media/PBS to your target concentration (see Part 3).[1]

    • Note: Aβ(25-35) aggregates extremely rapidly (minutes to hours) compared to Aβ(1-42).[1] It does not typically require a 7-day "aging" step to become toxic; it forms toxic species almost immediately upon dilution into aqueous buffer [6].[1]

Part 3: Optimizing Concentration Ranges

Use the following matrix to design your dose-response experiments.

ApplicationCell LineNative Aβ(25-35) Target(Met(O)35) Control TargetNotes
Acute Toxicity PC12 / SH-SY5Y10 - 25 µM 10 - 25 µM Native should kill ~40-60% of cells. Met(O) should show >90% viability.[1]
High-Dose Stress Primary Neurons25 - 50 µM 25 - 50 µM At >40µM, Met(O) may show slight toxicity due to physical membrane crowding, not ROS.[1]
Sub-lethal Signaling Hippocampal Slices1 - 10 µM 1 - 10 µM Used to study synaptic dysfunction (LTP inhibition) rather than cell death.

Recommendation: For a standard neurotoxicity assay (MTT/LDH release), start with a 20 µM concentration.[1]

  • Native: Expect significant cell death (24-48h incubation).[1]

  • Met(O): Expect minimal cell death.

  • If you need to prove Met(O) is non-toxic: Run a curve at 10, 20, 50, and 100 µM.

Part 4: Troubleshooting & FAQs

Ticket #001: "My (Met(O)35) peptide is showing high toxicity. Is it contaminated?"

  • Diagnosis: If your oxidized control is as toxic as the native peptide, check your DMSO concentration .[1]

  • Solution: Ensure the final concentration of DMSO in your cell culture well is <0.5% (ideally <0.1%).[1] DMSO itself is toxic to neurons at >1%.[1]

  • Alternative: The peptide may have precipitated physically onto the cells.[1] Check under a microscope.[1] Large visible clumps indicate poor solubilization (skip the HFIP step?) causing physical "smothering" of cells rather than biochemical toxicity.[1]

Ticket #002: "I need to induce toxicity with the oxidized form. How?"

  • Diagnosis: You are trying to force a non-oxidative mechanism.[1]

  • Solution: You must use extremely high concentrations (>50-100 µM).[1] At these levels, the toxicity is likely non-specific (membrane pore formation or physical disruption) rather than the specific ROS-mediated pathology associated with Alzheimer's models.[1]

  • Pivot: If you must induce toxicity without ROS, consider using Aβ(25-35)-Nle35 (Norleucine substitution).[1] It mimics the hydrophobicity of Met but cannot oxidize.[1] If Nle35 is non-toxic, it confirms the sulfur redox requirement.[1]

Ticket #003: "The peptide isn't dissolving in PBS." [1]

  • Diagnosis: Aβ(25-35) is highly hydrophobic.[1]

  • Solution: Never dissolve directly in PBS.[1] Always use the DMSO-to-PBS dilution method. If turbidity occurs immediately upon dilution, your concentration is too high for the buffer capacity.[1] Reduce working concentration or ensure the DMSO stock is fresh.

References

  • Varadarajan, S., et al. (2001).[1] "Methionine residue 35 is important in amyloid beta-peptide-associated free radical oxidative stress."[6][7][8] Brain Research Bulletin, 53(6), 735-746.[1]

  • Butterfield, D. A., & Boyd-Kimball, D. (2005).[1] "The critical role of methionine 35 in Alzheimer's amyloid beta-peptide (1-42)-induced oxidative stress and neurotoxicity."[8] Biochimica et Biophysica Acta (BBA), 1703(2), 149-156.[1]

  • Misiti, F., et al. (2004).[1] "Methionine 35 oxidation reduces toxic and pro-apoptotic effects of the amyloid beta-protein fragment (31-35) on isolated brain mitochondria." Neuroscience, 126(2), 297-303.[1][7]

  • Clementi, M. E., et al. (2004).[1] "Methionine 35 oxidation reduces toxic effects of the amyloid beta-protein fragment (31-35) on human red blood cell."[6] International Journal of Biochemistry & Cell Biology.

  • Stine, W. B., et al. (2011).[1] "Preparing Synthetic Aβ in Different Aggregation States." Methods in Molecular Biology, 670, 13-32.[1]

  • Pike, C. J., et al. (1995).[1] "Structure-activity analyses of beta-amyloid peptides: contributions of the beta 25-35 region to aggregation and neurotoxicity."[2] Journal of Neurochemistry, 64(1), 253-265.[1]

Sources

improving the solubility of lyophilized (Met(O)35)-Amyloid b-Protein (25-35)

Technical Support Center: Solubilization & Handling of (Met(O)35)-Amyloid (25-35)

Welcome to the Advanced Peptide Support Hub. You are accessing the technical guide for (Met(O)35)-Amyloid


-Protein (25-35)

1

This guide is designed to ensure reproducibility and solubility in your assays.

🔬 Module 1: Pre-Solubilization (The "Reset" Protocol)

The Issue: Lyophilized peptides often contain pre-formed aggregates (seeds) from the freeze-drying process. Using the powder directly can lead to high batch-to-batch variability. The Fix: We recommend an HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) pretreatment to "reset" the peptide to a monomeric state.

Step-by-Step Monomerization
  • Dissolution: Dissolve the lyophilized (Met(O)35)-A

    
    (25-35) powder in cold 100% HFIP  to a concentration of 1 mg/mL.
    
    • Why: HFIP is a strong hydrogen-bond breaker that disrupts pre-existing

      
      -sheets.
      
  • Incubation: Vortex briefly and incubate at room temperature (RT) for 60 minutes in a sealed tube (HFIP is volatile).

  • Evaporation: Aliquot the solution into low-binding microcentrifuge tubes based on your desired experimental mass (e.g., 0.1 mg per tube). Evaporate the HFIP using a SpeedVac or a gentle stream of nitrogen gas.

  • Result: You will be left with a clear, thin peptide film.

  • Storage: Store these films at -80°C . They are stable for 6 months.

Technical Note: If you do not have access to HFIP, you may proceed directly to Module 2, but be aware that "seeding" variability may occur.

🧪 Module 2: Primary Solubilization (Stock Preparation)

The Issue: A

The Fix:
Protocol
  • Thaw: Equilibrate the peptide film to Room Temperature (RT) before opening to prevent moisture condensation.[2]

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to the film to achieve a concentration of 5 mM (approx. 5.3 mg/mL).

    • Calculation: Molecular Weight of (Met(O)35)-A

      
      (25-35) 
      
      
      1076.3 Da.
    • Example: For 0.1 mg peptide, add ~18.6

      
      L DMSO.
      
  • Sonication: Bath sonicate for 5–10 minutes.

  • Verification: The solution must be completely clear. If turbid, sonicate further.

Data Summary: Solubility Limits

SolventSolubility LimitRoleWarning
HFIP > 1 mg/mLMonomerizationToxic, Volatile. Must be removed.
DMSO ~ 97 mg/mLStock SolutionCytotoxic above 1% (v/v) in culture.
Water ~ 3 mg/mLAqueous PhasepH dependent. Can induce aggregation.[3][4][5][6][7]
PBS (pH 7.4) < 1 mg/mLBufferHigh salt promotes rapid aggregation.

⚗️ Module 3: Aqueous Dilution (Experimental Use)

The Issue: The "crash" out. Diluting the hydrophobic stock into salt-containing buffers (PBS, Media) creates a thermodynamic drive for aggregation. The Fix: Rapid dilution and immediate vortexing.[4]

Protocol for Oligomers/Aggregates
  • Preparation: Prepare your experimental buffer (e.g., PBS or phenol-red free culture media) at RT.

  • Dilution: Rapidly dilute the DMSO stock (5 mM) into the buffer to your working concentration (typically 10–100

    
    M).
    
    • Critical: Keep final DMSO concentration < 1% to avoid solvent toxicity in cell assays.

  • Mixing: Vortex immediately for 30 seconds.

  • Aging (Optional):

    • For Fresh Preparations: Use immediately.[5][8]

    • For Oligomers: Incubate at 4°C or 37°C for 24 hours (Note: Met(O)35 aggregates slower than Wild-Type).

📊 Visualization: Solubilization Workflow

The following diagram illustrates the critical path from lyophilized powder to bioactive assay, highlighting the "Reset" checkpoint.

Abeta_Solubility_Workflowcluster_0Pre-TreatmentLyophilizedLyophilized(Met(O)35)-Aβ(25-35)HFIP_SolHFIP Solution(1 mg/mL)Lyophilized->HFIP_Sol Dissolve (Reset)DMSO_StockDMSO Stock(5 mM)Lyophilized->DMSO_Stock Alternative(High Risk)FilmPeptide Film(Monomeric)HFIP_Sol->Film Evaporate (N2/Vac)Film->DMSO_Stock ReconstituteWorking_SolWorking Solution(PBS/Media)DMSO_Stock->Working_Sol Dilute & Vortex(Assay Ready)

Caption: Workflow for converting lyophilized powder into a standardized, reproducible working solution using the HFIP-film method.

❓ Troubleshooting & FAQ

Q1: My solution turned cloudy immediately after adding PBS. Is this ruined? A: Not necessarily, but it indicates rapid aggregation. A

  • Cause: High salt concentrations (PBS) screen charges, promoting hydrophobic collapse.

  • Solution: If you need soluble oligomers/monomers, dilute into water first, then add concentrated buffer salts, or lower the working concentration. Ensure you vortex during addition.

Q2: How does the Met(O)35 modification affect my results compared to Wild-Type? A: The oxidation of Methionine 35 mimics oxidative stress in AD. Mechanistically, Met(O)35 disrupts the

  • Expectation: You will see slower Thioflavin T (ThT) fluorescence signals (fibrils) compared to WT, but potentially higher cytotoxicity due to soluble oligomer stabilization [1][2].

Q3: Can I store the reconstituted DMSO stock? A: Yes, but with caution.

  • Protocol: Store at -20°C.

  • Warning: DMSO is hygroscopic (absorbs water from air). Water intake will cause the peptide to aggregate inside the DMSO stock over time. Use desiccants in your freezer box.

Q4: What is the pI (Isoelectric Point) of this peptide? A: The pI of A

8.8 – 10.0
  • Implication: At physiological pH (7.4), the peptide carries a net positive charge, which aids solubility slightly, but the hydrophobic C-terminus (GAIIGLM) dominates its behavior [3].

📚 References

  • Clementi, M. E., et al. (2005). "Abeta(31-35) and Abeta(25-35) fragments of amyloid beta-protein induce cellular death through apoptotic signals: Role of the redox state of methionine-35."[8] FEBS Letters.

  • Miszta, P., et al. (2021). "Met35 Oxidation Hinders Aβ25–35 Peptide Aggregation within the Dimyristoylphosphatidylcholine Bilayer." ACS Chemical Neuroscience.[1]

  • Bachem. "Care and Handling of Amyloid Peptides: Technical Note." Bachem Technical Library.

  • Hello Bio. "Amyloid Beta Aggregation Protocol." Hello Bio Protocols.

  • Pike, C. J., et al. (1995). "Structure-activity analyses of beta-amyloid peptides: contributions of the beta 25-35 region to aggregation and neurotoxicity." Journal of Neurochemistry.

refining protocols for consistent oligomer preparation of MetO-Aβ(25-35)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Amyloid-beta research. This guide addresses the specific challenges of preparing Methionine Sulfoxide (MetO)-Aβ(25-35) oligomers .

While Aβ(25-35) is widely used for its rapid aggregation and high toxicity, the oxidation of the C-terminal Methionine (Met35) fundamentally alters its biophysical properties.[1] Met35 oxidation increases peptide polarity, disrupts the hydrophobic "head-to-tail" interaction required for rapid fibrillization, and often stabilizes soluble oligomeric species while delaying fibril formation.

This guide moves beyond standard protocols to address the causality behind inconsistency—specifically focusing on the "structural history" of the peptide and the kinetics of oxidation.

Module 1: Peptide Pre-treatment (The "Seed" Phase)

Q: Why do I see batch-to-batch variability in aggregation kinetics even when using the same concentration?

A: The variability almost always stems from "structural history"—pre-existing aggregates in your lyophilized powder that act as nucleation seeds. Aβ(25-35) is extremely aggregation-prone; even "fresh" powder contains seeds.

The Fix: HFIP Monomerization You must reset the peptide to a true monomeric state before attempting oxidation or oligomerization.

  • Dissolve: Dissolve the lyophilized Aβ(25-35) in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM.

    • Why: HFIP is a helix-inducing solvent that disrupts beta-sheet hydrogen bonding, breaking down pre-formed aggregates.

  • Incubate: Vortex and incubate at Room Temperature (RT) for 1–2 hours.

  • Evaporate: Aliquot the solution into low-binding tubes. Evaporate the HFIP (using a gentle stream of N2 gas or a centrifugal vacuum concentrator) to form a clear peptide film.

  • Storage: Store films at -80°C. This is your "Time Zero" material.

Critical Note: Do not skip the HFIP step. Attempting to dissolve raw powder directly into buffer results in a heterogeneous mix of monomers and fibrils, making consistent oxidation impossible.

Module 2: Controlled Oxidation & Oligomerization

Q: How do I ensure 100% oxidation of Met35 without degrading the peptide?

A: Spontaneous oxidation (aging) is uncontrolled and yields a mix of Met-reduced and Met-oxidized species. You must chemically force oxidation using Hydrogen Peroxide (H2O2) before oligomerization.

Protocol: The "Peroxide-Reset" Method

  • Re-solubilization: Dissolve the HFIP-treated peptide film in anhydrous DMSO to 5 mM.

    • Why: DMSO ensures complete solubility before the introduction of aqueous buffers.

  • Oxidation Step: Dilute to 100 µM in 10 mM Phosphate Buffer (pH 7.4) containing 1–3% H2O2 .

  • Incubation: Incubate at 37°C for 30–60 minutes.

    • Mechanism:[1][2][3][4][5] This rapidly converts the hydrophobic Thioether (Met) to the hydrophilic Sulfoxide (MetO).

  • Quenching/Removal:

    • Option A (Lyophilization): Flash freeze and lyophilize the solution to remove H2O2 and water. Re-suspend in water/buffer for use.

    • Option B (Enzymatic): If immediate use is required, treat with Catalase (100 U/mL) for 10 minutes to degrade residual H2O2.

    • Validation: Mass Spectrometry (MALDI-TOF) should show a mass shift of +16 Da (Met -> MetO).

Q: My MetO-Aβ(25-35) is not forming fibrils. Is the preparation failed?

A: Likely not. This is a feature, not a bug. Oxidation of Met35 significantly slows down fibrillization.

  • Wild-Type Aβ(25-35): Aggregates into fibrils within minutes/hours.

  • MetO-Aβ(25-35): The sulfoxide group is polar, destabilizing the beta-sheet stacking. These peptides tend to remain in the oligomeric or amorphous phase for much longer (24–48 hours).

Oligomerization Workflow: To harvest stable oligomers:

  • Take the oxidized, H2O2-free peptide.

  • Dilute to 100 µM in PBS (pH 7.4).

  • Incubate at 4°C for 24 hours .

    • Why: Lower temperature favors oligomer stability over thermodynamic conversion to fibrils.

Module 3: Characterization & Troubleshooting

Q: Why is my Thioflavin T (ThT) signal so low compared to the non-oxidized control?

A: ThT binds specifically to the beta-sheet grooves of amyloid fibrils. Since MetO-Aβ(25-35) has delayed fibrillization and forms more amorphous/globular oligomers, it generates a significantly lower ThT signal.

  • Action: Do not use ThT as your sole "success" metric. Use TEM (Transmission Electron Microscopy) or Dot Blot with oligomer-specific antibodies (e.g., A11, though A11 specificity for 25-35 is variable; size-exclusion chromatography is the gold standard).

Q: The toxicity in my cell assay is inconsistent. Why?

A: Toxicity depends heavily on the species present.

  • Monomers: Non-toxic.[6]

  • Oligomers: Highly toxic (membrane disruption, mitochondrial stress).

  • Fibrils: Variable toxicity (often less than oligomers).

  • The Trap: If you incubate MetO-Aβ(25-35) too long (e.g., >48h), it may eventually precipitate or form non-toxic amorphous aggregates. If you use it too soon (<1h), it may still be monomeric.

  • Solution: Adhere strictly to the 24h / 4°C incubation window for maximum oligomer yield.

Summary Data & Visualizations

Table 1: Comparative Kinetics of Aβ(25-35) Variants
FeatureWild-Type Aβ(25-35)MetO-Aβ(25-35) (Oxidized)
Aggregation Speed Extremely Fast (Minutes to Hours)Slow / Delayed (Hours to Days)
Dominant Species (24h) Fibrils / Large AggregatesSoluble Oligomers / Amorphous
ThT Fluorescence HighLow / Negligible
Solubility Low (Precipitates quickly)High (Due to polar Sulfoxide)
Primary Toxicity Mode General Membrane DisruptionMitochondrial Stress / Pore Formation
Figure 1: MetO-Aβ(25-35) Preparation Workflow

MetO_Preparation cluster_0 Phase 1: Reset cluster_1 Phase 2: Oxidation cluster_2 Phase 3: Oligomerization RawPeptide Lyophilized Aβ(25-35) (Contains Seeds) HFIP Dissolve in HFIP (100%) Disrupts Beta-Sheets RawPeptide->HFIP Solubilization Film Evaporate -> Peptide Film (True Monomer) HFIP->Film Monomerization Resuspend Resuspend in DMSO (5 mM) Film->Resuspend Prep for Ox Oxidize Add H2O2 (1-3%) 37°C, 30-60 min Resuspend->Oxidize Met -> MetO Quench Lyophilize or Catalase (Remove H2O2) Oxidize->Quench Stop Reaction Incubate Incubate in PBS 4°C for 24 Hours Quench->Incubate Assembly Result MetO-Aβ(25-35) Oligomers (Soluble, Toxic) Incubate->Result Harvest

Caption: Step-by-step workflow for generating consistent MetO-Aβ(25-35) oligomers, emphasizing the critical monomerization and oxidation checkpoints.

Figure 2: Aggregation Pathways

Aggregation_Pathways Monomer Aβ(25-35) Monomer MetO_Monomer MetO-Monomer Monomer->MetO_Monomer H2O2 Oxidation WT_Fibril Rapid Fibrils (High ThT) Monomer->WT_Fibril Fast Aggregation (Hydrophobic Drive) MetO_Oligomer MetO Oligomer (Stable, Low ThT) MetO_Monomer->MetO_Oligomer Slow Nucleation (Polar Interference) MetO_Oligomer->WT_Fibril Inhibited/Rare Amorphous Amorphous Aggregates MetO_Oligomer->Amorphous Long Incubation (>48h)

Caption: Divergent aggregation pathways of Wild-Type vs. Oxidized Aβ(25-35). Oxidation shifts the equilibrium toward stable oligomers rather than fibrils.

References

  • Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide. Source: National Institutes of Health (NIH) / PubMed Central [Link]

  • Met35 Oxidation Hinders Aβ25-35 Peptide Aggregation within the Dimyristoylphosphatidylcholine Bilayer. Source: ACS Chemical Neuroscience / PubMed [Link]

  • Attenuated amyloid-β aggregation and neurotoxicity owing to methionine oxidation. Source: Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease [Link]

  • Rapid aggregation and assembly in aqueous solution of Aβ (25-35) peptide. Source: Journal of Biosciences / Indian Academy of Sciences [Link][7]

  • Preparing Synthetic Aβ in Different Aggregation States. Source: Methods in Molecular Biology / NIH [Link]

Sources

how to correctly dissolve and aliquot (Met(O)35)-Aβ(25-35) for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: Aβ-METOX-001 Subject: Dissolution, Aliquoting, and Experimental Handling of Oxidized Amyloid-β (25-35) Status: Resolved / Guide Published Expert: Senior Application Scientist, Peptide Chemistry Division

Core Concept & Experimental Logic

Before handling the peptide, it is critical to understand why you are using (Met(O)35)-Aβ(25-35). Unlike the wild-type Aβ(25-35), which is the neurotoxic core of Alzheimer’s amyloid and aggregates rapidly into β-sheets, the oxidized methionine variant (Met(O)35) acts primarily as a negative control for aggregation .

The oxidation of Methionine-35 introduces a polar sulfoxide group that disrupts the hydrophobic interactions required for fibrillization. Consequently, this peptide remains largely monomeric or random coil in solution.

FeatureWild-Type Aβ(25-35)(Met(O)35)-Aβ(25-35)
Aggregation State Rapid Fibrillization (Minutes/Hours)Remains Monomeric / Random Coil
Secondary Structure High β-sheet contentDisordered / Low Helix Propensity
Toxicity Profile Highly NeurotoxicAttenuated / Non-toxic (in aggregation assays)
Primary Use Disease ModelNegative Control / Oxidative Stress Probe

The "Clean-Slate" Protocol (Monomerization)

To ensure reproducibility, you must remove any "structural history" (pre-existing aggregates) from the lyophilized powder. We utilize the HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) pretreatment method.[1]

Phase A: Monomerization (The Reset)

Why: This step breaks down pre-seeded aggregates that form during lyophilization and shipping.

  • Dissolution: Dissolve the lyophilized (Met(O)35)-Aβ(25-35) peptide in cold HFIP to a concentration of 1 mg/mL .

  • Incubation: Vortex briefly and incubate at room temperature (RT) for 60 minutes in a fume hood (HFIP is volatile and toxic).

    • Note: Ensure the vial is sealed to prevent premature evaporation.

  • Evaporation: Aliquot the solution into microcentrifuge tubes based on your desired stock amounts (e.g., 0.1 mg per tube). Evaporate the HFIP using a SpeedVac (vacuum centrifuge) or a gentle stream of nitrogen gas.

  • Result: You will be left with a transparent peptide film.

  • Storage: Store these films at -80°C . They are stable for 6 months.

Phase B: Stock Preparation & Aliquoting

Why: DMSO is used to solubilize the hydrophobic regions before introducing the aqueous buffer.

  • Reconstitution: When ready to experiment, remove a tube containing the peptide film from -80°C and equilibrate to RT.

  • DMSO Addition: Add anhydrous DMSO to achieve a high concentration stock (e.g., 5 mM ).[2][3]

    • Calculation: Molecular Weight of (Met(O)35)-Aβ(25-35) is approx. 1076.27 g/mol (Verify specific batch MW).

    • Example: For 0.1 mg peptide, add ~18.6 µL DMSO.

  • Mixing: Vortex thoroughly for 30 seconds. Sonication is generally not required for the oxidized variant as it is more soluble than the wild type, but a 1-minute bath sonication can ensure homogeneity.

  • Aliquoting: If you dissolved a large film, aliquot immediately into single-use volumes. Do not freeze-thaw DMSO stocks more than once.

Phase C: Working Solution
  • Dilution: Dilute the DMSO stock into your experimental buffer (PBS, Culture Media) immediately before use.

  • DMSO Limit: Keep final DMSO concentration < 1% (optimally < 0.1%) to avoid solvent toxicity in cell assays.

  • Vortex: Vortex immediately upon dilution.

Workflow Visualization

The following diagram illustrates the critical path from lyophilized powder to experimental use.

G Powder Lyophilized (Met(O)35)-Aβ(25-35) HFIP HFIP Treatment (1 mg/mL, 1 hr) Powder->HFIP Dissolve Film Peptide Film (Monomeric) HFIP->Film Evaporate Storage Store at -80°C (Desiccated) Film->Storage Long Term DMSO DMSO Stock (5 mM) Film->DMSO Reconstitute Storage->Film Thaw Buffer Working Solution (PBS/Media) DMSO->Buffer Dilute (<1% DMSO)

Figure 1: The "Clean-Slate" workflow ensures the peptide is monomeric before every experiment.

Troubleshooting & FAQs

Q1: I cannot detect the peptide concentration using A280. What is wrong?

Diagnosis: This is a common error. The sequence of Aβ(25-35) is GSNKGAIIGLM .[4] Root Cause: It contains no Tyrosine (Y) or Tryptophan (W) residues, which are responsible for UV absorbance at 280 nm. Solution:

  • Gravimetric: Rely on the dry weight provided by the vendor, corrected for Net Peptide Content (NPC) . If you bought 1 mg gross weight and NPC is 70%, you have 0.7 mg peptide.

  • A205: Measure absorbance at 205 nm (peptide bond), but this requires a specific extinction coefficient (ε205 ≈ 31 mL mg⁻¹ cm⁻¹) and buffer blanking is difficult.

  • Amino Acid Analysis (AAA): The gold standard for precise quantification.

Q2: My cells are not dying. Is the peptide bad?

Diagnosis: You are likely expecting toxicity where none should exist. Root Cause: As detailed in Section 1, (Met(O)35)-Aβ(25-35) is the non-aggregating control . Verification:

  • If you are running an aggregation-dependent toxicity assay (e.g., MTT on PC12 cells), the (Met(O)35) variant should show significantly reduced or zero toxicity compared to the wild-type Aβ(25-35).

  • If you observe high toxicity, check your DMSO concentration (must be <1%) or check for contamination.

Q3: Can I store the diluted peptide in PBS at 4°C?

Answer: No. Although the oxidized form aggregates slower, peptides in aqueous buffers are prone to:

  • Adsorption to plastic surfaces (reducing effective concentration).

  • Slow hydrolysis or degradation.

  • Uncontrolled conformational shifts. Rule: Always prepare working solutions fresh from the DMSO stock.

Mechanistic Comparison (Graphviz)

The following diagram details the divergent pathways of the Wild Type vs. the Oxidized variant, explaining the "Why" behind your experimental results.

Toxicity WT Wild Type Aβ(25-35) Structure_WT Beta-Sheet Formation WT->Structure_WT Intact Met35 MetO (Met(O)35)-Aβ(25-35) Structure_MetO Disrupted Hydrophobicity (Random Coil) MetO->Structure_MetO Oxidized Met35 Agg_WT Rapid Fibrillization Structure_WT->Agg_WT Agg_MetO Monomeric / Soluble Structure_MetO->Agg_MetO Result_WT HIGH Neurotoxicity (Membrane Disruption) Agg_WT->Result_WT Result_MetO LOW / NO Toxicity (Negative Control) Agg_MetO->Result_MetO

Figure 2: Mechanistic divergence caused by Methionine-35 oxidation.

References

  • Misiti, F. et al. (2004). Methionine 35 oxidation reduces toxic and pro-apoptotic effects of the amyloid beta-protein fragment (31-35) on isolated brain mitochondria.[5] Neuroscience.

  • Clementi, M.E. et al. (2005). Abeta(31-35) and Abeta(25-35) fragments of amyloid beta-protein induce cellular death through apoptotic signals: Role of the redox state of methionine-35.[4][5] FEBS Letters.

  • Bachem Technical Guides. Care and Handling of Amyloid Peptides (HFIP Protocol).

  • Pike, C.J. et al. (1995). Structure-activity analyses of beta-amyloid peptides: contributions of the beta 25-35 region to aggregation and neurotoxicity. Journal of Neurochemistry.

  • Hello Bio. Amyloid Beta Aggregation Protocol for Aβ Peptides.

Sources

controlling for metal ion contamination in (Met(O)35)-Aβ(25-35) experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Controlling Metal Ion Contamination in (Met(O)35)-Aβ(25-35) Experiments

Case ID: MetO-Aβ-Metal-Control Status: Active Priority: High (Data Integrity Risk)

Executive Summary: The Hidden Variable

In experiments involving (Met(O)35)-Aβ(25-35) , you are likely comparing the oxidized peptide against a reduced control (Met35-Aβ) to isolate the specific effects of the sulfoxide moiety.

The Critical Failure Point: Trace metal ions (Cu²⁺, Fe³⁺, Zn²⁺) are not passive bystanders.

  • Loss of Control Integrity: Trace metals catalyze the rapid auto-oxidation of your reduced control peptide into Met(O), effectively destroying the contrast between your experimental groups before the assay finishes.

  • Aggregation Artifacts: While Met(O) generally aggregates slower than reduced Aβ, divalent metals can bridge peptide chains via the N-terminal amine, forcing amorphous aggregation that mimics fibrillization in turbidity assays but fails ThT binding specificity.

This guide provides the rigorous "Clean System" protocols required to validate your Met(O) data.

Module 1: The "Clean System" Protocol (Reagents & Equipment)

Standard laboratory "purity" is insufficient for amyloid redox chemistry. You must establish a metal-depleted ecosystem.

Reagent Preparation (The Chelex Standard)

Buffers (PBS, HEPES) often contain 0.5–2.0 µM trace iron/copper even when "analytical grade." This is sufficient to catalyze oxidation.

Protocol: Batch Chelation of Buffers Do not rely solely on adding EDTA to the final well, as this alters ionic strength and can affect fibril morphology. Remove metals before the experiment.

  • Resin: Use Chelex-100 (Sodium form, 200-400 mesh).

  • Batch Method:

    • Add 5g Chelex-100 resin per 100mL of prepared buffer.

    • Stir gently (do not crush beads) for 1 hour at room temperature.

    • Filter through a 0.22 µm PES (Polyethersulfone) filter to remove resin fines. Note: Cellulose acetate filters can re-introduce trace metals.

  • Verification: If available, check randomly with ICP-MS; target <50 nM total transition metals.

Glassware & Plasticware Hygiene

Glass surfaces bind metal ions avidly.

  • Recommendation: Use low-binding polypropylene plastics for all peptide handling.

  • If Glass is Mandatory: Perform an Acid Wash.

    • Soak in 1M HCl or 1M HNO₃ for >12 hours.

    • Rinse 5x with Ultrapure Water (18.2 MΩ·cm).

    • Rinse 2x with Chelex-treated water.

Module 2: Experimental Design & Chelation Strategy

Q: Should I use EDTA, EGTA, or DTPA? A: It depends on your readout.

Assay TypeRecommended ChelatorScientific Rationale
Aggregation Kinetics (ThT) EDTA (100-200 µM) Strong affinity for Zn²⁺ and Cu²⁺, which modulate aggregation rates.
Toxicity / ROS Assays DTPA (50-100 µM) Critical: EDTA-Fe(III) complexes can actually promote Fenton chemistry (ROS generation) by keeping iron soluble but redox-active. DTPA wraps the metal fully, preventing redox cycling.
Ca²⁺ Signaling BAPTA or EGTA You need to chelate Cu/Fe/Zn without stripping Ca²⁺ entirely (EGTA has higher selectivity for Ca²⁺, but BAPTA is faster).
Visualization: The Metal-Free Workflow

MetalControlWorkflow cluster_control Quality Control Check Water Ultrapure Water (18.2 MΩ) Buffer Buffer Prep (PBS/HEPES) Water->Buffer Chelex Chelex-100 Treatment Buffer->Chelex Remove trace Fe/Cu Filter 0.22µm Filtration (Remove Resin) Chelex->Filter MasterMix Master Mix + DTPA/EDTA Filter->MasterMix Peptide Aβ(25-35) Lyophilized Solubilization Pre-treatment (HFIP/NaOH) *Crucial for Monomers* Peptide->Solubilization Solubilization->MasterMix Assay Experiment Start MasterMix->Assay Check Verify Reduced Control (Mass Spec/HPLC) Assay->Check

Caption: Workflow for establishing a metal-controlled environment. Note the specific insertion of Chelex treatment prior to peptide addition.

Module 3: Troubleshooting & FAQs

Q1: My (Met(O)35)-Aβ(25-35) is aggregating instantly. Is this normal?

Technical Analysis: No. Aβ(25-35) aggregates fast (hours), but Met35 oxidation should significantly slow down fibrillization compared to the reduced form.

  • Diagnosis: If Met(O) aggregates instantly, you likely have Metal-Bridging . High concentrations of Zn²⁺ or Cu²⁺ (>10 µM contamination) can force the peptide to precipitate amorphously by bridging the N-terminal amine and backbone carbonyls.

  • Test: Spin the sample at 10,000 x g.

    • Pellet = Amorphous (Metal induced).

    • Supernatant = Soluble.

  • Solution: Add 200 µM EDTA.[1] If the "aggregation" disappears (clears up), it was a metal-salt precipitate, not an amyloid fibril.

Q2: My "Reduced" control looks identical to my "Oxidized" sample in toxicity assays.

Technical Analysis: This is the "Loss of Control Integrity" mentioned earlier. In the presence of trace Cu²⁺/Fe³⁺ and dissolved oxygen, Met35-Aβ(25-35) oxidizes to Met(O)35-Aβ(25-35) within minutes to hours.

  • The Fix: You must use an anaerobic environment (degassed buffers) OR add a strong chelator (DTPA) to the reduced control to prevent metal-catalyzed auto-oxidation.

  • Validation: You must run HPLC or Mass Spec on your "Reduced" control at the end of the experiment. If it shows +16 Da (mass shift of oxygen), your control failed.

Q3: Can I use TCEP or DTT to keep the control reduced?

Technical Analysis: Use caution.

  • DTT: Can generate ROS in the presence of metals (autoxidation), confounding toxicity results.

  • TCEP: More stable, but can interfere with certain assays (like Ellman's reagent) or interact with the peptide backbone at high concentrations.

  • Better Approach: Strict metal chelation (DTPA) is cleaner than adding reducing agents that might chemically alter the aggregation kinetics.

Module 4: Data Interpretation Guide

Use this table to interpret your ThT (Thioflavin T) fluorescence data when metals are suspected.

ObservationLikely CauseCorrective Action
Met(O) Lag Phase < 1 hour Metal Contamination or "Seeding"1. HFIP treat peptide to remove seeds.2. Add EDTA to buffer.
High Turbidity, Low ThT Amorphous Aggregation (Metal Induced)Metals are causing clumping, not fibrillization. Chelate immediately.
Reduced Control = Met(O) Curve Auto-oxidation of ControlYour control oxidized. Use degassed buffers + DTPA.
Met(O) Signal > Reduced Signal Anomaly Met(O) should have lower ThT signal/slower kinetics. Check peptide purity (Mass Spec).
Logic Tree: Troubleshooting Aggregation

Troubleshooting Start Issue: Met(O) Peptide Aggregates Too Fast CheckPretreat Was peptide pre-treated with HFIP/NaOH? Start->CheckPretreat PretreatNo Pre-existing seeds are accelerating reaction CheckPretreat->PretreatNo No PretreatYes Check Buffer Composition CheckPretreat->PretreatYes Yes CheckMetal Add 200µM EDTA to sample PretreatYes->CheckMetal Clear Solution Clears: Metal-induced precipitation CheckMetal->Clear Turbidity Drops NoChange True Aggregation: Check Peptide Purity (Is it actually Met(O)?) CheckMetal->NoChange Turbidity Stays

Caption: Diagnostic logic for distinguishing intrinsic aggregation from metal-induced artifacts.

References

  • Butterfield, D. A., & Kanski, J. (2002). Methionine residue 35 is critical for the oxidative stress and neurotoxic properties of Alzheimer's amyloid β-peptide 1-42.[2] Peptides, 23(7), 1299-1309.

  • Varadarajan, S., et al. (2001). Different mechanisms of oxidative stress and neurotoxicity for Alzheimer's Aβ(1–42) and Aβ(25–35). Journal of the American Chemical Society, 123(24), 5625-5631.

  • Hou, L., et al. (2015). Methionine 35 oxidation reduces fibril assembly of the amyloid Aβ-(1–42) peptide. Journal of Biological Chemistry, 288(3), 2179-2187.

  • Misiti, F., et al. (2005). Aβ(25-35) and its Met35-oxidized derivative: a comparative study of their neurotoxic properties. Neurochemistry International, 46(7), 575-583.

  • Puma, C., et al. (2021). Met35 Oxidation Hinders Aβ25–35 Peptide Aggregation within the Dimyristoylphosphatidylcholine Bilayer.[3] ACS Chemical Neuroscience, 12(17), 3225–3236.[3]

Sources

Technical Support Center: Antibody Detection of Oxidized Methionine-35 (Met35)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Immunodetection of Met35-Oxidized Amyloid-


Audience:  Senior Researchers, Assay Developers
Facility Overview

Welcome to the technical support hub for Methionine-35 (Met35) oxidation analysis. The oxidation of Met35 in Amyloid-


 (A

) is a critical "molecular switch" implicated in Alzheimer’s Disease (AD) pathogenesis, affecting peptide aggregation kinetics and neurotoxicity.[1][2]

However, detecting this modification is notoriously difficult. Met35 is chemically labile, prone to ex vivo oxidation (generating false positives) and enzymatic reduction (generating false negatives). Furthermore, many commercial antibodies labeled "anti-MetO" lack stereospecificity or cross-react with non-oxidized forms.

This guide provides self-validating protocols to distinguish biological signal from experimental artifacts.

Module 1: The Specificity Crisis (Antibody Validation)

User Issue: "My anti-Met35O antibody detects a signal in my negative control (synthetic non-oxidized A


)."

Root Cause Analysis: Most "anti-MetO" antibodies are polyclonals raised against oxidized mimics (e.g., oxidized zein). These often suffer from high cross-reactivity because the sulfoxide moiety is small and non-immunogenic compared to the peptide backbone. Additionally, your "negative control" peptide may have oxidized spontaneously in the tube.

Technical Solution: The Peptide Competition & Enzymatic Reversal Assay Do not rely on a single antibody. You must build a self-validating system using peptide competition and enzymatic reversal.

Protocol: The "Twin-Validation" Workflow
StepActionMechanismSuccess Criteria
1 Peptide Competition Pre-incubate Antibody with 10x molar excess of Oxidized A

peptide.
Signal should disappear (blocked).
2 Native Competition Pre-incubate Antibody with 10x molar excess of Reduced (native) A

peptide.
Signal should remain (specificity confirmed).
3 Enzymatic Reversal Treat PVDF membrane with recombinant MsrA/MsrB enzymes (2h, 37°C) before primary antibody.Signal should decrease/vanish . This confirms the target is MetO, as Msr enzymes specifically reduce MetO back to Met.[3]

Critical Note: Standard reducing agents (DTT,


-Mercaptoethanol) DO NOT  reduce Methionine Sulfoxide. They only reduce Disulfide bonds (Cysteine). If you add DTT and the signal remains, it does not prove the absence of oxidation. You must use Methionine Sulfoxide Reductase (Msr) enzymes for chemical validation.
Module 2: The "False Positive" Trap (Sample Preparation)

User Issue: "I see high Met35 oxidation in all my samples, including healthy controls. Is this real?"

Root Cause Analysis: Methionine is a "molecular sponge" for reactive oxygen species (ROS). Lysis buffers containing peroxides, or simply exposing cell lysates to air at room temperature, can drive spontaneous ex vivo oxidation . Your signal likely reflects the oxidation that happened during the experiment, not in the animal.

Technical Solution: The Inert Lysis Protocol You must freeze the redox state of the tissue at the moment of lysis.

Protocol: Redox-Preserved Extraction
  • Buffer Degassing: All lysis buffers must be degassed with Argon or Nitrogen for 30 minutes prior to use to remove dissolved oxygen.

  • Chelation: Add 1 mM EDTA/EGTA to sequester transition metals (Cu²⁺, Fe³⁺), which catalyze Met oxidation via Fenton chemistry.

  • Temperature: Perform all steps at 4°C. The rate of spontaneous Met oxidation drops significantly at low temperatures.

  • Avoidance: Do NOT use Urea or SDS buffers stored at room temperature for long periods (they accumulate cyanates and peroxides). Prepare fresh.

Advanced Validation (Mass Spectrometry Users): For absolute confirmation, use the


O-Labeling Trick :
  • Add H

    
    O
    
    
    
    (heavy peroxide) immediately after lysis.
  • Any Met residues oxidized in vivo will carry

    
    O (mass +16 Da).
    
  • Any Met residues oxidized ex vivo (during your prep) will be forced to carry

    
    O (mass +18 Da).
    
  • Result: You can mathematically subtract the artifactual signal.

Module 3: Signal Interpretation & Aggregation

User Issue: "When Met35 is oxidized, my A


 oligomer bands shift or disappear on Western Blots."

Root Cause Analysis: Oxidation of Met35 changes the biophysical properties of A


:
  • Polarity Shift: MetO is hydrophilic, whereas Met is hydrophobic. This disrupts the hydrophobic C-terminal core, altering aggregation kinetics.

  • Fibrillization Delay: Oxidized A

    
     (Met35O) fibrillizes slower  than native A
    
    
    
    .
  • Epitope Masking: The conformational change can hide epitopes used by pan-A

    
     antibodies (like 4G8), leading to an apparent "loss" of total A
    
    
    
    .
Visualizing the Mechanism

Met35_Pathways Native_Ab Native Aβ (Met35) Oxidized_Ab Oxidized Aβ (Met35-SO) Native_Ab->Oxidized_Ab ROS / H2O2 (In Vivo or Ex Vivo) Fast_Agg Rapid Fibrillization (Plaque Formation) Native_Ab->Fast_Agg Hydrophobic Core Intact Antibody_Bind Standard Ab Binding (e.g., 4G8) Native_Ab->Antibody_Bind High Affinity Oxidized_Ab->Native_Ab MsrA / MsrB (Enzymatic Repair) Slow_Agg Slowed Fibrillization (Soluble Oligomers) Oxidized_Ab->Slow_Agg Polarity Shift (Hydrophilic SO) Antibody_Fail Reduced Binding (Epitope Masking) Oxidized_Ab->Antibody_Fail Conf. Change

Caption: Figure 1: The Met35 Redox Switch. Oxidation converts hydrophobic Met to hydrophilic Sulfoxide, altering aggregation kinetics and antibody binding affinity.

Frequently Asked Questions (FAQs)

Q1: Can I use commercial ELISA kits for Met35O detection? A: Proceed with extreme caution. Most ELISA kits detect total A


. If you use a specific MetO-A

kit, validate it immediately using the "Enzymatic Reversal" protocol (Module 1). If Msr treatment doesn't lower the signal, the kit is detecting non-oxidized background.

Q2: Does Met35 oxidation increase or decrease toxicity? A: This is debated, but the consensus is nuanced. While oxidation slows fibril formation (plaques), it may stabilize soluble oligomers, which some argue are the more toxic species. However, others suggest the oxidation itself removes the reactive sulfur radical, potentially reducing direct oxidative stress.[4] Context (monomer vs. oligomer) is key.

Q3: Why does my 6E10 antibody signal look fine, but 4G8 signal drops in oxidized samples? A: Epitope location matters.

  • 6E10: Binds residues 1-16 (N-terminus). Far from Met35. Less affected by C-terminal oxidation.

  • 4G8: Binds residues 17-24 (Central hydrophobic cluster). Closer to Met35. Conformational shifts in the C-terminus (Met35) can sterically hinder the 4G8 epitope in aggregated species.

References
  • Moskovitz, J., et al. (2012). "Wanted and Wanting: Antibody Against Methionine Sulfoxide." Archives of Biochemistry and Biophysics. Link

    • Key Finding: Demonstrates the lack of specificity in many polyclonal anti-MetO antibodies.
  • Hou, L., et al. (2002).[1][5] "Methionine 35 Oxidation Reduces Fibril Assembly of the Amyloid Aβ-(1–42) Peptide of Alzheimer's Disease."[1][5][6] Journal of Biological Chemistry. Link

    • Key Finding: Establishes that Met35 oxidation hinders fibrillization kinetics.[1][5][6]

  • Butterfield, D. A., & Kanski, J. (2001). "Methionine Residue 35 is Critical for the Oxidative Stress and Neurotoxic Properties of Alzheimer’s Amyloid β-Peptide."[4][7] Peptides. Link

    • Key Finding: Foundational paper on the "oxid

      
       toxicity centered on Met35.[4]
      
  • Lim, J., et al. (2019). "Proteome-wide Measurement of Methionine Oxidation." Journal of Proteome Research. Link

    • O labeling method to distinguish in vivo vs.

Sources

Validation & Comparative

Comparative Guide: Impact of Methionine-35 Oxidation on Aβ(25-35) Physicochemistry and Neurotoxicity

[1]

Executive Summary

The Aβ(25-35) fragment, often termed the "biologically active domain" of Amyloid-beta, represents a hyper-aggressive model of neurotoxicity. Its behavior is critically governed by the redox state of Methionine-35 (Met35).

This guide delineates the functional divergence between the Native (Reduced) Aβ(25-35) and the Oxidized (Met(O)35)-Aβ(25-35) variants. While the native peptide is a potent neurotoxin capable of rapid fibrillization and membrane poration, the sulfoxide modification at Met35 fundamentally alters its hydrophobicity, hindering the formation of the cytotoxic

Key Verdict: Met(O)35-Aβ(25-35) serves as a critical negative control or mechanistic probe. It exhibits significantly reduced aggregation kinetics and cytotoxicity compared to the native form, primarily due to the disruption of the amphipathic helix required for lipid bilayer penetration.

Physicochemical Divergence

The single atom difference (Oxygen) on the Methionine sulfur atom dictates the peptide's solubility and folding landscape.

FeatureNative Aβ(25-35)(Met(O)35)-Aβ(25-35)
Chemical State Reduced Thioether (-S-)Oxidized Sulfoxide (-S=O)
Hydrophobicity High (Amphipathic)Low (Polar disruption at C-terminus)
Secondary Structure Rapid transition to

-sheet / Helix in lipids
Disordered / Random Coil (Solvent dependent)
Membrane Interaction Deep insertion (Transmembrane pores)Surface association / Expulsion from bilayer
Radical Generation High (Source of ROS via Met35 cycling)Negligible (Redox inactive)
The Structural Mechanism

The toxicity of Aβ(25-35) relies on its ability to form a supramolecular structure that mimics a transmembrane ion channel.

  • Native: The hydrophobic Met35 anchors the C-terminus into the lipid bilayer, allowing the N-terminal GSNK motif to form a pore.

  • Oxidized: The sulfoxide group is highly polar. It acts as a "hydrophilic brake," preventing the C-terminus from burying into the hydrophobic core of the membrane. This forces the peptide to remain at the solvent interface, rendering it incapable of forming stable pores.

Aggregation Kinetics & Toxicity Profiles

Aggregation Data (Thioflavin T Assays)

Unlike full-length Aβ(1-42), which has a defined lag phase, Native Aβ(25-35) aggregates almost instantaneously. Oxidation introduces a kinetic barrier.

  • Native Aβ(25-35):

    • Lag Phase: Negligible (< 10 mins).

    • Morphology: Long, unbranched fibrils and protofibrillar networks.

    • ThT Signal: High intensity, rapid saturation.

  • Met(O)35-Aβ(25-35):

    • Lag Phase: Extended (can be > 3x longer than native).

    • Morphology: Predominantly amorphous aggregates or short, unstable oligomers.

    • ThT Signal: Significantly lower fluorescence amplitude (indicating reduced

      
      -sheet content).
      
Cytotoxicity Data (MTT / LDH Assays)

Experimental evidence confirms that pre-oxidation of Met35 abolishes or drastically reduces neurotoxicity in PC12 and hippocampal neuronal models.

Assay TypeNative Aβ(25-35) OutcomeMet(O)35-Aβ(25-35) OutcomeMechanism Implicated
MTT (Metabolic) ~40-60% reduction in viability at 24h< 10% reduction (Statistically similar to Ctrl)Mitochondrial dysfunction via oxidative stress.
LDH (Membrane) High release (Lysis)Low / Negligible releasePhysical membrane disruption (Poration).
Lipid Peroxidation High (TBARS increase)BaselineNative Met35 acts as a radical relay.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of the two peptides, highlighting why the Native form leads to cell death while the Oxidized form remains largely benign.

Abeta_Toxicity_Pathwaycluster_nativeNative Aβ(25-35) Pathwaycluster_oxidizedMet(O)35-Aβ(25-35) PathwayNative_PepNative Aβ(25-35)(Reduced Met35)Beta_SheetRapid β-SheetFormationNative_Pep->Beta_SheetSelf-AssemblyMembrane_InsDeep MembraneInsertionBeta_Sheet->Membrane_InsHydrophobic DriveRadical_GenRadical Generation(ROS Production)Membrane_Ins->Radical_GenMet35 Redox CyclingPore_FormCa2+ PoreFormationMembrane_Ins->Pore_FormToxicityNEUROTOXICITY(Apoptosis/Lysis)Radical_Gen->ToxicityPore_Form->ToxicityOx_PepMet(O)35-Aβ(25-35)(Oxidized Sulfoxide)PolarityIncreased Polarity(Hydrophilic C-term)Ox_Pep->PolaritySulfoxide EffectAmorphousAmorphous/SolubleAggregatesPolarity->AmorphousDisrupted StackingExpulsionExpulsion fromLipid BilayerPolarity->ExpulsionLipid RepulsionSafetyREDUCED TOXICITY(Benign)Amorphous->SafetyExpulsion->Safety

Figure 1: Divergent signaling and structural pathways of Native vs. Oxidized Aβ(25-35). Native peptide penetrates membranes; Oxidized peptide is repelled.

Experimental Protocols

To ensure reproducibility, the preparation of the peptide is as critical as the assay itself. Aβ(25-35) is notoriously prone to "aging" (aggregating) during storage.

Protocol A: Peptide Preparation (Monomerization)

Goal: Remove pre-existing aggregates to ensure a "Time 0" start point.

  • Solubilization: Dissolve lyophilized Aβ(25-35) (Native or Oxidized) in 100% HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to a concentration of 1 mM.

    • Why: HFIP breaks down hydrogen bonds, reverting the peptide to a monomeric, helical state.

  • Incubation: Vortex and incubate at Room Temperature (RT) for 2 hours.

  • Evaporation: Aliquot into microcentrifuge tubes and evaporate HFIP in a fume hood (or use a SpeedVac) to form a transparent peptide film.

  • Storage: Store films at -80°C (stable for 3-6 months).

Protocol B: Aggregation & Toxicity Assay Workflow

Protocol_Workflowcluster_assays4. Readout AssaysStep11. ReconstitutionDMSO (5 mM)Step22. DilutionPBS/Media (20-50 µM)Step1->Step2VortexStep33. Aging37°C for 24-48hStep2->Step3IncubateThTThT Fluorescence(450ex/482em)Step3->ThTMTTMTT Assay(Cell Viability)Step3->MTTEMTEM Imaging(Fibril Morphology)Step3->EM

Figure 2: Standardized workflow for reconstituting and testing Aβ peptide toxicity.

Critical Steps for Comparative Validity:

  • Solvent Control: Met(O) variants are often more soluble. Ensure the Native peptide is fully dissolved (no visible pellets) before dilution.

  • pH Sensitivity: Aggregation is pH-dependent. Maintain pH 7.4 strictly.

  • Concentration: Toxicity is typically observed between 10–50 µM.[1] Below 10 µM, the Native peptide may not form pores efficiently; above 50 µM, precipitation may occur.

References

  • Varadarajan, S., et al. (2001). Different mechanisms of oxidative stress and neurotoxicity for Alzheimer's A beta(1-42) and A beta(25-35).[2] Journal of the American Chemical Society.[2] Link

  • Misiti, F., et al. (2005). Aβ(31-35) and Aβ(25-35) fragments of amyloid beta-protein induce cellular death through apoptotic signals: role of the redox state of methionine-35.[2] FEBS Letters. Link

  • Korshavn, K. J., et al. (2021). Met35 Oxidation Hinders Aβ25–35 Peptide Aggregation within the Dimyristoylphosphatidylcholine Bilayer.[3] ACS Chemical Neuroscience.[3] Link

  • Hou, L., et al. (2002). Methionine 35 oxidation reduces fibril assembly of the amyloid abeta-(1-42) peptide of Alzheimer's disease.[4][5] Journal of Biological Chemistry. Link

  • Pike, C. J., et al. (1995). Structure-activity analyses of beta-amyloid peptides: contributions of the beta 25-35 region to aggregation and neurotoxicity. Journal of Neurochemistry. Link

Technical Guide: Validation of (Met(O)35)-Aβ(25-35) as a Biomarker for Oxidative Stress

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: (Met(O)35)-Aβ(25-35)—the methionine sulfoxide form of the amyloid-beta fragment—serves as a robust downstream footprint of oxidative stress rather than a primary initiator of fibrillar toxicity.

While the native Aβ(25-35) fragment is widely utilized as a hyper-toxic, rapidly aggregating proxy for full-length Aβ(1-42), its oxidized counterpart, (Met(O)35)-Aβ(25-35), exhibits distinct physicochemical properties: increased solubility, inhibited fibrillization, and altered neurotoxicity profiles . Consequently, validating (Met(O)35)-Aβ(25-35) requires a paradigm shift: it should be quantified not as a direct agent of plaque formation, but as a stable post-translational modification (PTM) indicating cumulative oxidative exposure in the neurodegenerative microenvironment.

Scientific Rationale: The Sulfur Radical Mechanism

To validate this biomarker, one must understand the chemistry of Methionine-35 (Met35). It is the only residue in the Aβ lipophilic domain susceptible to oxidation.

The Mechanism of Action[1][2]
  • Native State: In native Aβ(25-35), the sulfur atom of Met35 acts as an electron donor.

  • Radical Formation: Under oxidative stress, Met35 undergoes one-electron oxidation to form a sulfuranyl radical cation (MetS[1]•+) .

  • Lipid Peroxidation: This radical extracts hydrogen atoms from the lipid bilayer (LH -> L•), initiating a chain reaction of lipid peroxidation (LPO).

  • Terminal Oxidation: The final stable product is Methionine Sulfoxide (Met(O)) .

Critical Insight for Researchers: The presence of (Met(O)35)-Aβ(25-35) confirms that the peptide has already participated in a redox cycle. It is the "smoke" proving the "gun" (oxidative stress) was fired.

DOT Diagram: The Met35 Oxidation Pathway

Met35_Pathway cluster_toxicity Neurotoxic Cascade Native Native Aβ(25-35) (Met35-S) Radical Sulfuranyl Radical (MetS•+) Native->Radical -1 e- ROS ROS Trigger (H2O2 / Metal Ions) ROS->Radical Lipids Membrane Lipids (LH) Radical->Lipids H-abstraction MetO Biomarker: (Met(O)35)-Aβ(25-35) (Sulfoxide) Radical->MetO Stabilization Perox Lipid Peroxidation (L• -> LOO•) Lipids->Perox Chain Reaction

Caption: The transition from Native Met35 to the stable Sulfoxide biomarker involves a transient, toxic radical intermediate that damages membrane lipids.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts (Met(O)35)-Aβ(25-35) against the native fragment and the physiological full-length peptide.

Feature(Met(O)35)-Aβ(25-35) (The Biomarker)Native Aβ(25-35) (The Toxic Proxy)Full-Length Aβ(1-42) (Physiological Std)
Primary Utility Indicator of past oxidative stress ; monitoring antioxidant efficacy.Inducing acute neurotoxicity ; modeling rapid aggregation.Physiological relevance; plaque analysis.[2]
Aggregation Kinetics Slow / Inhibited. The polar sulfoxide group disrupts

-sheet stacking.
Instantaneous. Aggregates immediately upon solubilization.Sigmoidal (Lag phase

Log phase).
Solubility High (due to polar S=O bond).Low (Hydrophobic core).Low (prone to precipitation).
Mass Shift +16 Da (vs native).Baseline.Baseline.
Toxicity Mechanism Soluble oligomer-mediated (controversial); often less toxic than native.Membrane insertion & direct radical generation.Pore formation, receptor binding, & inflammation.
Detection Specificity High (via Mass Spec neutral loss).Low (conformational antibodies are promiscuous).High (ELISA), but oxidation status often ignored.

Experimental Validation Protocols

To validate (Met(O)35)-Aβ(25-35) in your lab, you must demonstrate:

  • Chemical Identity: The +16 Da mass shift.[3]

  • Purity: Absence of unoxidized species.

  • Biological Impact: Altered toxicity profile compared to native.[1][4][5]

Protocol A: Controlled Oxidation & Synthesis

Goal: Generate a pure (Met(O)35) standard for calibration.

  • Solubilization: Dissolve native Aβ(25-35) (e.g., GSNKGAIIGLM) in deionized water to 1 mM.

  • Oxidation: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3% (v/v).
    
    • Note: Met35 is highly sensitive; 3%

      
       ensures complete conversion within 30–60 minutes.
      
  • Incubation: Incubate at 37°C for 1 hour.

  • Quenching: Lyophilize immediately to remove excess peroxide and water.

  • Verification: Re-suspend a small aliquot for Mass Spectrometry (see Protocol B).

Protocol B: Mass Spectrometry Validation (The Gold Standard)

Goal: Confirm the +16 Da shift and "Neutral Loss" characteristic of sulfoxides.

  • Instrument: MALDI-TOF or ESI-MS/MS.

  • Matrix (MALDI):

    
    -Cyano-4-hydroxycinnamic acid (CHCA).
    
  • Expected Results:

    • Native Aβ(25-35) m/z: ~1060.2 Da.

    • Oxidized (Met(O)35) m/z: ~1076.2 Da (+16 Da).

  • MS/MS Confirmation (Critical):

    • Fragment the precursor ion (1076.2 Da).

    • Look for a characteristic loss of 64 Da (methanesulfenic acid,

      
      ) from the side chain. This "neutral loss" is the fingerprint of Methionine Sulfoxide.
      
Protocol C: Differential Toxicity Assay (MTT)

Goal: Prove that the oxidized form behaves differently (validating its distinct biological identity).

  • Cell Line: PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma).

  • Treatment Groups:

    • Control (Vehicle).

    • Native Aβ(25-35) (20

      
      M) 
      
      
      
      Expect >40% cell death.
    • (Met(O)35)-Aβ(25-35) (20

      
      M) 
      
      
      
      Expect attenuated toxicity (approx. 10-20% death).
  • Duration: Incubate cells for 24 hours.

  • Readout: Add MTT reagent; measure absorbance at 570 nm.

    • Interpretation: If the oxidized peptide kills cells at the same rate as the native, your oxidation may be incomplete, or the concentration is too high (causing non-specific osmotic stress).

DOT Diagram: Validation Workflow

Validation_Workflow Sample Sample / Synthetic Peptide Oxidation H2O2 Treatment (3%, 1hr, 37°C) Sample->Oxidation Split Split Sample Oxidation->Split MS_Path Mass Spectrometry (MALDI/ESI) Split->MS_Path Bio_Path Cell Viability Assay (PC12 / SH-SY5Y) Split->Bio_Path Result_MS Check: +16 Da Shift Check: -64 Da Neutral Loss MS_Path->Result_MS Result_Bio Check: Attenuated Toxicity vs Native Peptide Bio_Path->Result_Bio Valid VALIDATED BIOMARKER Result_MS->Valid Result_Bio->Valid

Caption: Dual-stream validation ensures both chemical structure (MS) and biological function (Assay) match the Met(O) profile.

References

  • Varadarajan, S., et al. (2001).[6] "Different mechanisms of oxidative stress and neurotoxicity for Alzheimer's A beta(1-42) and A beta(25-35)." Journal of the American Chemical Society.[6] Link

  • Butterfield, D. A., & Boyd-Kimball, D. (2005). "The critical role of methionine 35 in Alzheimer's amyloid beta-peptide (1-42)-induced oxidative stress and neurotoxicity."[7][1][4][5][6][8] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

  • Misiti, F., et al. (2004). "Oxidation of methionine 35 reduces toxicity of the amyloid beta-peptide(25-35) in neuroblastoma cells (SH-SY5Y)." Neurochemistry International. Link

  • Ghesquière, B., et al. (2011). "Redox proteomics of protein-bound methionine oxidation." Molecular & Cellular Proteomics. Link

  • Clementi, M. E., et al. (2005). "Abeta(31-35) and Abeta(25-35) fragments of amyloid beta-protein induce cellular death through apoptotic signals: role of the redox state of methionine-35."[3] FEBS Letters. Link

Sources

head-to-head comparison of MetO-Aβ(25-35) and Aβ(1-42) aggregation kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical head-to-head analysis of Methionine-35 Oxidized Amyloid-β (MetO-Aβ(25-35)) versus the full-length Amyloid-β (Aβ(1-42)) .

For researchers in neurodegeneration, the distinction is critical: Aβ(1-42) is the gold standard for modeling Alzheimer’s Disease (AD) amyloidogenesis (plaque formation), exhibiting classic sigmoidal nucleation-dependent polymerization. In contrast, MetO-Aβ(25-35) serves as a negative control or a specific tool to decouple oxidative stress mechanisms from fibril-dependent toxicity. While the unoxidized wild-type Aβ(25-35) aggregates explosively fast, the oxidation of the Methionine-35 residue significantly hinders β-sheet stacking, resulting in altered kinetics and morphology.

Scientific Background & Mechanism[1][2][3][4][5][6]

The Role of Methionine-35 (Met35)

The aggregation of Aβ peptides is driven by hydrophobic interactions, particularly in the C-terminal region.

  • Aβ(1-42): Contains the full hydrophobic C-terminus (residues 29-42), driving rapid oligomerization and fibrillization.

  • MetO-Aβ(25-35): The fragment 25-35 represents the biologically active hydrophobic core. However, the oxidation of Met35 to methionine sulfoxide (Met-S=O) introduces a polar oxygen atom into this critical hydrophobic patch. This steric and electrostatic perturbation disrupts the "steric zipper" interface required for β-sheet alignment, effectively stalling or altering the aggregation pathway.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent aggregation pathways driven by the oxidation state of Met35.

G Start_42 Monomeric Aβ(1-42) Nuc_42 Nucleation (Lag Phase) Start_42->Nuc_42 Slow Start_2535 Monomeric Aβ(25-35) Oxidation H2O2 Treatment (Met35 → Met35-SO) Start_2535->Oxidation MetO_Monomer MetO-Aβ(25-35) (Polarized Hydrophobic Face) Oxidation->MetO_Monomer Amorphous Amorphous Aggregates / Small Oligomers MetO_Monomer->Amorphous Disordered Assembly Elong_42 Elongation (Growth Phase) Nuc_42->Elong_42 Rapid Fibril_42 Mature Amyloid Fibrils (High ThT Signal) Elong_42->Fibril_42 No_Fibril Inhibited Fibrillization (Low/No ThT Signal) Amorphous->No_Fibril Steric Hindrance

Figure 1: Divergent aggregation pathways. Aβ(1-42) follows a nucleation-dependent pathway to fibrils.[1] Met35 oxidation in Aβ(25-35) disrupts the hydrophobic drive, preventing mature fibril formation.

Head-to-Head Kinetic Analysis

The following data summarizes the behavior of these peptides under standard aggregation conditions (PBS, pH 7.4, 37°C), monitored via Thioflavin T (ThT) fluorescence.

Comparative Data Table
FeatureAβ(1-42) (Wild Type)MetO-Aβ(25-35) (Oxidized)
Kinetic Profile Sigmoidal: Distinct lag phase, exponential growth, plateau.Linear/Flat: Often shows no significant increase or a very slow, linear drift.
Lag Phase Present (typically 2–6 hours depending on concentration).Undefined: No nucleation event is typically observed via ThT.
ThT Fluorescence High: Strong binding to β-sheet rich fibrils.Negligible: Weak binding due to lack of extensive β-sheet structure.
Morphology (TEM) Long, unbranched, twisted fibrils (7–10 nm width).Amorphous aggregates, small globular oligomers, or short protofibrils.
Solubility Decreases rapidly as fibrils form.Remains relatively soluble or forms unstable suspensions compared to WT.
Primary Utility Modeling AD plaque formation and screening anti-aggregation drugs.Control for oxidative stress studies; studying non-fibrillar toxicity.
Interpretation of Results
  • If you see rapid aggregation with "MetO-Aβ(25-35)": Your peptide is likely not fully oxidized. Wild-type Aβ(25-35) aggregates almost instantly (often with zero lag phase). The presence of a lag phase or flat line confirms the protective effect of the sulfoxide group.

  • Toxicity: While MetO-Aβ(25-35) does not form fibrils, it may still exhibit toxicity through different mechanisms (e.g., specific receptor interactions), but it generally lacks the membrane-disrupting pore formation associated with the unoxidized oligomers.

Experimental Protocols

To ensure data integrity, you must remove pre-existing aggregates (seeds) and control the oxidation state rigorously.

Phase 1: Pre-treatment (Monomerization)

Critical for both peptides to establish a T=0 baseline.

  • Dissolution: Dissolve lyophilized peptide in 100% HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to a concentration of 1 mM.

    • Why: HFIP breaks down pre-existing β-sheets and hydrogen bonds, resetting the peptide to a monomeric α-helical or random coil state.

  • Incubation: Vortex and incubate at room temperature (RT) for 60 minutes.

  • Evaporation: Aliquot into experimental quantities. Evaporate HFIP in a fume hood (overnight) or using a SpeedVac.

  • Storage: Store the resulting peptide film at -80°C.

Phase 2: Oxidation of Aβ(25-35)

Skip this if purchasing pre-oxidized peptide. Perform this on WT Aβ(25-35) to generate MetO.

  • Reconstitution: Dissolve Aβ(25-35) film in PBS (pH 7.4).

  • Oxidation: Add H₂O₂ to a final concentration of 3% (v/v).

  • Incubation: Incubate at 37°C for 2 hours.

  • Purification (Optional but Recommended): Use a PD-10 desalting column or dialysis to remove excess H₂O₂ if it interferes with downstream cellular assays. For pure kinetic assays, the H₂O₂ can often remain if controls are used.

Phase 3: ThT Aggregation Assay

Standard workflow for kinetic monitoring.

  • Preparation:

    • Aβ(1-42): Dissolve film in dry DMSO (to 5 mM), then dilute to 100 μM in PBS.

    • MetO-Aβ(25-35): Use the oxidized solution prepared above (dilute to 100 μM).

  • Reaction Mix:

    • Peptide (Final conc: 10–25 μM).

    • Thioflavin T (Final conc: 10–20 μM).[2]

    • Buffer: PBS, pH 7.4.[3]

  • Measurement:

    • Instrument: Fluorescence Plate Reader.

    • Temperature: 37°C (Quiescent or Shaking—shaking accelerates Aβ1-42).

    • Excitation: 440 nm | Emission: 485 nm.

    • Duration: 24–48 hours, reading every 10–15 minutes.

Experimental Workflow Diagram

Workflow Lyophilized Lyophilized Peptide (Aβ1-42 or Aβ25-35) HFIP HFIP Treatment (1 mM, 1 hr) Lyophilized->HFIP Film Peptide Film (-80°C Storage) HFIP->Film Branch_42 Aβ(1-42) Path Film->Branch_42 Branch_MetO MetO-Aβ(25-35) Path Film->Branch_MetO Recon_DMSO Reconstitute DMSO Dilute in PBS Branch_42->Recon_DMSO Recon_Ox Reconstitute PBS + 3% H2O2 (2 hrs) Branch_MetO->Recon_Ox ThT_Plate ThT Assay Plate (Peptide + 20μM ThT) Recon_DMSO->ThT_Plate Recon_Ox->ThT_Plate Readout Fluorescence Readout (Ex 440 / Em 485) ThT_Plate->Readout

Figure 2: Step-by-step experimental workflow ensuring consistent monomer starting states and correct oxidation procedures.

Decision Matrix: Which Peptide to Use?

Research GoalRecommended PeptideRationale
Screening Anti-Aggregation Drugs Aβ(1-42) You need a peptide that aggregates reliably into fibrils to measure inhibition.
Studying Oxidative Stress MetO-Aβ(25-35) Allows isolation of oxidative effects independent of fibril-induced membrane damage.
Studying "Seed" Competence Aβ(1-42) Forms competent seeds for secondary nucleation. MetO-Aβ(25-35) is a poor seed.
Rapid Toxicity Assays Aβ(25-35) WT Note: Use Unoxidized. Aggregates instantly, causing rapid cell death (useful for high-throughput viability screens, but less physiologically relevant than 1-42).

References

  • Varadarajan, S., et al. (2001). "Different mechanisms of oxidative stress and neurotoxicity for Alzheimer's Aβ(1–42) and Aβ(25–35)."[4] Journal of the American Chemical Society. Link

  • Butterfield, D. A., & Boyd-Kimball, D. (2005). "The critical role of methionine 35 in Alzheimer's amyloid β-peptide (1–42)-induced oxidative stress and neurotoxicity."[4] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

  • Misiti, F., et al. (2004). "Methionine 35 oxidation reduces fibril assembly of the amyloid Aβ-(1–42) peptide of Alzheimer's disease."[5] Journal of Biological Chemistry. Link

  • Pike, C. J., et al. (1995). "Structure-activity analyses of β-amyloid peptides: contributions of the β25–35 region to aggregation and neurotoxicity."[6] Journal of Neurochemistry. Link

  • Hello Bio. "Amyloid Beta Aggregation Protocol for Aβ Peptides." Hello Bio Protocols. Link

Sources

Publish Comparison Guide: (Met(O)35)-Aβ(25-35) vs. Native Aβ(25-35) Membrane Pore Formation

[1]

Executive Summary: The Hydrophobic Switch

Does (Met(O)35)-Aβ(25-35) form membrane pores like native Aβ peptides? No. While native Aβ(25-35) is a potent pore-forming agent, the oxidation of Methionine-35 significantly alters this capability.[1]

The native Aβ(25-35) fragment relies on a specific hydrophobic C-terminal alignment to insert into lipid bilayers and assemble into calcium-permeable channels (β-barrels).[1] The oxidation of Methionine-35 to Methionine-Sulfoxide (Met(O)) introduces a polar sulfoxide group, which acts as a "hydrophobic switch."[1] This modification reduces the peptide's helical propensity within the membrane and promotes the expulsion of the peptide from the hydrophobic bilayer core, thereby hindering stable pore formation and reducing membrane disruption compared to the native isoform.[1]

Mechanistic Comparison: Structural Dynamics

To understand why the pore formation differs, we must analyze the atomic-level interactions within the lipid bilayer.

The Native Mechanism (Aβ(25-35))

The native peptide adopts a helix-turn-helix or β-sheet structure upon membrane binding.[1] The C-terminal Methionine-35 is critical for anchoring the peptide within the acyl chain region of the lipid bilayer. This stability allows monomers to oligomerize into annular structures (6- or 8-stranded β-barrels) that span the membrane, creating a hydrophilic channel for ion influx (Ca²⁺).[1]

The Oxidized Mechanism ((Met(O)35)-Aβ(25-35))

Oxidation adds an oxygen atom to the sulfur of Methionine, creating a sulfoxide dipole.[1]

  • Polarity Shift: The side chain becomes hydrophilic.[1]

  • Bilayer Expulsion: The energetic cost of burying the polar sulfoxide group in the hydrophobic lipid tail region is high.[1] Consequently, the peptide is pushed toward the water-lipid interface (headgroup region).[1]

  • Destabilization: The "head-to-tail" dimer interface, essential for pore assembly, is destabilized.[1] Aggregation kinetics slow down (approx.[1] 3-fold), and the peptide fails to span the membrane effectively.[1]

Visualizing the Pathway

The following diagram illustrates the divergent pathways of the native versus oxidized peptide.

PoreFormationStartAβ(25-35) MonomerOxidationMet35 Oxidation(+ Oxygen)Start->OxidationHydrophobicityHigh C-term HydrophobicityStart->HydrophobicityNativePolarityIncreased Polarity (Sulfoxide)Oxidation->PolarityNativePathNative PathwayOxPathOxidized PathwayInsertionDeep Bilayer Insertion(Acyl Chain Region)Hydrophobicity->InsertionExpulsionExpulsion to Interface(Headgroup Region)Polarity->ExpulsionAssemblyStable Oligomerization(Annular Structure)Insertion->AssemblyDisorderDisordered Aggregates(Reduced Helicity)Expulsion->DisorderPoreFunctional Ion Pore(Ca2+ Influx)Assembly->PoreNoPoreLimited Membrane Disruption(No Functional Pore)Disorder->NoPore

Caption: Divergent membrane interaction pathways. Native peptide inserts and forms pores; oxidized peptide is expelled due to polarity.[1]

Comparative Data Analysis

The following table synthesizes experimental data comparing the biophysical properties of both variants.

FeatureNative Aβ(25-35)(Met(O)35)-Aβ(25-35)Impact of Oxidation
Aggregation Rate Fast (Hours)Slow (3x slower than native)Inhibitory : Sulfoxide disrupts β-sheet stacking.[1]
Membrane Location Deep insertion (Hydrophobic core)Interfacial (Headgroup region)Expulsion : Prevents transmembrane spanning.[1]
Pore Formation High (Ca²⁺ permeable channels)Negligible / UnstableDisruption : Lack of stable channel architecture.[1]
Conductance Step-like, quantized (multilevel)Irregular / Leakage onlyLoss of Function : No defined channel gating.[1]
Toxicity Mechanism Ca²⁺ dysregulation + ROSROS (Residual)Shift : From membrane permeabilization to oxidative stress.[1]

Critical Insight: While (Met(O)35)-Aβ(25-35) is less effective at forming pores, it may still exhibit toxicity through other mechanisms (e.g., direct oxidative stress or interaction with surface receptors), but the ion channel mechanism is compromised.[1]

Validated Experimental Protocols

To verify these claims in your own laboratory, use the following self-validating protocols. These are designed to distinguish between true pore formation and non-specific membrane leakage.[1]

Protocol A: Planar Lipid Bilayer (PLB) Recording

The Gold Standard for identifying single-channel ion conductance.[1]

Objective: Determine if the peptide forms a conductive channel with defined open/closed states.[1][2]

  • Bilayer Formation:

    • Create a partition (aperture ~150 µm) between two chambers (cis/trans) filled with symmetrical electrolyte buffer (100 mM KCl, 10 mM HEPES, pH 7.4).

    • "Paint" a lipid solution (POPC:Cholesterol 2:1 in n-decane) across the aperture.[1]

    • Verify bilayer formation by capacitance (>100 pF) and resistance (>100 GΩ).[1]

  • Peptide Reconstitution:

    • Dissolve lyophilized peptide in HFIP (to monomerize), evaporate, and resuspend in DMSO.

    • Add Native Aβ(25-35) (Positive Control) or (Met(O)35)-Aβ(25-35) to the cis chamber (final conc. 1-10 µM).[1]

  • Voltage Clamping:

    • Apply a holding potential (e.g., +60 mV).[1]

    • Record current using a patch-clamp amplifier (sampling at 5-10 kHz).

  • Validation Criteria (Self-Check):

    • Native: Look for discrete, step-like current fluctuations (rectangular events) indicating channel opening/closing.[1]

    • Oxidized:[1][3][4][5][6] Expect a silent baseline or erratic "noise" (membrane instability) without defined steps.[1]

    • Control: Add Zn²⁺ (1-5 mM).[1] Zn²⁺ is a known blocker of amyloid pores.[1] If current stops, it confirms amyloid pore identity.[1]

Protocol B: Calcein Release Assay (Liposome Leakage)

High-throughput screening for membrane permeabilization.[1]

Objective: Quantify the macroscopic leakage caused by peptide populations.

  • Liposome Preparation:

    • Prepare Large Unilamellar Vesicles (LUVs) containing self-quenching concentrations of Calcein (50-70 mM).[1]

    • Remove external Calcein via size-exclusion chromatography (Sephadex G-50).[1][7]

  • Incubation:

    • Dilute LUVs in buffer.[1] Measure baseline fluorescence (

      
      ) (Excitation: 490 nm, Emission: 520 nm).[1]
      
    • Add peptide (Native vs. Oxidized) at varying Lipid:Peptide ratios (e.g., 50:1 to 10:1).

    • Incubate at 37°C for 1-24 hours.

  • Measurement:

    • Measure fluorescence (

      
      ).[1]
      
    • Add Triton X-100 (0.1%) to lyse all vesicles and obtain maximum fluorescence (

      
      ).[1]
      
  • Calculation:

    • 
      [1]
      
  • Interpretation:

    • Native Aβ(25-35) typically induces 40-80% leakage depending on concentration.[1]

    • (Met(O)35)-Aβ(25-35) typically induces significantly lower leakage (<20%), confirming reduced permeabilization.[1]

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing the pore-forming capability using the PLB method.

PLB_WorkflowPrepPeptide Prep(HFIP -> DMSO)AddAdd Peptide(Cis Chamber)Prep->AddSetupPLB Setup(POPC:Cholesterol)Setup->AddRecordRecord Current(+60 mV)Add->RecordDecisionSignal Type?Record->DecisionStepStep-like Events(Quantized)Decision->StepNativeNoiseErratic/No Signal(Baseline)Decision->NoiseOxidizedBlockAdd Zn2+(Blocker)Step->BlockConcl_OxConfirmed:No Pore/OxidizedNoise->Concl_OxConcl_NativeConfirmed:Native PoreBlock->Concl_NativeCurrent Stops

Caption: Workflow for Planar Lipid Bilayer validation. Step-like currents confirm native pores; noise confirms oxidized phenotype.[1]

References

  • Divergent Aggregation and Membrane Interaction

    • Title: Met35 Oxidation Hinders Aβ25-35 Peptide Aggregation within the Dimyristoylphosphatidylcholine Bilayer.[1][6]

    • Source: ACS Chemical Neuroscience (2021).[1][6]

    • URL:[Link]

  • Native Pore Structure

    • Title: Structure of amyloid β 25-35 in lipid environment and cholesterol-dependent membrane pore formation.[1][8][9][10]

    • Source: Scientific Reports (2019).[1][10]

    • URL:[Link][1]

  • Role of Met35 in Toxicity

    • Title: Methionine-35 of Aβ(1–42): Importance for Oxidative Stress in Alzheimer Disease.[1][11]

    • Source: Journal of Amino Acids (2011).[1]

    • URL:[Link]

  • Oxidation Effects on Fibrillization

    • Title: Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide.[1][3][4][6]

    • Source: Biophysical Chemistry (2015).[1]

    • URL:[Link]

Comparative Guide to Confirming the Role of Met-35 Oxidation Using Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxidation of methionine residues in proteins is a critical post-translational modification implicated in a range of physiological and pathological processes, most notably in neurodegenerative diseases such as Alzheimer's. The amyloid-beta (Aβ) peptide, a central player in Alzheimer's pathology, contains a single methionine residue at position 35 (Met-35) that is particularly susceptible to oxidation.[1][2] Understanding the precise role of Met-35 oxidation is paramount for elucidating disease mechanisms and developing targeted therapeutics. This guide provides a comprehensive framework for utilizing site-directed mutagenesis as a powerful tool to investigate the functional consequences of Met-35 oxidation in Aβ.

The Pivotal Role of Met-35 in Amyloid-β Pathophysiology

The thioether side chain of methionine is readily oxidized by reactive oxygen species (ROS) to form methionine sulfoxide, a modification that can alter a protein's structure, stability, and biological function.[1][3] In the context of Aβ, the oxidation state of Met-35 has been a subject of intense research and debate. Some studies suggest that Met-35 oxidation may be a protective mechanism, reducing Aβ aggregation and toxicity.[4][5] For instance, the fibrillization of Aβ with an oxidized Met-35 to sulfoxide was found to be three times slower than the regular peptide.[4][6][7] Conversely, other research points to a role for Met-35 in mediating oxidative stress and neurotoxicity.[1] This ambiguity underscores the need for precise experimental systems to dissect the specific contributions of Met-35 oxidation.

Site-directed mutagenesis offers a definitive approach to this problem by allowing for the substitution of Met-35 with other amino acids. This technique enables the creation of Aβ variants that either mimic the oxidized state or are resistant to oxidation, providing invaluable tools for comparative studies.

Experimental Strategy: A Comparative Approach Using Site-Directed Mutagenesis

The core of this investigative strategy is to compare the biochemical and cellular properties of wild-type Aβ with those of specifically designed mutants. The choice of amino acid substitution is critical and should be guided by the specific hypothesis being tested.

  • To Mimic the Oxidized State: Substituting methionine with glutamine (Met35Gln) can mimic some of the steric and polar characteristics of methionine sulfoxide.

  • To Prevent Oxidation: Replacing methionine with an isosteric but non-oxidizable residue like norleucine (Met35Nle) or leucine (Met35Leu) allows for the study of Aβ function in an environment of oxidative stress without the confounding factor of Met-35 oxidation.[8][9][10]

The following workflow provides a comprehensive overview of the experimental process, from mutagenesis to functional analysis.

experimental_workflow cluster_0 Plasmid Preparation & Mutagenesis cluster_1 Protein Expression & Purification cluster_2 Biochemical & Cellular Assays A Design Primers for Met-35 Substitution B Site-Directed Mutagenesis (PCR) A->B C DpnI Digestion of Parental Plasmid B->C D Transformation into E. coli C->D E Sequence Verification of Mutants D->E F Expression of WT and Mutant Aβ in E. coli E->F Verified Plasmids G Inclusion Body Isolation F->G H Solubilization and Refolding G->H I Purification by Chromatography (e.g., SEC) H->I J Characterization (SDS-PAGE, Mass Spec) I->J K Aggregation Kinetics (ThT Assay) J->K Purified Peptides L Structural Analysis (CD, AFM) J->L M Cellular Toxicity Assays (MTT, LDH) J->M N ROS Production Measurement J->N K->M L->K N->M

Figure 1. Experimental workflow for investigating the role of Met-35 oxidation.

Detailed Experimental Protocols

Part 1: Site-Directed Mutagenesis of the Aβ-Coding Sequence

This protocol outlines the generation of Met-35 mutants using a standard PCR-based site-directed mutagenesis method.[11][12][13]

1. Primer Design:

  • Design forward and reverse primers (~25-45 bases in length) that are complementary to the template plasmid DNA containing the Aβ sequence.
  • The desired mutation (e.g., substituting the ATG codon for Met with CTG for Leu) should be located at the center of the primers.
  • The melting temperature (Tm) of the primers should be between 55-80°C.

2. PCR Amplification:

  • Set up the PCR reaction as follows: | Component | Volume (50 µL reaction) | Final Concentration | | :--- | :--- | :--- | | 5x Phusion HF Buffer | 10 µL | 1x | | 10 mM dNTPs | 1 µL | 200 µM | | Forward Primer (10 µM) | 2.5 µL | 0.5 µM | | Reverse Primer (10 µM) | 2.5 µL | 0.5 µM | | Template DNA (10 ng/µL) | 1 µL | 10 ng | | Phusion DNA Polymerase | 0.5 µL | 1 U | | Nuclease-free water | to 50 µL | |
  • Perform PCR using the following cycling conditions: | Step | Temperature | Time | Cycles | | :--- | :--- | :--- | :--- | | Initial Denaturation | 98°C | 30 s | 1 | | Denaturation | 98°C | 10 s | 18-25 | | Annealing | 55-68°C | 20-30 s | | | Extension | 72°C | 30 s/kb | | | Final Extension | 72°C | 5-10 min | 1 |

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme to the PCR product.
  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

4. Transformation:

  • Transform competent E. coli cells (e.g., DH5α) with 5-10 µL of the DpnI-treated plasmid.
  • Plate on LB agar plates containing the appropriate antibiotic for selection.
  • Incubate overnight at 37°C.

5. Verification:

  • Pick individual colonies and grow overnight cultures.
  • Isolate plasmid DNA and send for Sanger sequencing to confirm the desired mutation.
Part 2: Expression and Purification of Aβ Peptides

This protocol is adapted for the expression of Aβ peptides, which are prone to aggregation, in E. coli.

1. Expression:

  • Transform an expression strain of E. coli (e.g., BL21(DE3)) with the verified plasmids.
  • Grow a 1 L culture to an OD600 of 0.6-0.8 at 37°C.
  • Induce protein expression with 1 mM IPTG and continue to grow for 4-5 hours.

2. Inclusion Body Isolation:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in lysis buffer and sonicate on ice.
  • Centrifuge to pellet the inclusion bodies.

3. Solubilization and Purification:

  • Solubilize the inclusion bodies in a denaturing buffer (e.g., 8 M urea or 6 M guanidine HCl).
  • Purify the Aβ peptide using size-exclusion chromatography (SEC) under denaturing conditions.
  • Lyophilize the purified peptide fractions.
Part 3: Comparative Analysis of Aβ Variants

The purified wild-type and mutant Aβ peptides are now ready for comparative functional assays.

1. Aggregation Kinetics using Thioflavin T (ThT) Assay:

  • This assay monitors the formation of amyloid fibrils, which bind to ThT and produce a fluorescent signal.[14]
  • Prepare monomeric Aβ solutions by dissolving the lyophilized peptide in a suitable solvent like HFIP, followed by removal of the solvent and resuspension in buffer.[14]
  • Incubate the Aβ variants in the presence of ThT and monitor fluorescence over time.
  • Compare the lag time and rate of aggregation between the wild-type and mutant peptides.

Table 1: Hypothetical ThT Aggregation Assay Data

Aβ VariantLag Time (hours)Maximum Fluorescence (a.u.)
Wild-Type Aβ4.5 ± 0.58500 ± 300
Met35(ox) Aβ12.2 ± 1.17900 ± 450
Met35Leu Aβ4.8 ± 0.68300 ± 350
Met35Gln Aβ9.5 ± 0.98100 ± 400

2. Structural Analysis:

  • Circular Dichroism (CD) Spectroscopy: Use CD to assess the secondary structure of the Aβ variants and monitor the transition from random coil to β-sheet during aggregation.
  • Atomic Force Microscopy (AFM): Visualize the morphology of the resulting amyloid fibrils to identify any differences in structure between the variants.

3. Cellular Toxicity Assays:

  • Treat neuronal cell cultures (e.g., SH-SY5Y or primary neurons) with oligomeric preparations of the Aβ variants.
  • Assess cell viability using assays such as MTT (measures metabolic activity) or LDH (measures membrane integrity).
  • Compare the dose-dependent toxicity of the different Aβ peptides.

4. Measurement of Intracellular ROS:

  • Incubate cells with the Aβ variants and then with a fluorescent ROS indicator dye (e.g., DCFDA).
  • Measure the fluorescence intensity to quantify the levels of intracellular ROS production induced by each peptide.
Interpreting the Results: Building a Cohesive Picture

By systematically comparing the properties of wild-type Aβ with the Met-35 mutants, a clear picture of the role of methionine oxidation can be constructed. For example, if the Met35Leu mutant (oxidation-resistant) exhibits similar aggregation and toxicity profiles to the wild-type peptide under non-oxidative conditions, but is protective in the presence of an oxidizing agent, it would strongly suggest that Met-35 oxidation is a key mediator of Aβ-induced oxidative stress and toxicity. Conversely, if the Met35Gln mutant (oxidation-mimic) shows reduced aggregation and toxicity, this would support a protective role for Met-35 oxidation.

The enzymatic reduction of methionine sulfoxide back to methionine is carried out by methionine sulfoxide reductases (Msrs).[15][16][17][18] The activity of these enzymes can be impaired in the aging brain, potentially leading to an accumulation of oxidized proteins.[15] Therefore, understanding the impact of Met-35 oxidation on Aβ pathology is crucial for developing therapeutic strategies that could, for example, aim to enhance Msr activity.

signaling_pathway ROS Reactive Oxygen Species (ROS) Met35 Aβ (Met-35) ROS->Met35 Oxidation Aggregation Aggregation & Fibril Formation Met35->Aggregation Met35ox Aβ (Met-35-SO) Met35ox->Met35 Reduction Met35ox->Aggregation Inhibited/Altered Toxicity Neurotoxicity Met35ox->Toxicity Reduced/Altered Aggregation->Toxicity Msr Methionine Sulfoxide Reductase (Msr) Msr->Met35ox Catalyzes Reduction

Figure 2. The cycle of Met-35 oxidation and its impact on Aβ pathology.

Conclusion

Site-directed mutagenesis is an indispensable tool for elucidating the functional role of specific amino acid residues in proteins. By applying this technique to the study of Met-35 in amyloid-beta, researchers can gain critical insights into the mechanisms of Alzheimer's disease. The comparative framework presented in this guide, combining molecular biology, biochemistry, and cell biology, provides a robust strategy for dissecting the complex and multifaceted role of Met-35 oxidation in Aβ pathophysiology. This knowledge is essential for the development of novel therapeutic interventions targeting the oxidative stress pathways in neurodegenerative disorders.

References

  • Bitan, G., et al. (2015). Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide. Biochemical and Biophysical Research Communications, 465(4), 827-833. [Link]

  • Palmquist, G., et al. (2015). Oxidation of Methionine-35 in Alzheimer's amyloid-beta peptide and the aggregation of the oxidized peptide. FEBS Open Bio, 5, 533-540. [Link]

  • Butterfield, D. A., & Boyd-Kimball, D. (2018). Methionine-35 of Aβ(1–42): Importance for Oxidative Stress in Alzheimer Disease. Antioxidants, 7(8), 103. [Link]

  • Tiiman, A., et al. (2015). Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide. Biochemistry and Biophysics Reports, 3, 94-99. [Link]

  • Hou, L., et al. (2002). Methionine 35 oxidation reduces fibril assembly of the amyloid abeta-(1-42) peptide of Alzheimer's disease. Journal of Biological Chemistry, 277(43), 40173-40176. [Link]

  • Klein, J. C., et al. (2011). Structural and Functional Impact of Site-Directed Methionine Oxidation in Myosin. Biochemistry, 50(47), 10336-10345. [Link]

  • Vogt, W. (2008). Site-Specific Methionine Oxidation Initiates Calmodulin Degradation by the 20S Proteasome. Biochemistry, 47(14), 4364-4375. [Link]

  • Singh, P., et al. (2022). Oxidative Stress: Glutathione and Its Potential to Protect Methionine-35 of Aβ Peptide from Oxidation. ACS Omega, 7(31), 27046-27055. [Link]

  • Misiti, F., et al. (2004). Methionine 35 oxidation reduces toxic and pro-apoptotic effects of the amyloid beta-protein fragment (31-35) on isolated brain mitochondria. Neuroscience, 126(3), 541-548. [Link]

  • Klein, J. C., et al. (2011). Structural and Functional Impact of Site-Directed Methionine Oxidation in Myosin. Biochemistry, 50(47), 10336-10345. [Link]

  • Larian, N., & Lando, D. (2018). The Functions of the Mammalian Methionine Sulfoxide Reductase System and Related Diseases. International Journal of Molecular Sciences, 19(9), 2769. [Link]

  • Miranda-CasoLuengo, R., et al. (2017). Methionine Sulfoxide Reductase A (MsrA) and Its Function in Ubiquitin-Like Protein Modification in Archaea. mBio, 8(5), e01323-17. [Link]

  • Moskovitz, J., et al. (1997). The yeast peptide-methionine sulfoxide reductase functions as an antioxidant in vivo. Proceedings of the National Academy of Sciences, 94(18), 9585-9589. [Link]

  • Lu, H. S., et al. (1999). Chemical modification and site-directed mutagenesis of methionine residues in recombinant human granulocyte colony-stimulating factor: effect on stability and biological activity. Journal of Molecular Biology, 290(5), 1151-1163. [Link]

  • Kantorow, M., & Ayyanar, K. (2011). Methionine sulfoxide reductase A: Structure, function and role in ocular pathology. Experimental Eye Research, 93(5), 643-651. [Link]

  • Kaya, A., et al. (2017). Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. Methods in Enzymology, 585, 115-131. [Link]

  • Kim, Y. H., & Fersht, A. R. (2002). Comparing the effect on protein stability of methionine oxidation versus mutagenesis. Protein Engineering, 15(5), 345-350. [Link]

  • Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. [Link]

  • Ly, H., et al. (2018). Experimental and Computational Protocols for Studies of Cross-Seeding Amyloid Assemblies. Methods in Molecular Biology, 1777, 429-447. [Link]

  • Ly, H., et al. (2018). Experimental and Computational Protocols for Studies of Cross-Seeding Amyloid Assemblies. Methods in Molecular Biology, 1777, 429-447. [Link]

  • Misiti, F., et al. (2010). Oxidation of methionine 35 reduces toxicity of the amyloid beta-peptide(1-42) in neuroblastoma cells (IMR-32) via enzyme methionine sulfoxide reductase A expression and function. Neurochemistry International, 56(4), 597-602. [Link]

  • BioInnovatise. (n.d.). Site Directed Mutagenesis Protocol. [Link]

  • Yi, L., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry, 85(23), 11376-11382. [Link]

Sources

Comparative Guide: Inflammatory Response to (Met(O)35)-Aβ(25-35) vs. Native Aβ Fragments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the inflammatory and neurotoxic profiles of the methionine-oxidized amyloid-beta fragment (Met(O)35)-Aβ(25-35) versus its native counterpart Aβ(25-35) and full-length Aβ peptides (1-40/1-42).

Key Distinction: The redox state of Methionine-35 (Met35) is a molecular switch. Native Aβ(25-35) is a potent driver of oxidative stress and inflammation due to the radical-propagating capacity of the thioether sulfur in Met35. In contrast, (Met(O)35)-Aβ(25-35) —where the sulfur is oxidized to a sulfoxide—typically exhibits attenuated neurotoxicity and reduced inflammatory signaling , primarily because it cannot participate in the sulfuranyl radical generation cycles that drive lipid peroxidation and NF-κB activation.

Mechanistic Comparison: The Role of Met35

The differential inflammatory response hinges on two physicochemical factors: Radical Chemistry and Aggregation Kinetics .

FeatureNative Aβ(25-35)(Met(O)35)-Aβ(25-35)Mechanism of Difference
Chemical State Reduced Thioether (-S-)Oxidized Sulfoxide (-S=O)The sulfoxide oxygen prevents the formation of the sulfuranyl radical cation (MetS•+).
ROS Generation High Low / Negligible Native Met35 facilitates copper reduction (Cu²⁺ → Cu⁺) and H₂O₂ production; Met(O) blocks this redox cycle.
Aggregation Rapid FibrillizationSlow / AmorphousOxidation increases polarity, disrupting the hydrophobic C-terminal interactions required for β-sheet stacking.
Membrane Insertion High PenetrationReduced PenetrationThe polar sulfoxide group hinders insertion into the lipid bilayer, reducing membrane disruption.
Inflammatory Potency High (IL-1β, TNF-α spikes)Attenuated Lack of ROS generation fails to trigger the ROS-dependent NF-κB signaling cascade.
The "Radical Gun" Analogy

Think of Met35 as a "radical gun."

  • Native Aβ(25-35): The gun is loaded. It generates sulfuranyl radicals that abstract hydrogen atoms from membrane lipids, causing lipid peroxidation and downstream inflammation.

  • Oxidized (Met(O)35)-Aβ(25-35): The gun is jammed. The sulfur is already oxidized, preventing the electron transfer necessary to generate reactive species.

Inflammatory Signaling Pathways

The following Graphviz diagram illustrates the divergence in signaling between the native and oxidized fragments.

InflammatoryPathway Abeta_Native Native Aβ(25-35) Membrane Lipid Bilayer Insertion Abeta_Native->Membrane High Affinity Met35_Redox Met35 Radical Cycle (MetS•+ Generation) Abeta_Native->Met35_Redox Initiates Abeta_Ox (Met(O)35)-Aβ(25-35) Abeta_Ox->Membrane Low Affinity (Polar) Abeta_Ox->Met35_Redox Blocked Attenuated Attenuated Response (Reduced Toxicity) Abeta_Ox->Attenuated Dominant Outcome TLR4 TLR4/RAGE Activation Membrane->TLR4 Aggregates Bind ROS ROS Surge (H2O2, OH•, Lipid Peroxides) Met35_Redox->ROS Promotes MAPK MAPK/p38 Phosphorylation ROS->MAPK NFkB NF-κB Translocation (p65/p50) ROS->NFkB Activates TLR4->NFkB Cytokines Pro-inflammatory Release (IL-1β, TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: Differential signaling activation. Native Aβ(25-35) drives ROS-dependent NF-κB activation, while Met(O) modification blocks the radical generation step, attenuating the inflammatory cascade.

Quantitative Comparison Data

The following data summarizes typical fold-changes observed in microglial (BV-2) and neuronal (SH-SY5Y) models when treated with 20-50 µM of peptide for 24 hours.

MarkerNative Aβ(25-35) Response(Met(O)35)-Aβ(25-35) ResponseInterpretation
Cell Viability (MTT) ↓ 40-60% decrease↓ 5-15% decreaseOxidized fragment is significantly less cytotoxic.
ROS Production ↑ 3.5-fold increase↑ 1.1-fold increaseOxidation abolishes the peptide's ability to generate oxidative stress.
TNF-α Release ↑ 400-500 pg/mL↑ <50 pg/mLMinimal cytokine induction by the oxidized form.
IL-1β Release ↑ 300-400 pg/mL↑ <40 pg/mLInflammasome activation is dependent on the native aggregation state.
NF-κB (p65) Nuclear ↑ Strong Translocation↔ Basal LevelsOxidized peptide fails to trigger the transcription factor.

Experimental Protocols

To ensure reproducibility, the preparation of the peptide is critical.[1] The "aging" step allows the native peptide to aggregate into its toxic form.

Peptide Preparation & Aggregation

Objective: Prepare consistent oligomeric/fibrillar stocks.

  • Solubilization (Disaggregation):

    • Dissolve lyophilized Aβ(25-35) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to 1 mM.

    • Incubate at Room Temperature (RT) for 60 mins to break pre-existing aggregates.

    • Aliquot and evaporate HFIP in a fume hood (or SpeedVac) to obtain a peptide film. Store at -80°C.

  • Reconstitution & Aging:

    • Dissolve the film in dry DMSO to 5 mM (stock).

    • Dilute to 1 mM in sterile PBS or water .

    • Crucial Step: Incubate at 37°C for 24–72 hours to induce aggregation (aging).

    • Note for (Met(O)35): If using pre-oxidized commercial peptide, follow the same steps. If oxidizing in-house, incubate native peptide with 1% H₂O₂ for 30 mins, then quench with catalase or extensive dialysis before use.

Inflammatory Assay Workflow (Microglia/Astrocytes)

Objective: Measure cytokine release and cell viability.

  • Cell Seeding: Plate BV-2 microglia or primary astrocytes at

    
     cells/well in 24-well plates.
    
  • Treatment:

    • Replace media with serum-free media (to avoid albumin binding Aβ).

    • Add Native Aβ(25-35) (25 µM) to Group A.

    • Add (Met(O)35)-Aβ(25-35) (25 µM) to Group B.

    • Add Vehicle (DMSO/PBS) to Control Group.

  • Incubation: 24 hours at 37°C.

  • Analysis:

    • Supernatant: Collect for ELISA (TNF-α, IL-1β, IL-6).

    • Cells: Perform MTT assay (viability) or lyse for Western Blot (p-NF-κB, IκBα).

Workflow Diagram

Workflow HFIP 1. HFIP Treatment (Monomerization) Film Peptide Film (-80°C Storage) HFIP->Film Aging 2. Aging (37°C, 24-72h) Film->Aging Reconstitute in PBS Treat 3. Cell Treatment (25 µM, 24h) Aging->Treat Add to Cells Assay1 ELISA (Supernatant) Treat->Assay1 Assay2 MTT / WB (Cell Lysate) Treat->Assay2

Caption: Standardized workflow for Aβ peptide preparation and inflammatory profiling.

References

  • Butterfield, D. A., & Kanski, J. (2002). Methionine residue 35 is critical for the oxidative stress and neurotoxic properties of Alzheimer's amyloid beta-peptide 1-42. Peptides, 23(7), 1299–1309. Link

  • Varadarajan, S., et al. (2001). Different mechanisms of oxidative stress and neurotoxicity for Alzheimer's A beta(1-42) and A beta(25-35). Journal of the American Chemical Society, 123(24), 5625–5631. Link

  • Misiti, F., et al. (2005). Aβ(31–35) and Aβ(25–35) fragments of amyloid beta-protein induce cellular death through apoptotic signals: Role of the redox state of methionine-35. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1741(3), 305-311. Link

  • Clementi, M. E., et al. (2005). Methionine 35 oxidation reduces fibril assembly of the amyloid Aβ-(1–42) peptide of Alzheimer's disease. Journal of Biological Chemistry. Link

  • Millucci, L., et al. (2010). Amyloid beta-peptide 25-35 induces apoptosis in human neuroblastoma cells via the production of reactive oxygen species. Journal of Neurochemistry. Link

Sources

Cross-Reactivity of Amyloid Beta Antibodies with (Met(O)35)-Aβ(25-35): A Technical Assessment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fragment Aβ(25-35) represents the biologically active, toxic core of the full-length Amyloid Beta peptide.[1] However, its utility in research is frequently compromised by the oxidation state of Methionine-35 (Met35). (Met(O)35)-Aβ(25-35) —the sulfoxide form—exhibits distinct aggregation kinetics, solubility profiles, and toxicity mechanisms compared to its reduced counterpart.

Crucial Insight: Most commercial antibodies are raised against the reduced, synthetic peptide. Because Met35 is located at the extreme C-terminus of this fragment, it often constitutes a critical part of the epitope. Oxidation of Met35 introduces a polar oxygen atom and alters the local conformation, which can significantly attenuate or abolish antibody binding.

This guide provides a mechanistic comparison of antibody performance and a self-validating protocol to determine the specificity of your reagents against the oxidized form.

Mechanistic Foundation: The Oxidation Switch

To understand antibody failure, one must understand the structural shift. Methionine is unique among amino acids in its susceptibility to reversible oxidation.

  • Reduced Aβ(25-35): Highly hydrophobic C-terminus. Promotes rapid β-sheet formation and fibrillization.

  • Oxidized (Met(O)35)-Aβ(25-35): The sulfur atom acquires an oxygen, converting the hydrophobic thioether to a polar sulfoxide. This disrupts the amphiphilic gradient required for membrane insertion and fibril assembly, often stabilizing monomers or small oligomers over large fibrils.

Visualization: The Oxidation Pathway & Epitope Masking

OxidationPathway Reduced Reduced Aβ(25-35) (Hydrophobic C-term) Oxidized (Met(O)35)-Aβ(25-35) (Polar Sulfoxide C-term) Reduced->Oxidized Met35 -> Met(O)35 Binding Strong Binding (Kd < 10 nM) Reduced->Binding Oxidant H2O2 / ROS (Spontaneous or Induced) Oxidant->Reduced NoBinding Steric Hindrance / Reduced Affinity Oxidized->NoBinding Antibody Anti-Aβ(25-35) IgG (Raised against Reduced) Antibody->Reduced Epitope Intact Antibody->Oxidized Epitope Modified

Figure 1: Mechanism of epitope masking. The addition of an oxygen atom to Met35 (yellow node) alters the polarity and steric profile of the C-terminus, preventing standard antibodies (blue node) from binding effectively.

Product Comparison & Antibody Selection

Standard "Pan-Aβ" antibodies often fail to detect Aβ(25-35) entirely because the fragment lacks the N-terminal epitopes. Below is a comparison of common clones and their reactivity with the (Met(O)35) species.

Table 1: Comparative Antibody Performance
Antibody Clone / TypeTarget EpitopeReactivity to Reduced Aβ(25-35)Predicted Reactivity to (Met(O)35)-Aβ(25-35)Technical Notes
6E10 Aβ(1-16)None None Negative Control. The epitope is physically absent in the 25-35 fragment. Use to validate assay background.
4G8 Aβ(17-24)None None Negative Control. Epitope is adjacent but absent from the 25-35 sequence.
Polyclonal Anti-Aβ(25-35) (e.g., Sigma A3356)Aβ(25-35)High Variable / Low These are typically raised against the reduced peptide. The C-terminal Met35 is a dominant immunogenic determinant. Oxidation likely reduces affinity by >50%.
scFv (Single Chain) ConformationalHigh Moderate Some recombinant scFvs are selected for aggregation-state specificity rather than sequence. These may retain binding if the oxidized form aggregates similarly (rare).
The "Specificity Trap"

There are currently no commercial antibodies marketed as exclusively specific for (Met(O)35)-Aβ(25-35) that do not cross-react with the reduced form. Researchers claiming detection of the oxidized form are likely detecting the fraction of the peptide that remains reduced, or using non-specific staining.

Experimental Protocol: Self-Validating Specificity Assay

Since commercial datasheets rarely quantify oxidation cross-reactivity, you must validate your antibody lot. This protocol generates a "Defined Oxidation Standard" to measure your antibody's sensitivity.

Phase 1: Preparation of Defined Standards

Reagents:

  • Synthetic Aβ(25-35) (Lyophilized, stored at -80°C).

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).

  • 30% Hydrogen Peroxide (H2O2).

  • PBS (pH 7.4).

Workflow:

  • Disaggregation: Dissolve Aβ(25-35) in HFIP (1 mM) and incubate for 1 hour to remove pre-existing aggregates. Evaporate HFIP to form a peptide film.

  • Standard A (Reduced): Resuspend film in DMSO, then dilute in PBS. Use immediately.

  • Standard B (Oxidized): Resuspend film in PBS containing 3% H2O2 . Incubate at 37°C for 2 hours. (This ensures >95% conversion to Met-Sulfoxide).

  • Quenching: Add Methionine (molar excess) or Catalase to Standard B to consume remaining H2O2 before antibody addition.

Phase 2: Validation ELISA Workflow

ValidationProtocol Prep Prepare Standards A: Reduced | B: Oxidized (H2O2) Coat Coat ELISA Plate (Direct Coating) Prep->Coat Block Block (1% BSA) Avoid Milk (contains Met) Coat->Block Primary Add Primary Antibody (Your Anti-Aβ25-35) Block->Primary Detect HRP-Secondary & TMB Primary->Detect Analysis Calculate Ratio: OD(Oxidized) / OD(Reduced) Detect->Analysis

Figure 2: Validation workflow. A ratio < 0.5 indicates the antibody is highly sensitive to oxidation (i.e., it fails to detect the oxidized form).

Interpretation of Results
  • Ratio ≈ 1.0: The antibody recognizes the N-terminus (25-30) and is insensitive to Met35 oxidation. Safe for total Aβ(25-35) detection.

  • Ratio < 0.5: The antibody requires the reduced Met35 for binding. Use only for fresh, reduced samples.

  • Ratio < 0.1: The antibody is specific to the reduced C-terminus.

References

  • Butterfield, D. A., & Kanski, J. (2002). Methionine residue 35 is critical for the oxidative stress and neurotoxic properties of Alzheimer's amyloid beta-peptide 1-42. Peptides, 23(7), 1299–1309.

  • Misiti, F., et al. (2010). Oxidation of methionine 35 reduces toxicity of the amyloid beta-peptide(1-42) in neuroblastoma cells (IMR-32) via enzyme methionine sulfoxide reductase A expression and function. Neurochemistry International, 56(4), 597-602.[2]

  • Lockhart, C., et al. (2019). Methionine Oxidation Changes the Mechanism of Aβ Peptide Binding to the DMPC Bilayer.[3] The Journal of Physical Chemistry B, 123(45), 9560–9572.

  • Hou, L., et al. (2002). Methionine 35 oxidation reduces fibril assembly of the amyloid abeta-(1-42) peptide of Alzheimer's disease.[4] Journal of Biological Chemistry, 277(43), 40173-40176.[4]

  • Clementi, M. E., et al. (2005). Abeta(31-35) and Abeta(25-35) fragments of amyloid beta-protein induce cellular death through apoptotic signals: Role of the redox state of methionine-35. FEBS Letters, 579(13), 2913-2918.

Sources

Comparative Guide: Seeding Potential of (Met(O)35)-Aβ(25-35) vs. Non-Oxidized Aβ

[1]

Executive Summary

Objective: To rigorously compare the aggregation kinetics, seeding potential, and toxicity profiles of the oxidized amyloid-beta fragment (Met(O)35)-Aβ(25-35) against its non-oxidized wild-type counterpart Aβ(25-35) .[1]

Core Insight: While Aβ(25-35) is renowned for its ultra-rapid aggregation and high neurotoxicity, the oxidation of Methionine-35 to methionine sulfoxide (Met(O)35) acts as a "molecular brake."[1] This modification introduces polarity into the critical C-terminal hydrophobic region, significantly hindering fibrillization , reducing seeding efficiency , and attenuating amyloid-driven cytotoxicity .[1] Consequently, non-oxidized Aβ(25-35) remains the superior agent for generating seeding-competent fibrils in experimental models.[1]

Scientific Background: The Role of Met35

The Aβ(25-35) fragment (Sequence: Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met) represents the biologically active, neurotoxic core of the full-length amyloid-beta peptide.[2][3][4][5] Its aggregation is driven by a hydrophobic C-terminal face, anchored by Methionine-35 (Met35).[1]

  • Wild-Type Aβ(25-35): The hydrophobic thioether side chain of Met35 facilitates intermolecular hydrophobic stacking, a prerequisite for β-sheet formation and fibril elongation. This peptide aggregates almost instantaneously in aqueous solution.[1]

  • Oxidized (Met(O)35)-Aβ(25-35): Under oxidative stress or chemical treatment (e.g., H₂O₂), the sulfur atom of Met35 is oxidized to a sulfoxide .[1] This conversion changes the side chain from hydrophobic to polar (hydrophilic), disrupting the "zipper" mechanism required for stable fibril assembly.[1]

Mechanistic Pathway Comparison

GMonomerWTMonomer Aβ(25-35)(Hydrophobic Met35)NucleationWTRapid Nucleation(Hydrophobic Stacking)MonomerWT->NucleationWTFast self-assemblyMonomerOxMonomer (Met(O)35)-Aβ(Polar Sulfoxide)NucleationOxHindered Nucleation(Repulsion/Steric Clash)MonomerOx->NucleationOxOxidation disruptsC-term interfaceFibrilsWTMature Amyloid Fibrils(High Seeding Potential)NucleationWT->FibrilsWTElongationAmorphousOxAmorphous Aggregates(Low Seeding Potential)NucleationOx->AmorphousOxOff-pathwayaggregationFibrilsWT->MonomerWTSeeding Feedback(Strong)AmorphousOx->MonomerOxSeeding Feedback(Weak/Null)

Figure 1: Mechanistic divergence in aggregation pathways between Wild-Type and Oxidized Aβ(25-35).

Comparative Analysis

Aggregation Kinetics & Morphology
FeatureNon-Oxidized Aβ(25-35)Oxidized (Met(O)35)-Aβ(25-35)
Lag Phase Negligible (Immediate aggregation).[1]Extended or Indefinite.
Elongation Rate Extremely Fast (

high).[1]
Significantly Slower (approx.[1] 3-fold reduction).
Morphology Long, unbranched, twisted fibrils.[1]Short, amorphous aggregates or small oligomers.[1]
Beta-Sheet Content High (Strong ThT signal).Reduced (Weaker ThT signal).
Stability Highly stable fibrils.[1]Unstable, prone to fragmentation.[1]
Seeding Potential

Seeding potential refers to the ability of pre-formed aggregates to template the misfolding of monomeric peptide.[1]

  • Non-Oxidized: Acts as a potent seed .[1] The stable β-sheet structure at the C-terminus provides a pristine template for monomers to dock and extend the fibril.

  • Oxidized: Acts as a poor seed .[1] The sulfoxide group creates steric bulk and polarity at the docking interface.[1] Even if aggregates form, they lack the structural fidelity to efficiently template monomeric Aβ, often failing to reduce the lag time of fresh monomer solutions significantly.[1]

Toxicity Profile
  • Non-Oxidized: High toxicity.[1] The rapid formation of protofibrils and fibrils physically disrupts cell membranes (forming pores) and induces oxidative stress via Met35-mediated radical generation (redox cycling).[1]

  • Oxidized: Attenuated toxicity.[1][6]

    • Structural: Inability to form membrane-piercing fibrils reduces physical damage.[1]

    • Chemical: Met35 is already oxidized (2-electron process to sulfoxide), preventing it from participating in the 1-electron redox cycles that generate reactive oxygen species (ROS).[1]

Experimental Protocols

Protocol A: Preparation of (Met(O)35)-Aβ(25-35)

This protocol ensures complete oxidation of the Methionine residue prior to seeding assays.[1]

  • Solubilization: Dissolve lyophilized Aβ(25-35) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to 1 mM. Incubate for 1 hour to monomerize. Evaporate HFIP under a nitrogen stream to obtain a peptide film.[1]

  • Oxidation: Resuspend the film in PBS (pH 7.4) containing 10–100 mM H₂O₂ .[1]

  • Incubation: Incubate at 37°C for 2–4 hours .

    • Validation: Verify oxidation via Mass Spectrometry (Matrix-Assisted Laser Desorption/Ionization - MALDI). Look for a mass shift of +16 Da (addition of one oxygen).[1]

  • Purification (Optional but Recommended): Remove excess H₂O₂ using a desalting column (e.g., PD-10) or lyophilization, as residual H₂O₂ can interfere with cell assays or fluorescence.[1]

Protocol B: Comparative Seeding Assay (ThT Fluorescence)

This assay quantifies the ability of seeds to accelerate monomer aggregation.[1]

Materials:

  • Monomer Solution: Freshly prepared Aβ(25-35) in PBS (20 µM).

  • Seeds (Wild-Type): Pre-aggregated Aβ(25-35) sonicated for 30s (5% w/w).

  • Seeds (Oxidized): Pre-aggregated (Met(O)35)-Aβ(25-35) sonicated for 30s (5% w/w).

  • Thioflavin T (ThT): 10 µM final concentration.[1]

Workflow:

  • Plate Setup: In a black 96-well plate, prepare the following conditions (triplicates):

    • Control: Monomer (20 µM) + Buffer (No Seed)[1]

    • WT Seed: Monomer (20 µM) + WT Seed (1 µM equivalent)[1]

    • Ox Seed: Monomer (20 µM) + Ox Seed (1 µM equivalent)[1]

  • Measurement: Monitor fluorescence (Ex: 440 nm, Em: 485 nm) every 5 minutes at 37°C.

  • Analysis: Plot Fluorescence vs. Time.

    • Success Metric: The "WT Seed" condition should show an immediate rise in fluorescence (eliminated lag phase).[1] The "Ox Seed" condition should show a lag phase similar to or only slightly shorter than the "Control."[1]

Experimental Workflow Diagram

Workflowcluster_0Phase 1: Seed Preparationcluster_1Phase 2: Seeding AssayLyophilizedLyophilized Aβ(25-35)HFIPHFIP Treatment(Monomerization)Lyophilized->HFIPSplitSplit SampleHFIP->SplitPathWTIncubate in PBS(37°C, 24h)Split->PathWTWild-TypePathOxIncubate in H2O2(37°C, 4h)Split->PathOxOxidizedSonicateSonication(Generate Seeds)PathWT->SonicatePathOx->SonicatePlate96-Well Plate(ThT Assay)Sonicate->PlateAdd 5% SeedFreshMonomerFresh Monomer Pool(Substrate)FreshMonomer->PlateReadoutFluorescence Kinetics(Ex 440 / Em 485)Plate->Readout

Figure 2: Step-by-step workflow for generating seeds and testing seeding potential.

References

  • Varadarajan, S., et al. (2001).[1][6] "Different mechanisms of oxidative stress and neurotoxicity for Alzheimer's A beta(1-42) and A beta(25-35)." Journal of the American Chemical Society.[1][6] Link

  • Misiti, F., et al. (2005).[1][6] "Abeta(31-35) and Abeta(25-35) fragments of amyloid beta-protein induce cellular death through apoptotic signals: role of the redox state of methionine-35."[2][6] FEBS Letters. Link

  • Khayat, E., et al. (2021).[1][7] "Met35 Oxidation Hinders Aβ25-35 Peptide Aggregation within the Dimyristoylphosphatidylcholine Bilayer."[1][7] ACS Chemical Neuroscience.[1][7] Link[1]

  • Hou, L., et al. (2002). "Methionine 35 oxidation reduces fibril assembly of the amyloid abeta-(1-42) peptide of Alzheimer's disease."[1] Journal of Biological Chemistry. Link

  • D'Ursi, A.M., et al. (2004). "Solution structure of amyloid beta-peptide (25-35) in different media." Biopolymers.[1] Link

comparative analysis of ROS production by MetO-Aβ(25-35) vs Aβ(1-42)

[1]

Executive Summary

In the context of Alzheimer's Disease research, Aβ(1-42) is the physiological gold standard for modeling neurotoxicity, while Aβ(25-35) acts as a hyper-toxic functional domain. The MetO-Aβ(25-35) variant—where the C-terminal Methionine is pre-oxidized to methionine sulfoxide (MetSO)—serves a distinct experimental role.[1]

  • Aβ(1-42) (Wild Type): Generates robust Reactive Oxygen Species (ROS) through a dual mechanism involving metal ion coordination (Cu/Fe) and Met35-centered radical cycling. It requires specific oligomerization protocols to induce toxicity.

  • MetO-Aβ(25-35) (Pre-Oxidized): Acts as a negative control or "toxicity-null" variant. The oxidation of Met35 to sulfoxide stabilizes the peptide, significantly reducing or abolishing its ability to aggregate and generate ROS. This confirms that the unoxidized sulfur atom of Met35 is essential for the peptide's oxidative mechanism.

Key Takeaway: While Aβ(1-42) is the active ROS generator, MetO-Aβ(25-35) demonstrates that oxidative modification of the Met35 residue acts as a "safety valve," preventing the electron transfer necessary for free radical production.

Mechanistic Divergence

The Role of Methionine-35 (Met35)

The sulfur atom in Met35 is the electron donor driving oxidative stress.

  • In Aβ(1-42): Met35 is internal.[2][3] Its oxidation is facilitated by the peptide's secondary structure (isoleucine-31 carbonyl interaction) and metal binding at the N-terminus (His6, His13, His14).

  • In Aβ(25-35): Met35 is at the C-terminus.[2][1][3] The fragment lacks metal-binding Histidines, meaning its ROS production relies entirely on the redox chemistry of Met35 and direct membrane insertion.

  • In MetO-Aβ(25-35): The sulfur is already oxidized to sulfoxide (

    
    ). It cannot easily undergo the one-electron oxidation required to form the sulfuranyl radical (
    
    
    ), effectively shutting down the ROS production pathway.
Pathway Visualization

The following diagram illustrates the divergent pathways of ROS generation and the blocking effect of pre-oxidation.

ROS_MechanismAB42Aβ(1-42)(Reduced Met35)MetalMetal Coordination(Cu2+/Fe3+)AB42->MetalHis6/13/14 BindRadicalMet35 SulfuranylRadical (S•+)AB42->Radical1e- OxidationAB2535Aβ(25-35)(Reduced Met35)AB2535->RadicalDirect OxidationMetOMetO-Aβ(25-35)(Sulfoxide)MetO->RadicalBlockedNoToxNo AggregationNo ToxicityMetO->NoToxStable SulfoxideBlocks RadicalROSROS Production(H2O2, •OH)Metal->ROSFenton ChemistryRadical->ROSRedox Cycling

Caption: Mechanistic pathways showing Aβ(1-42) dual-mode ROS generation vs. the inert nature of MetO-Aβ(25-35).

Comparative Performance Data

The table below summarizes the physicochemical and toxicological differences.

FeatureAβ(1-42) (Full Length)Aβ(25-35) (Active Fragment)MetO-Aβ(25-35) (Oxidized)
ROS Production High (Metal + Met35 dependent)High (Met35 dependent)Negligible / None
Aggregation Kinetics Slow/Moderate (Nucleation dependent)Instant / Very FastInhibited / Non-aggregating
Primary Mechanism Membrane pore formation + Metal reductionDirect membrane lipid peroxidationInert control
Experimental Use Physiological AD Model"Warhead" / Acute Toxicity ProbeNegative Control for Met35 specificity
Solubility Low (Hydrophobic)ModerateHigh (Polar Sulfoxide group)

Experimental Protocols

To ensure reproducibility, use these self-validating protocols. Trustworthiness Check: Always verify peptide concentration using amino acid analysis or UV absorbance (Tyrosine at 276nm for Aβ1-42; Aβ25-35 lacks Tyr/Trp, so rely on gravimetric weight or specific assays).

Protocol A: Preparation of Aβ(1-42) Oligomers (The ROS Generator)

Rationale: Monomeric Aβ must be oligomerized to become toxic. The HFIP step removes pre-existing aggregates.

  • Solubilization: Dissolve lyophilized Aβ(1-42) in 100% HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to 1 mM. Incubate for 1 hr at RT.

  • Evaporation: Aliquot and evaporate HFIP in a fume hood (or SpeedVac) to obtain a clear peptide film. Store films at -80°C.

  • Oligomerization:

    • Dissolve film in anhydrous DMSO to 5 mM.

    • Dilute to 100 µM in cold F12 Medium (phenol red-free).

    • Incubate at 4°C for 24 hours. This yields low-molecular-weight oligomers (toxic species).

Protocol B: Preparation of MetO-Aβ(25-35) (The Negative Control)

Rationale: If not purchasing pre-oxidized peptide, you can oxidize it chemically. This protocol ensures complete conversion of Met to Met-Sulfoxide.

  • Oxidation: Dissolve Aβ(25-35) in PBS (pH 7.4) containing 3%

    
    .
    
  • Incubation: Incubate at 37°C for 2 hours.

  • Quenching: Add Catalase (100 U/mL) or dilute significantly to remove residual peroxide (critical for ROS assays). Alternatively, use lyophilization to remove

    
    .
    
  • Validation: Confirm oxidation via Mass Spectrometry (+16 Da shift) or HPLC (shift in retention time due to increased polarity).

Protocol C: Comparative ROS Measurement (DCFH-DA Assay)

Rationale: DCFH-DA measures intracellular oxidative stress. It is cell-permeable and fluoresces upon oxidation.

  • Cell Seeding: Seed SH-SY5Y or PC12 cells in black 96-well plates (20,000 cells/well). Culture for 24h.

  • Probe Loading: Wash cells with PBS. Incubate with 10 µM DCFH-DA (in serum-free media) for 30-45 min at 37°C in the dark.

  • Wash: Remove extracellular probe by washing 2x with PBS.

  • Treatment:

    • Group 1: Vehicle Control (Media).

    • Group 2: Aβ(1-42) Oligomers (10 µM).

    • Group 3: MetO-Aβ(25-35) (10 µM - 20 µM).

    • Group 4: Positive Control (

      
       100 µM).
      
  • Measurement: Read fluorescence immediately (T=0) and every 15 min for 2 hours.

    • Excitation: 485 nm

    • Emission: 535 nm

  • Data Analysis: Normalize

    
     (Fluorescence at T=end - T=0) to the Vehicle Control.
    

Expected Result: Aβ(1-42) will show a 2-3x increase in fluorescence. MetO-Aβ(25-35) should show fluorescence levels comparable to the Vehicle Control.

References

  • Butterfield, D. A., & Boyd-Kimball, D. (2005). The critical role of methionine 35 in Alzheimer’s amyloid β-peptide (1–42)-induced oxidative stress and neurotoxicity.[2][1][3][4] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

  • Varadarajan, S., et al. (2001). Methionine residue 35 is important in amyloid β-peptide-associated free radical oxidative stress.[2][1][3][4][5][6] Brain Research Bulletin. Link

  • Clementi, M. E., et al. (2005).[4] Aβ(31–35) and Aβ(25–35) fragments of amyloid beta-protein induce cellular death through apoptotic signals: Role of the redox state of methionine-35.[4] FEBS Letters. Link

  • Misiti, F., et al. (2010). Oxidation of methionine 35 reduces toxicity of the amyloid beta-peptide(1-42) in neuroblastoma cells (IMR-32) via enzyme methionine sulfoxide reductase A expression and function.[4] Neurochemistry International. Link

  • Gallo, M., et al. (2019). Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts. ACS Omega. Link

Safety Operating Guide

(Met(O)35)-Amyloid b-Protein (25-35) proper disposal procedures

Safe Management and Disposal of (Met(O)35)-Amyloid -Protein (25-35)[1][2]

Part 1: Executive Hazard Assessment[3]

The Core Directive: Do not treat (Met(O)35)-Amyloid

123prion-like seeding capacitycytotoxic bioactivity3

Standard laboratory practice often categorizes peptides as benign solid waste.[3] This is insufficient for amyloidogenic sequences.[3] The (25-35) fragment represents the "functional toxic domain" of the full-length Alzheimer's peptide.[1][3] The Methionine-35 sulfoxide modification (Met(O)35) alters its physicochemical properties—making it more soluble and kinetically distinct from its unoxidized counterpart—but it remains a potent mediator of oxidative stress and cellular toxicity.[1][2][3]

Operational Rule: Treat all (Met(O)35)-A

Dual-Hazard
  • Chemical Hazard: Cytotoxic peptide (Target organ: CNS).[1][2][3]

  • Bio-Hazard (Functional): Capable of seeding aggregation in biological systems.[1][2][3]

Part 2: The Inactivation Protocol (Self-Validating System)[1][2][3]

The following procedures rely on Chemical Oxidation and Denaturation . We utilize Sodium Hypochlorite (NaOCl) not just as a disinfectant, but as a chemical reagent to irreversibly cleave peptide bonds and modify side chains (pushing Met(O) to Met(O)

123
A. Liquid Waste Disposal (Stock Solutions & Supernatants)[1][2][3]

Mechanism: High pH (>12) combined with oxidative chlorination disrupts the

12

Step-by-Step Protocol:

  • Segregation: Collect all liquid waste containing (Met(O)35)-A

    
     in a dedicated, chemically resistant container (HDPE or Polypropylene).[1][2][3] Do not  mix with acidic waste (risk of Cl
    
    
    gas evolution).[1][2][3]
  • Inactivation Ratio: Add Sodium Hypochlorite (commercial bleach, ~5-6% NaOCl) to the waste stream at a 1:1 volume ratio .[1][3]

    • Example: To 50 mL of peptide solution, add 50 mL of undiluted bleach.[3]

  • Reaction Time: Seal the container loosely (to allow gas escape if minor reactions occur) and incubate at room temperature for minimum 60 minutes .

    • Scientist's Note: The oxidized Methionine (Met(O)) is highly soluble.[1][2][3] The bleach treatment ensures further oxidation to the sulfone and hydrolysis of the peptide backbone, preventing any chance of environmental leaching or renaturation.

  • Validation (The Check): The solution should turn clear or slightly yellow (chlorine excess).[1][2][3] If the solution remains cloudy or precipitates heavily, add an additional 10% volume of bleach and extend time by 30 minutes.

  • Final Disposal:

    • Neutralize the solution to pH 7-9 using cautious addition of Sodium Thiosulfate (to quench chlorine) or dilute acid (if permitted by facility SOPs).[1][2][3]

    • Dispose of the inactivated mixture via the Chemical Waste Stream (Label: Deactivated Peptide Waste, Oxidizer Treated).[3] Do not pour down the drain unless explicitly authorized by your EHS officer for deactivated biologicals.[3]

B. Solid Waste Disposal (Vials, Tips, Plates)[1][2]

Mechanism: Incineration is the only method that guarantees total destruction of the amyloid seed.[3]

  • Primary Containment: Place all contaminated pipette tips, empty vials, and cell culture plates into a hard-walled sharps container or a double-lined biohazard bag.

  • Labeling: Label clearly as "Cytotoxic / Amyloid Peptide Solid Waste."

  • Disposal Path: This waste must be routed for Incineration (Medical Waste Incinerator).[1][2][3]

    • Critical: Do not route to standard landfill trash.[3] Even if "non-infectious" by viral standards, the peptide stability warrants thermal destruction.[3]

Part 3: Emergency Procedures (Spills)

If (Met(O)35)-A

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[3]

  • Containment: Cover the spill with paper towels to prevent spreading.[3]

  • Inactivation (In-Situ): Gently pour 10% fresh bleach solution (or 1N NaOH) over the paper towels, starting from the edges and moving inward.[1][2][3]

  • Contact Time: Allow to sit for 20 minutes .

  • Removal: Gather the soaked towels into a biohazard bag.

  • Rinse: Wipe the area with 70% Ethanol to remove bleach residue and any remaining hydrophobic peptide traces.

Part 4: Logical Workflow & Decision Tree

The following diagram illustrates the decision logic for disposing of (Met(O)35)-A

Abeta_DisposalStartWaste Generation:(Met(O)35)-Abeta (25-35)Type_CheckDetermine Waste StateStart->Type_CheckLiquidLiquid Waste(Supernatant, Stock)Type_Check->LiquidAqueousSolidSolid Waste(Tips, Vials, Plates)Type_Check->SolidContaminated SolidsInactivationChemical InactivationAdd 1:1 Bleach (NaOCl)Wait 60 minsLiquid->InactivationIncinerationSegregate forHigh-Temp IncinerationSolid->IncinerationValidationVisual Check:Clear/Yellow Solution?Inactivation->ValidationNeutralizeQuench/Neutralize(Sodium Thiosulfate)Validation->NeutralizeYesRetreatAdd more BleachExtend +30 minsValidation->RetreatNo (Cloudy)Final_ChemFinal Stream:Chemical WasteNeutralize->Final_ChemRetreat->Validation

Figure 1: Operational decision tree for the segregation and inactivation of oxidized amyloid peptide waste.

Part 5: Technical Data Summary

Property(Met(O)35)-A

(25-35) Characteristics
Disposal Implication
Solubility Higher than unoxidized A

.[1][2][3]
High Risk: Easier to accidentally wash down drains.[3] Requires strict liquid containment.[3]
Aggregation Slower kinetics; forms oligomers/protofibrils.[3]Persistence: Oligomers are often more toxic than large fibrils.[3] Chemical destruction is mandatory.[3]
Stability Resistant to standard proteases.[3]Resistance: Environmental degradation is slow; requires oxidative cleavage (Bleach).[1][2][3]
Toxicity Oxidative stress mediator; neurotoxic.[3][4]PPE: Handle as a cytotoxic agent (Double gloves recommended).[1][2][3][5]

Part 6: References

  • National Institutes of Health (NIH). (2016).[1][2] Inactivation of Prions and Amyloid Seeds with Hypochlorous Acid.[3][6] PubMed Central.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). (2016).[1][2][3] Controlling Occupational Exposure to Hazardous Drugs.[3][5][7][8][9] OSHA Safety and Health Topics.[3][7][9][10] [Link][1][2]

  • University of Cambridge. (2023).[1][2][3] Hypochlorite-induced oxidation promotes aggregation and reduces toxicity of amyloid beta 1-42.[1][3][11][12] Apollo Repository. [Link][1][2][3]

Personal protective equipment for handling (Met(O)35)-Amyloid b-Protein (25-35)

Safe Handling and Operational Guide: (Met(O)35)-Amyloid -Protein (25-35)[1]

Executive Summary & Risk Profile

(Met(O)35)-Amyloid


-Protein (25-35)1

1

The Safety Paradox: While the peptide itself is a biological research tool, the solvents required to manipulate its aggregation state (HFIP and DMSO) present immediate chemical hazards. Furthermore, DMSO acts as a permeation enhancer, creating a direct vector for this neuroactive peptide to cross the dermal barrier and enter the bloodstream.

Core Hazards:

  • Bioactivity: Potent neurotoxicity in vitro; capability to induce oxidative stress and mitochondrial dysfunction.[2]

  • Inhalation: Lyophilized peptide dust is a respiratory sensitizer.

  • Dermal Absorption: High risk when solubilized in DMSO.

  • Corrosivity: HFIP (often used for monomerization) is volatile and corrosive to ocular tissue.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to adapt to the state of the peptide. A "one-glove-fits-all" approach is dangerous when switching between solid handling and organic solvent reconstitution.[1]

Operational PhaseRespiratory ProtectionHand Protection (Critical)Eye/Face ProtectionBody Protection
Phase 1: Solid Handling (Weighing, Aliquoting)N95 or P100 Respirator (Prevent inhalation of bioactive dust)Single Nitrile Gloves (Standard powder protection)Safety Glasses (Side shields required)Lab Coat (Buttoned), Closed-toe shoes
Phase 2: Monomerization (HFIP Solvent Handling)Fume Hood (Mandatory) (HFIP is highly volatile)Silver Shield / Laminate Gloves (HFIP penetrates Nitrile rapidly)Chemical Splash Goggles (HFIP causes severe eye damage)Lab Coat + Chemical Apron (if handling >10mL)
Phase 3: Reconstitution (DMSO Solubilization)Fume Hood Double Gloving: Inner: Laminate/PEOuter: Nitrile(DMSO permeates nitrile; double layer prevents peptide transport)Safety Glasses Lab Coat (Cuffed)
Phase 4: Biological Assay (Aqueous Dilution)Standard Lab VentilationSingle Nitrile Gloves Safety Glasses Lab Coat

Operational Protocol: Reconstitution & Handling

Senior Scientist Insight: The most common experimental failure with A

Step 1: The HFIP Reset (Monomerization)

Why: Pre-existing aggregates in the lyophilized powder will skew toxicity data. HFIP breaks hydrogen bonds, ensuring a homogeneous starting point.

  • Environment: Work strictly inside a certified chemical fume hood.

  • Solubilization: Dissolve the (Met(O)35)-A

    
    (25-35) lyophilized powder in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM.
    
    • Technique: Vortex gently. Ensure the solution is clear.

  • Aliquot & Evaporate: Aliquot the solution into microcentrifuge tubes. Evaporate the HFIP using a SpeedVac or a gentle stream of nitrogen gas inside the hood.

    • Result: You will be left with a clear peptide film.[3]

    • Storage: These films can be stored at -20°C or -80°C under desiccant.[1]

Step 2: DMSO Reconstitution (Stock Solution)

Why: DMSO is necessary to solubilize the hydrophobic domains of the peptide film, but it must be handled with extreme caution due to its skin-permeating properties.

  • PPE Check: Verify double-gloving (Laminate inner, Nitrile outer).[1]

  • Add Solvent: Add anhydrous DMSO to the peptide film to achieve a 5 mM stock solution .

    • Note: Avoid introducing water at this stage to prevent premature aggregation.

  • Sonication: Bath sonicate for 5–10 minutes to ensure complete dissolution of the film.

Step 3: Buffer Dilution (Working Solution)[1]
  • Dilute the DMSO stock into your experimental buffer (e.g., PBS or cell culture media) immediately prior to use.

  • Constraint: Keep the final DMSO concentration <1% (v/v) to avoid solvent toxicity in cell assays.[1]

Visualized Workflow (Safe Handling Logic)

The following diagram illustrates the critical decision points for PPE and handling based on the solvent system.

Safe_Handling_WorkflowStartLyophilized (Met(O)35)-Aβ(25-35)HFIP_StepHFIP Solubilization(Monomerization)Start->HFIP_StepDissolve (1 mM)Evap_StepEvaporation -> Peptide FilmHFIP_Step->Evap_StepN2 Stream / SpeedVacWarning_HFIPHAZARD: Corrosive/VolatilePPE: Laminate Gloves + Fume HoodHFIP_Step->Warning_HFIPDMSO_StepDMSO Reconstitution(Stock Solution)Evap_Step->DMSO_StepAdd DMSO (5 mM)Assay_StepAqueous Dilution(Working Solution)DMSO_Step->Assay_StepDilute in PBS/MediaWarning_DMSOHAZARD: Skin Permeant + NeurotoxinPPE: Double Glove (Laminate+Nitrile)DMSO_Step->Warning_DMSO

Caption: Operational workflow distinguishing chemical hazards (Red) from stable states (Blue/Green). Note specific PPE requirements at solvent steps.

Waste Disposal & Emergency Procedures

Disposal Protocol

Do not dispose of peptide solutions down the sink.

  • Solid Waste: Contaminated gloves, tips, and tubes must be disposed of in Biohazard Incineration Boxes .

  • Liquid Waste (Solvent):

    • HFIP Waste: Segregate into a dedicated "Halogenated Organic Solvent" waste stream. Do not mix with bleach (potential gas generation).[1]

    • DMSO/Peptide Waste: Collect in "Cytotoxic/Chemical" waste containers. Label clearly as "Contains Neurotoxic Peptide."

Emergency Response[1][4]
  • Skin Exposure (DMSO/Peptide): Immediately wash with copious amounts of soap and water for 15 minutes.[1] Do not use ethanol or other solvents (this increases absorption).[1] Seek medical attention; inform the physician of potential neurotoxic peptide exposure via DMSO vector.

  • Eye Exposure (HFIP): Flush immediately at an eyewash station for 15 minutes.[1] HFIP is corrosive; immediate ophthalmological evaluation is mandatory.

  • Spill Cleanup:

    • Evacuate the immediate area if HFIP is spilled outside a hood.

    • Don full PPE (including respiratory protection if powder is spilled).[1]

    • Cover with absorbent pads.

    • Clean area with 10% bleach solution (for peptide deactivation) after solvent has been absorbed and removed.[1]

References

  • Bachem. (2021). Care and Handling of Amyloid Peptides.[4] Technical Guide.[5]

  • Bitan, G., et al. (2003).[1] "A Molecular Switch in Amyloid Assembly: Met35 and Amyloid β-Protein Oligomerization." Journal of the American Chemical Society, 125(50), 15359-15365. [1]

  • Cayman Chemical. (2018).[1] Amyloid-β (25-35) Peptide (human) Safety Data Sheet.[1]

  • Sigma-Aldrich. (n.d.).[1] Handling and Storage of Synthetic Peptides.[3][4][6] Technical Bulletin.

  • Varadarajan, S., et al. (2001).[1] "Methionine 35 oxidation reduces fibril assembly of the amyloid beta-protein (1-42)."[1] Biochemistry, 40(36).[1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Met(O)35)-Amyloid b-Protein (25-35)
Reactant of Route 2
(Met(O)35)-Amyloid b-Protein (25-35)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.